Product packaging for Xanthinol(Cat. No.:CAS No. 2530-97-4)

Xanthinol

Cat. No.: B1682289
CAS No.: 2530-97-4
M. Wt: 311.34 g/mol
InChI Key: DSFGXPJYDCSWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthinol (CAS 2530-97-4) is a water-soluble derivative of niacin (vitamin B3) and a potent vasodilator used in research on vascular and metabolic disorders . Its research value lies in its ability to enhance blood flow and improve circulation in both peripheral and cerebrovascular beds, making it a compound of interest for studies on conditions like peripheral arterial disease and cognitive function related to cerebral oxygen supply . The mechanism of action is thought to be dualistic. The positively charged this compound ion may facilitate the transport of nicotinic acid into cells . Once inside the cell, the niacin component acts as a coenzyme precursor for NAD and NADP, which are crucial for cellular metabolism and energy (ATP) production via tissue respiration cycles . Concurrently, the this compound component, a theophylline derivative, is reported to inhibit phosphodiesterase, leading to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP causes relaxation of vascular smooth muscle, resulting in vasodilation and improved tissue oxygenation . Research indicates that this compound is readily absorbed and has a volume of distribution of 0.93 L/kg and an elimination half-life of approximately 1.67 hours . It is supplied with a minimum purity of ≥99% to meet the stringent requirements of pharmaceutical and life sciences research. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N5O4 B1682289 Xanthinol CAS No. 2530-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGXPJYDCSWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048255
Record name Xanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2530-97-4
Record name Xanthinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2530-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

179-180 ºC
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Pharmacological profile and properties of Xanthinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol, most commonly available as this compound Nicotinate, is a vasoactive compound that has been utilized in the management of cerebrovascular and peripheral vascular disorders.[1][2][3] It is a salt of this compound, a theophylline derivative, and nicotinic acid (niacin or vitamin B3).[4][5] This technical guide provides an in-depth overview of the pharmacological profile and properties of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

PropertyValueSource
Chemical Formula C13H21N5O4
Molecular Weight 311.34 g/mol
Appearance Yellowish-white crystalline powder
Solubility Water soluble

Pharmacological Profile

Mechanism of Action

The pharmacological effects of this compound Nicotinate are attributable to the synergistic actions of its two components: the this compound moiety and nicotinic acid. Upon administration, it is rapidly hydrolyzed into these two constituents.

This compound Moiety: As a derivative of theophylline, the this compound component is believed to exert its effects through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are known inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP in vascular smooth muscle cells, resulting in vasodilation.

  • Adenosine Receptor Antagonism: Xanthines are also recognized as antagonists of adenosine receptors. By blocking these receptors, they can counteract the vasoconstrictive effects of adenosine.

Nicotinic Acid Moiety: Nicotinic acid contributes to the vasodilatory and metabolic effects of the compound through several pathways:

  • Prostaglandin Synthesis: Nicotinic acid stimulates the production of prostaglandins, particularly prostaglandin D2 (PGD2), which are potent vasodilators.

  • Influence on Cellular Metabolism: Nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for numerous metabolic processes, including tissue respiration and glucose metabolism. The positively charged this compound ion is thought to facilitate the transport of nicotinic acid into cells.

The combined actions of the this compound and nicotinic acid moieties result in vasodilation, improved blood flow, and enhanced cellular metabolism.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is vasodilation, leading to increased blood flow in both cerebral and peripheral vascular beds. This improvement in microcirculation is thought to underlie its therapeutic benefits.

Studies have demonstrated that this compound Nicotinate can:

  • Improve cerebral metabolism: By increasing glucose and oxygen utilization in the brain.

  • Enhance erythrocyte flexibility: This improves the rheological properties of blood, allowing for easier passage through narrow capillaries.

  • Inhibit platelet aggregation: This effect may contribute to its therapeutic use in vascular disorders.

  • Reduce blood viscosity, cholesterol, and fibrinogen levels.

Pharmacokinetics
ParameterValueSource
Absorption Half-life 0.4 hours
Volume of Distribution 0.93 L/kg
Metabolism Rapidly degrades into this compound and nicotinic acid. This compound is metabolized to stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.
Elimination Metabolites are excreted in the urine, with about 7-8% of the eliminated this compound being in the form of its metabolites.

Therapeutic Applications

This compound Nicotinate has been primarily indicated for the treatment of:

  • Cerebrovascular disorders: Including conditions associated with impaired cerebral circulation.

  • Peripheral vascular diseases: Such as intermittent claudication.

  • Hyperlipidemia: Due to the cholesterol-lowering effects of nicotinic acid.

Clinical studies have shown that this compound Nicotinate can significantly improve symptoms in patients with inoperable peripheral vascular disease, including reductions in claudication pain and rest pain. It has also been investigated for its potential in promoting the healing of leg ulcers associated with hemoglobinopathies.

Adverse Effects and Drug Interactions

Common side effects of this compound Nicotinate include flushing, generalized itching, rash, and abdominal pain. Due to its vasodilatory effects, it may cause hypotension.

This compound Nicotinate can interact with antihypertensive drugs, potentially leading to an excessive drop in blood pressure.

Experimental Protocols

Detailed experimental protocols for characterizing the pharmacological profile of this compound are crucial for research and development. Below are representative methodologies for key assays.

Phosphodiesterase Inhibition Assay (Representative Protocol)

This assay would be used to determine the inhibitory potency (IC50) of this compound on various phosphodiesterase isoforms.

Materials:

  • Recombinant human phosphodiesterase enzymes (e.g., PDE1-5)

  • [3H]-cAMP or [3H]-cGMP as a substrate

  • Snake venom nucleotidase

  • Ion-exchange resin

  • Scintillation fluid and counter

  • This compound Nicotinate and reference inhibitors (e.g., IBMX, rolipram)

Method:

  • Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Add a solution of this compound Nicotinate at various concentrations to the assay wells.

  • Initiate the reaction by adding the phosphodiesterase enzyme and the radiolabeled substrate.

  • Incubate the mixture at 30°C for a defined period.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separate the radiolabeled nucleoside from the unreacted substrate using an ion-exchange resin.

  • Quantify the amount of radioactivity in the eluate using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound Nicotinate and determine the IC50 value using non-linear regression analysis.

Ex Vivo Vasodilation Assay (Representative Protocol)

This assay would be used to determine the vasodilatory efficacy (EC50) of this compound Nicotinate on isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictors

  • This compound Nicotinate and a reference vasodilator (e.g., acetylcholine)

Method:

  • Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a sustained contraction with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound Nicotinate to the bath.

  • Record the changes in isometric tension.

  • Calculate the percentage of relaxation at each concentration relative to the pre-contracted tension.

  • Determine the EC50 value by plotting a concentration-response curve.

Signaling Pathways

The multifaceted mechanism of action of this compound involves several key signaling pathways.

Xanthine Moiety Signaling Pathway

The this compound component, as a phosphodiesterase inhibitor and potential adenosine receptor antagonist, influences intracellular cyclic nucleotide levels.

Xanthinol_Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC AC->cAMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG VascSmoothMuscle Vascular Smooth Muscle Relaxation PKA->VascSmoothMuscle PKG->VascSmoothMuscle

Caption: Signaling pathway of the this compound moiety.

Nicotinic Acid Moiety Signaling Pathway

The nicotinic acid component primarily acts through prostaglandin synthesis to induce vasodilation.

Nicotinic_Acid_Signaling NicotinicAcid Nicotinic Acid PLA2 Phospholipase A2 NicotinicAcid->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGD2) COX->Prostaglandins VascSmoothMuscle Vascular Smooth Muscle Relaxation Prostaglandins->VascSmoothMuscle

Caption: Signaling pathway of the Nicotinic Acid moiety.

Conclusion

This compound Nicotinate is a compound with a well-documented history of use in vascular disorders. Its dual mechanism of action, combining the vasodilatory and metabolic effects of its this compound and nicotinic acid components, provides a multifaceted approach to improving blood flow and cellular function. This technical guide summarizes the key pharmacological properties of this compound, offering a foundation for further research and development in the field of vascular pharmacology. Further investigation into its specific interactions with molecular targets and detailed characterization of its pharmacodynamic effects will continue to enhance our understanding of this compound's therapeutic potential.

References

Synthesis and Chemical Characterization of Xanthinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of xanthinol derivatives, with a primary focus on the widely used vasodilator, this compound Nicotinate. It details established chemical synthesis protocols, including a chemoenzymatic approach for producing enantiomerically enriched compounds. This document outlines a suite of analytical techniques crucial for the structural elucidation and quantification of these derivatives, including spectroscopic (NMR, MS, IR) and chromatographic (HPLC, LC-MS/MS) methods. Furthermore, it presents the proposed mechanism of action related to cellular metabolism. The guide is intended to serve as a detailed resource, offering structured data, experimental protocols, and visual workflows to support research and development in this area.

Introduction to this compound Derivatives

Xanthine and its derivatives are a class of purine alkaloids with a wide range of documented pharmacological activities, including anti-inflammatory, antitumor, and bronchodilator effects[1][2]. This compound is a water-soluble derivative of niacin, and its nicotinate salt, this compound Nicotinate, is a well-known therapeutic agent that functions as a peripheral vasodilator[3][4]. It is used in the management of vascular disorders by improving blood flow and oxygen supply to tissues[3]. The therapeutic effect is attributed to its ability to directly act on the smooth muscle of small arteries and capillaries, enhance cellular metabolism, and improve blood rheology.

This guide provides an in-depth look at the synthesis and characterization of these compounds, offering detailed experimental procedures and quantitative data to aid researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical routes. The most common methods for this compound Nicotinate are detailed below.

Standard Chemical Synthesis of this compound Nicotinate

The conventional synthesis of this compound Nicotinate is a multi-step process involving the reaction of theophylline with a propanolamine side chain, followed by salt formation with nicotinic acid.

Experimental Protocol:

  • Step 1: Synthesis of 1-chloro-3-(methylhydroxyethylamino)-propanol-2: To a solution of epichlorohydrin (740 parts by weight) in isopropyl alcohol (200 parts by volume), methylaminoethanol (600 parts by weight) is added over approximately 3 hours while maintaining the temperature at 15-20°C using a cooling bath. Stirring is continued for an additional hour at 25°C until the exothermic reaction ceases.

  • Step 2: Preparation of Theophylline Sodium Salt: Theophylline-hydrate (1,584 parts by weight) is added to a stirred solution of caustic soda (320 parts by weight) in water (200 parts by weight) and diluted with isopropyl alcohol (6,000 parts by weight) at 50-60°C. This results in the precipitation of the theophylline sodium salt.

  • Step 3: Condensation Reaction: The solution of 1-chloro-3-(methylhydroxyethylamino)-propanol-2 from Step 1 is added dropwise to the theophylline sodium salt suspension while heating to the boiling point of the alcohol over about 3 hours. The mixture is cooked for an additional 2 hours.

  • Step 4: Salt Formation and Purification: After filtering off the precipitated sodium chloride, the alcoholic solution is mixed with nicotinic acid (975 parts by weight) and heated until complete dissolution. The final product, 3-(methylhydroxyethylamino)-2-hydroxypropyltheophylline-nicotinate (this compound Nicotinate), crystallizes upon cooling. The product is then isolated and recrystallized from 85% isopropyl alcohol. An alternative method uses absolute ethyl alcohol as the solvent and refines the crude product with 90% ethanol and activated carbon.

G Diagram 1: Chemical Synthesis Workflow of this compound Nicotinate cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2 & 3: Theophylline Reaction cluster_step3 Step 4: Final Product Formation start Starting Materials intermediate Intermediate process Process product Product Epichlorohydrin Epichlorohydrin & N-Methylethanolamine Condensation1 Condensation in Isopropyl Alcohol (15-20°C) Epichlorohydrin->Condensation1 Intermediate1 1-chloro-3-(methylhydroxyethyl amino)-propanol-2 Condensation1->Intermediate1 Condensation2 Condensation with Intermediate 1 (Boiling) Intermediate1->Condensation2 Theophylline Theophylline & NaOH in Isopropyl Alcohol Theophylline->Condensation2 Intermediate2 3-(methylhydroxyethylamino)- 2-hydroxypropyltheophylline Condensation2->Intermediate2 SaltFormation Salt Formation & Recrystallization Intermediate2->SaltFormation NicotinicAcid Nicotinic Acid NicotinicAcid->SaltFormation FinalProduct This compound Nicotinate SaltFormation->FinalProduct

Caption: Chemical Synthesis Workflow of this compound Nicotinate.

Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate

A chemoenzymatic method has been developed for the synthesis of enantiomerically enriched this compound Nicotinate. This approach utilizes an enzyme-mediated kinetic resolution as the key step.

Experimental Protocol:

  • Enantioselective Methanolysis: The core of this method is the enantioselective lipase-mediated methanolysis of a racemic intermediate, 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate.

  • Enzyme and Solvent System: The reaction is performed using lipase type B from Candida antarctica immobilized on an acrylic resin (CAL-B, Novozym 435). The enzyme is suspended in a homophasic acetonitrile-methanol mixture.

  • Conversion to Final Product: The resulting key chlorohydrin intermediate is then converted into enantioenriched (S)-(+)-xanthinol nicotinate through subsequent chemical steps.

Synthesis Data Summary

The following tables summarize the quantitative data reported for the synthesis of this compound Nicotinate.

Table 1: Chemical Synthesis of this compound Nicotinate - Quantitative Data

Method Solvent Yield Melting Point (°C) Reference
Standard Condensation Isopropyl Alcohol 75% - 80% 180

| Modified Condensation | Absolute Ethyl Alcohol | 79.2% - 86% | Not Specified | |

Table 2: Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate - Quantitative Data

Key Step Enzyme Yield (Chlorohydrin Intermediate) Enantiomeric Excess (ee) of Final Product Reference

| Enantioselective Methanolysis | Lipase B from Candida antarctica (CAL-B) | 38% | 65% | |

Chemical Characterization

The definitive identification and purity assessment of synthesized this compound derivatives require a combination of spectroscopic and chromatographic techniques..

G Diagram 2: General Workflow for Chemical Characterization cluster_analysis Characterization Techniques Start Synthesized This compound Derivative Purification Purification (e.g., Recrystallization) Start->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, LC-MS/MS) Purification->Chromatography Structure Structure Elucidation & Confirmation Spectroscopy->Structure Purity Purity & Quantitative Assessment Spectroscopy->Purity Chromatography->Structure Chromatography->Purity End Characterized Product Structure->End Purity->End

Caption: General Workflow for Chemical Characterization.

Spectroscopic Methods

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds, including xanthine derivatives. Both 1H and 13C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of atomic nuclei. For this compound Nicotinate, 13C NMR spectral data is available in public databases.

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma.

Experimental Protocol (LC-MS/MS):

  • Sample Preparation: Plasma samples (0.5 mL) are pretreated with 20% trichloroacetic acid for protein precipitation.

  • Chromatography: Separation is achieved on a Lichrospher silica column (5 µm, 250 mm x 4.6 mm i.d.).

  • Mobile Phase: An isocratic mobile phase of methanol-water containing 0.1% formic acid (50:50, v/v) is used at a flow rate of 1 mL/min.

  • Detection: this compound is measured using an electrospray ionization (ESI) source in positive selected reaction monitoring (SRM) mode.

IR spectroscopy is valuable for identifying the functional groups present in a molecule. The vibration spectrum provides a unique fingerprint for the compound. For xanthine derivatives, characteristic absorption bands for C=O, C-N, and C-H groups can be observed to confirm the integrity of the xanthine core and its substituents.

UV-Vis spectroscopy is useful for confirming the presence of chromophores, such as the purine ring system in xanthine derivatives. It is also a widely used method for the quantification of these compounds in pharmaceutical formulations.

Chromatographic Methods

HPLC is a cornerstone technique for both the separation and quantification of xanthine derivatives. It offers high sensitivity and specificity, particularly when combined with extraction methods like Solid-Phase Extraction (SPE) for complex matrices. Reverse-phase HPLC (RP-HPLC) and Ultrafast Liquid Chromatography (UFLC) methods have been established for the estimation of this compound Nicotinate in pharmaceutical dosage forms.

Other Techniques

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. This technique was successfully used to confirm the first crystal structures of the nicotinic acid salt of optically active this compound.

Chemical Characterization Data Summary

The following table summarizes key quantitative parameters for a validated LC-MS/MS method used for the analysis of this compound.

Table 3: Validated LC-MS/MS Method for this compound Quantification in Human Plasma

Parameter Value Reference
Linearity Range 10.27 to 1642.8 ng/mL
Limit of Quantification (LOQ) 10.27 ng/mL
Mean Plasma Extraction Recovery 90.9% - 100.2%
Intra-batch Variability (RSD) < 4.8%

| Inter-batch Variability (RSD) | < 7.9% | |

Mechanism of Action and Signaling

This compound Nicotinate is a potent vasodilator that is known to easily pass through cell membranes. Its mechanism of action is believed to be linked to its influence on cellular metabolism.

Once inside the cell, this compound Nicotinate dissociates into this compound and nicotinic acid. The nicotinic acid component is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for numerous metabolic pathways, including tissue respiration and the citrate cycle. By increasing the availability of these coenzymes, this compound Nicotinate is thought to enhance glucose metabolism, leading to an increase in cellular energy in the form of adenosine triphosphate (ATP). This metabolic boost, particularly in erythrocytes and endothelial cells, is proposed to contribute to its vasodilatory effects and the improvement of microcirculation.

G Diagram 3: Proposed Mechanism of Action of this compound Nicotinate drug Drug process Process molecule Molecule effect Effect XN This compound Nicotinate (Extracellular) Membrane ------------------ Cell Membrane ------------------ XN->Membrane XN_intra This compound + Nicotinic Acid (Intracellular) Membrane->XN_intra NAD Increased NAD+ / NADP+ XN_intra->NAD Provides Nicotinic Acid as precursor Metabolism Enhanced Glucose Metabolism (Citrate Cycle, etc.) NAD->Metabolism Coenzyme for respiration ATP Increased ATP Production Metabolism->ATP Vasodilation Vasodilation & Improved Microcirculation ATP->Vasodilation Provides energy for vascular smooth muscle relaxation

References

In-Vitro Vasodilatory Effects of Xanthinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a compound combining this compound and nicotinic acid (niacin), is recognized for its vasodilatory properties. While direct in-vitro studies quantifying the vasodilatory effects of the combined this compound Nicotinate molecule are limited in publicly available literature, its mechanism of action is understood through the individual actions of its components. This compound, a derivative of theophylline, is proposed to induce vasodilation through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Nicotinic acid is understood to mediate vasodilation primarily through the release of prostaglandins. This technical guide synthesizes the available in-vitro data on this compound Nicotinate and its constituent parts, providing a detailed overview of its mechanism of action, relevant experimental protocols, and key signaling pathways.

Introduction

This compound Nicotinate is a vasoactive agent employed in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic efficacy is attributed to the synergistic effects of its two components: this compound and nicotinic acid.[2][3] this compound, a xanthine derivative, contributes to smooth muscle relaxation, while nicotinic acid, a B vitamin, induces potent vasodilation.[2][4] This document provides a comprehensive overview of the in-vitro studies that elucidate the vasodilatory mechanisms of this compound Nicotinate, with a focus on experimental data and signaling pathways.

Quantitative Data on In-Vitro Effects

Table 1: In-Vitro Effects of this compound Nicotinate on Human Umbilical Artery Smooth Muscle Cells (HUASMCs)

ParameterConcentration RangeObserved EffectReference
Inhibition of HUASMC Proliferation2.76 - 276 µMDose-dependent inhibition of proliferation.
PDGFR mRNA Levels2.76 - 276 µMDose-dependent decrease in platelet-derived growth factor receptor mRNA.
PDGFR-β Protein Levels2.76 - 276 µMDose-dependent decrease in platelet-derived growth factor receptor-β protein.

Postulated Signaling Pathways of Vasodilation

The vasodilatory effect of this compound Nicotinate is believed to be a composite of the signaling pathways activated by this compound and nicotinic acid.

This compound-Mediated Pathway: Phosphodiesterase Inhibition

As a theophylline derivative, this compound is thought to inhibit phosphodiesterase (PDE) enzymes in vascular smooth muscle cells. PDE inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of downstream targets that promote smooth muscle relaxation and vasodilation.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Breaks down cAMP to AMP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to Inactive_PKA Inactive PKA

Caption: this compound-mediated signaling pathway.
Nicotinic Acid-Mediated Pathway: Prostaglandin Release

Nicotinic acid-induced vasodilation is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), from dermal dendritic cells and keratinocytes. These prostaglandins then act on their respective receptors on vascular smooth muscle cells to cause relaxation.

Nicotinic_Acid Nicotinic Acid Dermal_Cells Dermal Dendritic Cells & Keratinocytes Nicotinic_Acid->Dermal_Cells Stimulates PGD2_PGE2 Prostaglandins (PGD2, PGE2) Dermal_Cells->PGD2_PGE2 Release PG_Receptors Prostaglandin Receptors (on Smooth Muscle Cells) PGD2_PGE2->PG_Receptors Activate Relaxation Smooth Muscle Relaxation (Vasodilation) PG_Receptors->Relaxation Leads to

Caption: Nicotinic acid-mediated signaling pathway.

Experimental Protocols

While specific protocols for in-vitro vasodilation studies of this compound Nicotinate are not available, the following represents a standard methodology for assessing the vasodilatory properties of a compound using isolated arterial rings. This protocol can be adapted to study this compound Nicotinate.

Isolated Aortic Ring Preparation and Vasodilation Assay

This protocol describes the preparation of isolated rat aortic rings and the subsequent measurement of isometric tension to assess vasodilation.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound Nicotinate

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue under a dissecting microscope.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

    • Connect the upper hook to a force transducer to record isometric tension.

    • Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl to check for viability.

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • Once a stable contraction is reached, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Induce a stable submaximal contraction with phenylephrine (1 µM).

    • Once the contraction plateau is reached, cumulatively add this compound Nicotinate at increasing concentrations (e.g., 10^-9 to 10^-4 M).

    • Record the relaxation response at each concentration.

Data Analysis:

  • Express the relaxation as a percentage of the phenylephrine-induced pre-contraction.

  • Plot a concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation).

cluster_0 Tissue Preparation cluster_1 Experiment Setup cluster_2 Vasodilation Assay cluster_3 Data Analysis Euthanize Euthanize Excise_Aorta Excise_Aorta Euthanize->Excise_Aorta Clean_Aorta Clean_Aorta Excise_Aorta->Clean_Aorta Cut_Rings Cut_Rings Clean_Aorta->Cut_Rings Mount_Rings Mount_Rings Cut_Rings->Mount_Rings Equilibrate Equilibrate Mount_Rings->Equilibrate Check_Viability Check_Viability Equilibrate->Check_Viability Pre_Contract Pre_Contract Check_Viability->Pre_Contract Add_this compound Add_this compound Pre_Contract->Add_this compound Record_Response Record_Response Add_this compound->Record_Response Calculate_Relaxation Calculate_Relaxation Record_Response->Calculate_Relaxation Plot_Curve Plot_Curve Calculate_Relaxation->Plot_Curve Determine_EC50_Emax Determine_EC50_Emax Plot_Curve->Determine_EC50_Emax

Caption: Experimental workflow for the in-vitro vasodilation assay.

Conclusion

While direct in-vitro evidence for the vasodilatory effects of this compound Nicotinate is sparse, the well-established mechanisms of its individual components—phosphodiesterase inhibition by this compound and prostaglandin release by nicotinic acid—provide a strong theoretical basis for its therapeutic action. The anti-proliferative effects of this compound Nicotinate on vascular smooth muscle cells further contribute to its potential vascular benefits. Future in-vitro studies employing isolated vessel preparations are warranted to quantify the direct vasodilatory potency and efficacy of this compound Nicotinate and to further elucidate the interplay between the cAMP and prostaglandin signaling pathways in its overall effect.

References

The Historical Development and Discovery of Xanthinol Nicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol nicotinate, a salt of the xanthine derivative this compound and nicotinic acid (niacin), is a vasoactive compound that has been utilized for its potential benefits in circulatory disorders. This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and mechanism of action of this compound nicotinate. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research. The guide includes a chronological account of its development, a detailed exploration of its dual-mechanism of action involving prostaglandin and cyclic adenosine monophosphate (cAMP) signaling pathways, a compilation of quantitative data from key clinical studies, and a description of relevant experimental protocols.

Historical Development and Discovery

Initially developed by the Suzhou Pharmaceutical Factory, this compound nicotinate emerged as a therapeutic agent for cerebrovascular and cardiovascular diseases.[1] Its journey from a novel compound to a clinically studied drug reflects the evolving understanding of vascular physiology and the pharmacological strategies to modulate it.

Evolution of Synthesis

The synthesis of this compound nicotinate has undergone several refinements aimed at improving yield, purity, and environmental sustainability.

  • Early Synthesis (mid-20th century): Initial synthetic routes likely involved the reaction of a this compound precursor with nicotinic acid. A 1986 publication by Schjelderup and Aasen described a one-pot synthesis of (R)-(-)-xanthinol nicotinate, highlighting a method for producing a specific stereoisomer.[2] This method involved reacting theophylline with (S)-(chloromethyl)oxirane to yield (S)-7-(3-chloro-2-hydroxypropyl)theophylline, which was then reacted with 2-(methylamino)ethanol to furnish (R)-xanthinol. This was subsequently crystallized as the nicotinate salt.[2]

  • Improved Industrial Processes (late 20th and early 21st century): A Chinese patent (CN102134241B) discloses a synthesis method aimed at industrial-scale production. This process involves synthesizing 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane from epichlorohydrin and N-methylethanolamine. This intermediate is then reacted with theophylline and niacin in absolute ethyl alcohol to produce crude this compound nicotinate, which is subsequently refined.[3] This method is noted for its use of a less toxic and cheaper solvent compared to previous methods that used a mixture of toluene and isopropanol.[3]

  • Modern Chemoenzymatic Synthesis (2020): A more recent advancement in the synthesis of this compound nicotinate involves a chemoenzymatic approach. A 2020 study reported a concise route to enantiomerically enriched this compound nicotinate. The key step in this process is the enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate. This biocatalytic method allows for the production of specific enantiomers with high purity.

Mechanism of Action

This compound nicotinate's pharmacological effects are a result of the synergistic actions of its two components, which are released upon administration: the this compound cation and the nicotinate anion. The primary mechanism involves vasodilation through two distinct signaling pathways.

Nicotinic Acid-Mediated Prostaglandin Pathway

The nicotinic acid component is responsible for the stimulation of prostaglandin synthesis in vascular endothelial cells. Prostaglandins, particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2), are potent vasodilators.

The signaling cascade is initiated by the binding of nicotinic acid to its G-protein coupled receptor on endothelial cells. This activates phospholipase A2, which in turn liberates arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then metabolize arachidonic acid to produce various prostaglandins. PGI2 and PGE2 diffuse to adjacent vascular smooth muscle cells and bind to their respective receptors (IP and EP4 receptors). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately results in vasodilation.

Prostaglandin Signaling Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Nicotinic_Acid Nicotinic Acid GPCR G-Protein Coupled Receptor Nicotinic_Acid->GPCR PLA2 Phospholipase A2 (Activated) GPCR->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGI2, PGE2) COX->Prostaglandins Synthesizes Prostaglandin_Receptor Prostaglandin Receptor (IP, EP4) Prostaglandins->Prostaglandin_Receptor Diffuses and Binds Adenylyl_Cyclase_PG Adenylyl Cyclase (Activated) Prostaglandin_Receptor->Adenylyl_Cyclase_PG Activates cAMP_PG cAMP Adenylyl_Cyclase_PG->cAMP_PG Synthesizes PKA_PG Protein Kinase A (PKA) cAMP_PG->PKA_PG Activates MLCK_inhibition_PG Inhibition of Myosin Light Chain Kinase (MLCK) PKA_PG->MLCK_inhibition_PG Leads to Vasodilation_PG Vasodilation MLCK_inhibition_PG->Vasodilation_PG

Prostaglandin-Mediated Vasodilation Pathway
This compound-Mediated Phosphodiesterase Inhibition and cAMP Pathway

The this compound component, being a theophylline derivative, acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, this compound increases the intracellular concentration of cAMP in vascular smooth muscle cells.

The increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). MLCK is a key enzyme responsible for the phosphorylation of myosin light chains, a critical step in smooth muscle contraction. By inhibiting MLCK, this compound promotes the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. Xanthine derivatives have been shown to inhibit various PDE isoforms, including PDE1, PDE2, PDE3, and PDE4. The specific isoform selectivity of this compound likely contributes to its overall pharmacological profile.

cAMP Signaling Pathway cluster_smooth_muscle_cAMP Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes cAMP->cAMP_degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits MLCK_inhibition PKA->MLCK_inhibition Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation (Vasodilation) MLCK_inhibition->Relaxation Promotes

cAMP-Mediated Vasodilation Pathway

Quantitative Data from Clinical Studies

Several clinical studies have investigated the efficacy of this compound nicotinate in various conditions. The following tables summarize some of the key quantitative findings.

Table 1: Efficacy in Peripheral Vascular Disease
StudyNumber of PatientsTreatment GroupOutcome MeasureResultp-value
Davis & Rozov (1975)33This compound NicotinateSignificant clinical and laboratory improvement in severe progressive obliterative vascular disease25 out of 33 patients (75.8%) showed significant improvement< 0.001
33Placebo4 out of 33 patients (12.1%) showed improvement
Observational Study (2024)20This compound NicotinateImprovement in claudication distance in early-stage diseaseStatistically significant improvement observed0.001
20This compound NicotinateChange in Ankle-Brachial Pressure Index (ABPI)Positive change in ABPI after 3 months of treatmentNot reported
Table 2: Effects on Memory
StudyNumber of SubjectsAge GroupTreatment GroupOutcome MeasureResult
Loriaux et al. (1985)96 (healthy)Young & Middle-agedNicotinic Acid (141.7 mg)Improvement in sensory register and short-term memory10-40% improvement compared to placebo, depending on the task
OldThis compound Nicotinate (500 mg)Improvement in sensory register, short-term memory, and long-term memory10-40% improvement compared to placebo, depending on the task; predominantly found in the old age group
Table 3: Effects on Blood Rheology
StudyNumber of PatientsTreatment GroupOutcome MeasureResult
Davis & Rozov (1975)33This compound NicotinateWhole-blood viscosityReduced in about half of the patients who were helped by the drug
CholesterolReduced in about half of the patients who were helped by the drug
FibrinogenReduced in about half of the patients who were helped by the drug

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound nicotinate.

Assessment of Claudication Distance

The assessment of claudication distance is crucial in evaluating the efficacy of treatments for peripheral arterial disease.

  • Objective: To measure the distance a patient can walk before the onset of claudication pain (Initial Claudication Distance, ICD) and the maximum distance they can walk (Absolute Claudication Distance, ACD).

  • Apparatus: A calibrated treadmill.

  • Procedure:

    • The patient rests in a supine position for at least 10 minutes before the test.

    • The treadmill is set to a constant speed (e.g., 3 km/h) and a fixed or progressively increasing grade (e.g., starting at 0% and increasing by 2% every 2 minutes).

    • The patient is instructed to walk on the treadmill and to report the onset of any leg pain. The distance at which pain begins is recorded as the ICD.

    • The patient continues to walk until the pain becomes too severe to continue. The total distance walked is recorded as the ACD.

    • The test is stopped if the patient experiences severe pain, or if other symptoms such as chest pain or dizziness occur.

Claudication Distance Protocol Start Start Rest Patient Rests (10 min) Start->Rest Treadmill_Setup Set Treadmill Speed and Grade Rest->Treadmill_Setup Walk Patient Walks on Treadmill Treadmill_Setup->Walk Pain_Onset Pain Onset? Walk->Pain_Onset Record_ICD Record Initial Claudication Distance (ICD) Pain_Onset->Record_ICD Yes Continue_Walking Continue Walking Pain_Onset->Continue_Walking No Record_ICD->Continue_Walking Max_Pain Maximal Pain? Continue_Walking->Max_Pain Max_Pain->Continue_Walking No Record_ACD Record Absolute Claudication Distance (ACD) Max_Pain->Record_ACD Yes Stop Stop Test Record_ACD->Stop

Experimental Workflow for Claudication Distance Assessment
Ankle-Brachial Pressure Index (ABPI) Measurement

The ABPI is a non-invasive method to assess the presence and severity of peripheral arterial disease.

  • Objective: To calculate the ratio of the systolic blood pressure at the ankle to the systolic blood pressure in the arm.

  • Apparatus: Doppler ultrasound device with a probe (8-10 MHz), sphygmomanometer with appropriate cuff sizes for the arm and ankle.

  • Procedure:

    • The patient rests in a supine position for at least 10 minutes.

    • The systolic blood pressure is measured in both brachial arteries using the Doppler probe to detect the arterial signal. The higher of the two readings is used as the brachial pressure.

    • The systolic blood pressure is measured in the dorsalis pedis and posterior tibial arteries of each ankle. The cuff is placed just above the malleoli.

    • The Doppler probe is used to detect the arterial signal at the ankle while the cuff is inflated and then slowly deflated. The pressure at which the signal returns is the systolic pressure.

    • The ABPI for each leg is calculated by dividing the higher of the two ankle systolic pressures for that leg by the higher of the two brachial systolic pressures.

Measurement of Whole-Blood Viscosity

Blood viscosity is a measure of the resistance of blood to flow and is an important factor in blood circulation.

  • Objective: To determine the viscosity of a whole blood sample.

  • Apparatus: A viscometer (e.g., cone-plate, capillary, or rotational viscometer).

  • Procedure (using a cone-plate viscometer):

    • A small sample of anticoagulated whole blood is placed on the stationary plate of the viscometer.

    • The cone is lowered into the sample, and the instrument is brought to a constant temperature (usually 37°C).

    • The cone is rotated at a constant speed, which creates a shear stress on the blood sample.

    • The torque required to rotate the cone is measured, and this is used to calculate the viscosity of the blood at that specific shear rate.

    • Measurements can be repeated at different rotational speeds to determine the viscosity at various shear rates.

Assessment of Memory Function

The assessment of memory in clinical trials for nootropic agents involves a battery of standardized neuropsychological tests.

  • Objective: To evaluate different aspects of memory, including sensory register, short-term memory, and long-term memory.

  • Tests:

    • Sensory Register: Tests such as the Sperling's partial report paradigm can be used to assess the initial, brief storage of sensory information.

    • Short-Term Memory: The Digit Span subtest from the Wechsler Adult Intelligence Scale (WAIS) is commonly used to measure the capacity of short-term memory.

    • Long-Term Memory:

      • Verbal Learning and Recall: The Rey Auditory Verbal Learning Test (RAVLT) or the Buschke Selective Reminding Test can be used to assess the ability to learn and remember a list of words over a delay.

      • Visual Memory: The Rey-Osterrieth Complex Figure Test can be used to evaluate the ability to recall a complex geometric figure.

  • Procedure:

    • A baseline assessment of memory function is conducted before the intervention.

    • The intervention (e.g., administration of this compound nicotinate or placebo) is carried out for a specified duration (e.g., 8 weeks).

    • A post-treatment assessment is conducted using the same battery of memory tests.

    • The changes in scores from baseline to post-treatment are compared between the treatment and placebo groups to determine the effect of the intervention.

Conclusion

This compound nicotinate is a compound with a long history of clinical use, particularly in the management of circulatory disorders. Its dual mechanism of action, involving both prostaglandin-mediated and cAMP-mediated vasodilation, provides a multifaceted approach to improving blood flow. While its use has varied over time and across different regions, the scientific principles underlying its pharmacological effects remain a subject of interest for researchers in vascular biology and drug development. This in-depth technical guide has provided a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical evaluation of this compound nicotinate, serving as a valuable resource for the scientific community. Further research into the specific molecular interactions and long-term clinical outcomes will continue to refine our understanding of this vasoactive agent.

References

Xanthinol's Role in Cellular Metabolism and ATP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol nicotinate, a compound formed from this compound and nicotinic acid (niacin), has demonstrated effects on cellular metabolism, particularly in enhancing ATP production. This technical guide provides an in-depth analysis of the mechanisms by which this compound nicotinate influences key metabolic pathways. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mode of action, experimental validation, and implications for therapeutic development. This document summarizes quantitative data, presents detailed experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

This compound nicotinate is a vasoactive substance known to improve blood flow and is used in the management of vascular disorders.[1][2] Its therapeutic effects are linked to its influence on cellular energy metabolism. The compound dissociates into this compound and nicotinic acid, both of which contribute to its metabolic effects.[1] Nicotinic acid serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular respiration and ATP synthesis.[3] this compound, a derivative of theophylline, is thought to facilitate the entry of nicotinic acid into cells and may possess its own metabolic activities.[3] This guide explores the intricate role of this compound nicotinate in modulating cellular metabolism with a focus on ATP production.

Mechanism of Action

The primary mechanism of this compound nicotinate involves increasing the intracellular availability of nicotinic acid, thereby boosting the pools of NAD+ and NADP+. These coenzymes are critical for the catabolic and anabolic pathways that generate ATP.

  • NAD+ and ATP Production: NAD+ is a key electron acceptor in glycolysis and the Krebs cycle. The NADH produced in these pathways donates electrons to the electron transport chain, driving oxidative phosphorylation and the generation of a significant amount of ATP. By increasing NAD+ levels, this compound nicotinate is proposed to enhance the overall capacity of these pathways.

  • Influence on Glucose Metabolism: Studies have shown that this compound nicotinate can increase glucose metabolism, leading to a subsequent rise in energy production. This is supported by findings in rat brains where this compound nicotinate administration led to a significant increase in ATP levels.

The proposed mechanism of action for this compound nicotinate's effect on cellular metabolism is depicted in the following signaling pathway diagram.

Xanthinol_Mechanism Xanthinol_Nicotinate This compound Nicotinate This compound This compound Xanthinol_Nicotinate->this compound Nicotinic_Acid Nicotinic Acid (Niacin) Xanthinol_Nicotinate->Nicotinic_Acid NAD_Salvage NAD+ Salvage Pathway Nicotinic_Acid->NAD_Salvage Enters cell (facilitated by this compound) Cell_Membrane Cell Membrane NAD NAD+ NAD_Salvage->NAD NADP NADP+ NAD_Salvage->NADP Glycolysis Glycolysis NAD->Glycolysis Coenzyme Krebs_Cycle Krebs Cycle NAD->Krebs_Cycle Coenzyme Glycolysis->Krebs_Cycle Oxidative_Phosphorylation Oxidative Phosphorylation Krebs_Cycle->Oxidative_Phosphorylation NADH, FADH2 ATP ATP Oxidative_Phosphorylation->ATP Generates

Diagram 1: Proposed mechanism of this compound Nicotinate in cellular metabolism.

Quantitative Data on Metabolic Effects

Experimental studies, primarily in animal models, have provided quantitative insights into the effects of this compound nicotinate on cellular energy metabolism.

ParameterOrganism/SystemTreatmentResultReference
Brain ATP ConcentrationHealthy RatsSingle oral administration of this compound nicotinateSignificant increase of ~35% at maximum
Brain ATP ConcentrationHypoxemic RatsThis compound nicotinateAntagonized the decrease of intracerebral ATP concentration by 50%
Phosphorylation of Adenosine PhosphatesRat BrainAdministration of this compound nicotinate and 32PiActivated phosphorylation of AMP to ADP and ATP
Glucose PermeationRats with nephrogenic hypertensionThis compound nicotinateNormalized reduced glucose permeation rates to above control values

Detailed Experimental Protocols

This section provides an overview of the methodologies that can be employed to investigate the effects of this compound nicotinate on cellular metabolism. While specific protocols for this compound nicotinate are not widely published, the following are standard methods that can be adapted.

Measurement of ATP Levels in Brain Tissue

This protocol is based on the findings of a study on the effect of this compound nicotinate on rat brain metabolism.

Objective: To quantify the concentration of ATP in brain tissue following the administration of this compound nicotinate.

Materials:

  • This compound nicotinate

  • Experimental animals (e.g., rats)

  • Liquid nitrogen

  • Perchloric acid

  • Potassium carbonate

  • ATP assay kit (luciferin-luciferase based)

  • Homogenizer

  • Centrifuge

  • Luminometer

Procedure:

  • Administer this compound nicotinate or a vehicle control to the experimental animals.

  • At specified time points, euthanize the animals and rapidly dissect the brain tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue in ice-cold perchloric acid.

  • Centrifuge the homogenate to pellet the protein precipitate.

  • Neutralize the supernatant with potassium carbonate and centrifuge to remove the potassium perchlorate precipitate.

  • Use the neutralized supernatant for ATP quantification using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate ATP concentration based on a standard curve.

ATP_Measurement_Workflow cluster_animal_prep Animal Preparation cluster_sample_prep Sample Preparation cluster_atp_assay ATP Assay Animal_Treatment Administer this compound Nicotinate or Vehicle Euthanasia Euthanize and Dissect Brain Animal_Treatment->Euthanasia Freezing Freeze Tissue in Liquid N2 Euthanasia->Freezing Homogenization Homogenize in Perchloric Acid Freezing->Homogenization Centrifugation1 Centrifuge to Pellet Protein Homogenization->Centrifugation1 Neutralization Neutralize Supernatant Centrifugation1->Neutralization Centrifugation2 Centrifuge to Remove Precipitate Neutralization->Centrifugation2 Assay Perform Luciferin-Luciferase Assay Centrifugation2->Assay Luminescence Measure Luminescence Assay->Luminescence Calculation Calculate ATP Concentration Luminescence->Calculation

Diagram 2: Workflow for ATP measurement in brain tissue.
Evaluation of 32Pi-Isotope Incorporation into Adenosine Phosphates

This method, adapted from a study on this compound nicotinate, allows for the assessment of the rate of ATP synthesis.

Objective: To measure the incorporation of radioactive phosphate (32Pi) into AMP, ADP, and ATP in brain tissue.

Materials:

  • This compound nicotinate

  • 32P-orthophosphate (32Pi)

  • Experimental animals

  • Reagents for nucleotide extraction (e.g., perchloric acid)

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • Administer this compound nicotinate or a vehicle control to the animals.

  • Inject 32Pi tracer.

  • At various time points, collect and freeze brain tissue as described in Protocol 4.1.

  • Extract nucleotides using perchloric acid.

  • Separate AMP, ADP, and ATP from the extract using TLC or HPLC.

  • Quantify the amount of radioactivity in the spots or fractions corresponding to AMP, ADP, and ATP using a scintillation counter.

  • Determine the specific activity of each nucleotide.

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol can be used to directly assess the effect of this compound nicotinate on mitochondrial respiration.

Objective: To measure the rate of oxygen consumption in mitochondria isolated from cells or tissues treated with this compound nicotinate.

Materials:

  • This compound nicotinate

  • Mitochondrial isolation kit

  • Respiration buffer

  • Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

  • ADP

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)

  • High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Procedure:

  • Isolate mitochondria from control and this compound nicotinate-treated cells or tissues.

  • Determine mitochondrial protein concentration.

  • Add a defined amount of mitochondria to the respirometer chamber containing respiration buffer and substrates.

  • Measure the basal oxygen consumption rate (State 2 respiration).

  • Add ADP to stimulate ATP synthesis and measure the active oxygen consumption rate (State 3 respiration).

  • Sequentially add inhibitors to assess the activity of different complexes of the electron transport chain and to determine non-mitochondrial oxygen consumption.

  • Calculate various parameters of mitochondrial function, such as the respiratory control ratio (RCR) and P/O ratio.

Impact on Core Metabolic Pathways

Glycolysis

By increasing the availability of NAD+, a crucial coenzyme for the enzyme glyceraldehyde-3-phosphate dehydrogenase, this compound nicotinate is expected to enhance the flux through the glycolytic pathway. However, direct quantitative data on the effect of this compound nicotinate on specific glycolytic enzymes is currently limited.

Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle is a major hub of cellular metabolism, generating NADH and FADH2 for oxidative phosphorylation. The activity of several dehydrogenases in this cycle is NAD+-dependent. Therefore, an increase in the NAD+ pool by this compound nicotinate would likely upregulate the Krebs cycle, leading to increased production of reducing equivalents and ultimately ATP.

Krebs_Cycle_Influence Xanthinol_Nicotinate This compound Nicotinate NAD Increased NAD+ Xanthinol_Nicotinate->NAD Krebs_Cycle Krebs Cycle Enzymes (e.g., Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase, Malate Dehydrogenase) NAD->Krebs_Cycle Activates NADH Increased NADH Production Krebs_Cycle->NADH Oxidative_Phosphorylation Oxidative Phosphorylation NADH->Oxidative_Phosphorylation Fuels ATP Increased ATP Synthesis Oxidative_Phosphorylation->ATP

Diagram 3: Logical relationship of this compound Nicotinate's influence on the Krebs Cycle.
Oxidative Phosphorylation

The increased production of NADH from glycolysis and the Krebs cycle directly fuels the electron transport chain, enhancing the proton gradient across the inner mitochondrial membrane and subsequently driving ATP synthesis by ATP synthase.

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis. The first and rate-limiting enzyme of the PPP, glucose-6-phosphate dehydrogenase, is regulated by the NADP+/NADPH ratio. While the direct effect of this compound nicotinate on the PPP has not been extensively studied, its influence on the NADP+ pool suggests a potential for modulation of this pathway.

Conclusion

This compound nicotinate exerts a significant influence on cellular metabolism, primarily by increasing the intracellular availability of nicotinic acid and subsequently boosting the NAD+ and NADP+ pools. This enhancement of essential coenzymes leads to an upregulation of key energy-producing pathways, including glycolysis and the Krebs cycle, culminating in increased ATP synthesis through oxidative phosphorylation. The quantitative data from preclinical studies support its role as a cellular energy enhancer. Further research is warranted to elucidate the specific effects of this compound nicotinate on individual enzymes within these metabolic pathways and to explore its full therapeutic potential in conditions associated with impaired cellular energy metabolism.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Xanthinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol, a potent water-soluble derivative of niacin, has been a subject of interest for its vasodilatory and metabolic-enhancing properties.[1][2] Primarily formulated as this compound Nicotinate, the salt of this compound and nicotinic acid, it has been investigated for its potential in improving cerebrovascular and peripheral vascular disorders.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with this compound.

Molecular Structure and Identification

This compound is a derivative of theophylline, a methylxanthine.[3] Its chemical structure is characterized by a substituted propyl chain attached to the theophylline core at the N7 position.

  • Chemical Name: 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione[2]

  • Synonyms: Xantinol, 7-(2-Hydroxy-3-(N-(2-hydroxyethyl)-N-methylamino)propyl)theophylline

  • Chemical Formula: C₁₃H₂₁N₅O₄

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below. It is important to note that much of the experimental data is available for this compound Nicotinate, the salt form.

PropertyValueSource
Molecular Weight 311.34 g/mol
Melting Point 179-180 °C
Boiling Point 589.3 °C at 760 mmHg
Solubility <1 mg/mL in water
logP (Predicted) -1.8
pKa (Strongest Basic, Predicted) 8.86
Absorption Half-life 0.4 h
Volume of Distribution 0.93 L/kg
Total Body Clearance 0.63 L/h/kg

Pharmacology

The pharmacological effects of this compound are primarily attributed to its actions as a vasodilator and a metabolic enhancer. When administered as this compound Nicotinate, it dissociates into this compound and nicotinic acid, each contributing to the overall therapeutic effect.

Mechanism of Action: Vasodilation

This compound is believed to exert its vasodilatory effects through the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.

Vasodilation_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK Phosphorylates & Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Contraction Vasodilation Vasodilation Relaxation->Vasodilation

Figure 1: Proposed signaling pathway for this compound-mediated vasodilation.
Mechanism of Action: Enhanced Glucose Metabolism

The nicotinic acid component of this compound Nicotinate serves as a precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy metabolism. By increasing the intracellular pool of NAD+, this compound Nicotinate is thought to enhance glucose metabolism.

Glucose_Metabolism_Pathway XN This compound Nicotinate NA Nicotinic Acid XN->NA Dissociates to Preiss_Handler Preiss-Handler Pathway NA->Preiss_Handler NAD NAD+ Preiss_Handler->NAD Glycolysis Glycolysis NAD->Glycolysis Coenzyme for Citric_Acid_Cycle Citric Acid Cycle NAD->Citric_Acid_Cycle Coenzyme for ATP Increased ATP Production Glycolysis->ATP Citric_Acid_Cycle->ATP

Figure 2: Role of this compound Nicotinate in enhancing glucose metabolism.

Experimental Protocols

This section outlines the general methodologies for the synthesis of this compound Nicotinate and its biological evaluation.

Synthesis of this compound Nicotinate

A common synthetic route involves the reaction of theophylline with an epichlorohydrin derivative followed by reaction with N-methylethanolamine and subsequent salt formation with nicotinic acid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Nicotinate cluster_purification Purification cluster_characterization Characterization Theophylline Theophylline Intermediate Theophylline-Epichlorohydrin Adduct Theophylline->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Xanthinol_base This compound (Free Base) Intermediate->Xanthinol_base NMEA N-Methylethanolamine NMEA->Xanthinol_base XN This compound Nicotinate Xanthinol_base->XN NA Nicotinic Acid NA->XN Recrystallization Recrystallization XN->Recrystallization Drying Drying under Vacuum Recrystallization->Drying NMR NMR Spectroscopy Drying->NMR MS Mass Spectrometry Drying->MS IR IR Spectroscopy Drying->IR

References

Xanthinol Analogues: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol, a derivative of theophylline, and its analogues represent a class of compounds with significant therapeutic potential, primarily attributed to their effects on the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of this compound analogues, focusing on their synthesis, pharmacological properties, and mechanisms of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals. The primary focus is on this compound nicotinate and diprophylline, the most studied analogues, while also exploring the broader context of 7-substituted xanthine derivatives.

Introduction

Xanthine derivatives, including naturally occurring compounds like caffeine and theophylline, have long been recognized for their diverse pharmacological effects.[1] this compound, chemically known as 7-[2-hydroxy-3-(N-(2-hydroxyethyl)-N-methylamino)propyl]theophylline, is a synthetic derivative of theophylline.[2] Its analogues, particularly this compound nicotinate, have been investigated for their vasodilatory and nootropic properties.[2][3] These compounds offer a promising scaffold for the development of novel therapeutics targeting a range of conditions, from peripheral vascular diseases to neurodegenerative disorders.[4] This guide aims to consolidate the current technical knowledge on this compound analogues to facilitate further research and development in this area.

Chemical Synthesis of this compound Analogues

The synthesis of this compound and its analogues typically involves the modification of the theophylline scaffold at the N-7 position. A general synthetic approach involves the alkylation of theophylline with a suitable haloalkanol or epoxide.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of theophylline with epichlorohydrin, followed by a reaction with N-methylethanolamine.

Synthesis of Diprophylline (7-(2,3-dihydroxypropyl)theophylline)

Diprophylline, a close analogue of this compound, can be synthesized by reacting theophylline with a glycerol derivative or a suitable epoxide.

General Synthesis of 7-Substituted Theophylline Derivatives

The synthesis of a broader range of this compound analogues can be achieved through the alkylation of theophylline with various functionalized alkyl halides. For example, 7-(2-chloroethyl)theophylline can be prepared by reacting theophylline with 1-bromo-2-chloroethane. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of 7-substituted derivatives.

Pharmacological Properties and Quantitative Data

The pharmacological effects of this compound analogues are primarily centered on their actions as vasodilators and their influence on cellular metabolism and signaling.

Pharmacokinetics

This compound nicotinate is readily absorbed after oral administration, with an absorption half-life of approximately 0.4 hours. It is rapidly metabolized into nicotinic acid and the positively charged this compound ion. The volume of distribution for this compound is reported to be 0.93 L/kg. The elimination half-life is approximately 1.67 hours, with a total body clearance rate of 0.63 L/h/kg. Metabolites include stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption Half-Life0.4 h
Volume of Distribution0.93 L/kg
Elimination Half-Life1.67 h
Total Body Clearance0.63 L/h/kg
Pharmacodynamics and Efficacy

This compound analogues exhibit a range of pharmacodynamic effects, including vasodilation, bronchodilation, and neuroprotective actions.

Table 2: In Vitro Potency of Xanthine Derivatives as Phosphodiesterase (PDE) Inhibitors

| Compound | Target | IC50 (µM) | Reference | | :--- | :--- | :--- | | Propentofylline | PDE II (cGMP-stimulated) | 20 | | | Xanthine Analogue (Compound 25) | PDE5 | 0.0006 | | | Sildenafil (for comparison) | PDE5 | 0.0035 | |

Table 3: Antagonist Affinity of Xanthine Derivatives at Adenosine Receptors

| Compound | Target | Ki (nM) | Reference | | :--- | :--- | :--- | | 1,3-Dipropyl-8-cyclopentylxanthine | A1 Receptor | 0.47 | | | 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | A1 Receptor | 0.3 - 8.6 | | | 1,3-Diethyl-8-phenylxanthine | A2 Receptor | 200 | |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogues are mediated through their interaction with several key signaling pathways. The primary mechanisms involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Xanthine derivatives are structurally similar to adenosine and can act as antagonists at A1 and A2A adenosine receptors. By blocking these receptors, they can modulate downstream signaling cascades, leading to effects such as increased neuronal firing and vasodilation.

Adenosine_Receptor_Antagonism cluster_membrane Cell Membrane Xanthinol_Analogue This compound Analogue Adenosine_Receptor Adenosine Receptor (A1/A2A) Xanthinol_Analogue->Adenosine_Receptor Antagonism G_Protein G-Protein (Gi/Gs) Adenosine_Receptor->G_Protein Inhibition of Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Modulation cAMP cAMP Adenylate_Cyclase->cAMP Conversion ATP ATP ATP->Adenylate_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Adenosine Receptor Antagonism by this compound Analogues
Phosphodiesterase (PDE) Inhibition

By inhibiting PDE enzymes, this compound analogues prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, culminating in smooth muscle relaxation, vasodilation, and other cellular responses.

PDE_Inhibition Xanthinol_Analogue This compound Analogue PDE Phosphodiesterase (PDE) Xanthinol_Analogue->PDE Inhibition AMP AMP PDE->AMP Hydrolysis cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation

Phosphodiesterase Inhibition by this compound Analogues

Potential Therapeutic Applications

The unique pharmacological profile of this compound analogues makes them attractive candidates for a variety of therapeutic applications.

Cardiovascular Diseases

The vasodilatory properties of this compound analogues have been explored for the treatment of peripheral vascular disease. By improving blood flow and reducing peripheral vascular resistance, these compounds can alleviate symptoms such as intermittent claudication.

Neurodegenerative Diseases and Cognitive Enhancement

This compound nicotinate has been shown to improve memory and cognitive function, particularly in elderly individuals. This effect is thought to be due to enhanced cerebral blood flow, improved glucose metabolism in the brain, and potential neuroprotective mechanisms. Clinical studies have investigated the efficacy of this compound nicotinate in patients with dementia, with some studies showing statistically significant improvements in cognitive function compared to placebo.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the pharmacological properties of this compound analogues.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound analogues on PDE activity.

Principle: This assay measures the hydrolysis of cAMP or cGMP by PDE. The amount of remaining cyclic nucleotide is quantified, often using a competitive binding assay or a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence or color).

General Protocol:

  • Reaction Setup: In a microplate, combine a purified PDE enzyme, the test compound (this compound analogue) at various concentrations, and a buffer solution.

  • Initiation: Start the reaction by adding the substrate (cAMP or cGMP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction using a PDE inhibitor (e.g., IBMX) or by heat inactivation.

  • Detection: Quantify the amount of remaining cAMP or cGMP using a detection kit. This often involves a secondary reaction where the cyclic nucleotide competes with a labeled counterpart for binding to a specific antibody or protein, or a kinase reaction where the remaining cyclic nucleotide drives ATP consumption, which is then measured.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

PDE_Assay_Workflow start Start prepare_reagents Prepare PDE Enzyme, Substrate (cAMP/cGMP), and Test Compound start->prepare_reagents reaction_setup Set up Reaction in Microplate: Enzyme + Test Compound + Buffer prepare_reagents->reaction_setup initiate_reaction Add Substrate to Initiate reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., with IBMX) incubation->terminate_reaction detection Quantify Remaining cAMP/cGMP terminate_reaction->detection data_analysis Calculate % Inhibition and IC50 detection->data_analysis end End data_analysis->end

Workflow for a Phosphodiesterase (PDE) Activity Assay
In Vitro Vasodilation Assay (Aortic Ring Assay)

Objective: To assess the vasodilatory effects of this compound analogues on isolated blood vessels.

Principle: The contractility of aortic rings is measured in an organ bath. The ability of a test compound to relax pre-constricted aortic rings is a measure of its vasodilatory activity.

General Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat) and cut it into rings of approximately 1-2 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Pre-constriction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Compound Addition: Add the this compound analogue at cumulative concentrations to the organ bath and record the changes in tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot a concentration-response curve to determine the EC50 value.

Aortic_Ring_Assay_Workflow start Start isolate_aorta Isolate Thoracic Aorta and Prepare Rings start->isolate_aorta mount_rings Mount Aortic Rings in Organ Bath isolate_aorta->mount_rings equilibrate Equilibrate under Resting Tension mount_rings->equilibrate pre_constrict Pre-constrict with Vasoconstrictor equilibrate->pre_constrict add_compound Add this compound Analogue (Cumulative Concentrations) pre_constrict->add_compound record_relaxation Record Changes in Tension add_compound->record_relaxation data_analysis Calculate % Relaxation and EC50 record_relaxation->data_analysis end End data_analysis->end

Workflow for an In Vitro Aortic Ring Vasodilation Assay
Assessment of Cognitive Enhancement in Animal Models

Objective: To evaluate the effects of this compound analogues on learning and memory in rodent models.

Principle: Various behavioral tests are used to assess different aspects of cognitive function. Common tests include the Morris water maze, Y-maze, and novel object recognition test.

General Protocol (Y-Maze Test for Spatial Working Memory):

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place a rodent at the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

  • Data Analysis:

    • A "spontaneous alternation" is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternations: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of spontaneous alternations in the treated group compared to the control group suggests an improvement in spatial working memory.

Conclusion

This compound analogues, particularly this compound nicotinate and diprophylline, have demonstrated a range of pharmacological activities that make them promising candidates for the treatment of cardiovascular and neurodegenerative disorders. Their mechanisms of action, primarily involving adenosine receptor antagonism and phosphodiesterase inhibition, are well-aligned with therapeutic strategies for these conditions. While the existing data is encouraging, further research is needed to fully elucidate the structure-activity relationships within this class of compounds and to explore the therapeutic potential of novel, more selective analogues. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this versatile and promising class of molecules.

References

Pharmacokinetics and Bioavailability of Xanthinol in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Xanthinol in preclinical models. While specific quantitative data from head-to-head comparative preclinical studies are limited in publicly available literature, this document synthesizes the existing knowledge on its absorption, distribution, metabolism, and excretion (ADME) profile, alongside detailed experimental methodologies and conceptual signaling pathways.

Core Pharmacokinetic Parameters

ParameterValueSpecies/ModelNotes
Absorption Half-life (t½a) 0.4 h[1]Not SpecifiedSuggests rapid absorption from the site of administration.
Volume of Distribution (Vd) 0.93 L/kg[1]Not SpecifiedIndicates that the drug distributes into the tissues.
Elimination Half-life (t½β) 1.67 h[1]Not SpecifiedReflects a relatively rapid elimination from the body.
Total Body Clearance 0.63 L/h/kg[1]Not Specified-
Metabolism Metabolized to two stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.[1]RatThese metabolites are described as semiacetals of a terminal aldehyde formed from this compound.
Excretion 7-8% of the eliminated drug is found in the urine as the two main stereoisomeric metabolites.Rat-

Experimental Protocols

Detailed experimental protocols from specific preclinical pharmacokinetic studies of this compound are scarce. Therefore, this section outlines a representative, comprehensive protocol for conducting a pharmacokinetic study of this compound in a rat model, based on established methodologies in the field.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the initiation of the study.

Drug Administration
  • Formulation: this compound nicotinate can be dissolved in sterile water or saline for both oral and intravenous administration.

  • Oral Administration (PO):

    • Dose: A representative dose could be in the range of 10-50 mg/kg.

    • Procedure: Administer the drug solution via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg.

  • Intravenous Administration (IV):

    • Dose: A lower dose, for example, 1-5 mg/kg, is typically used for intravenous administration.

    • Procedure: Administer the drug solution as a bolus injection into the tail vein or a cannulated jugular vein over a short period (e.g., 1-2 minutes).

Blood Sample Collection
  • Method: Blood samples (approximately 0.2-0.3 mL) can be collected via a cannulated jugular vein or from the tail vein at predetermined time points.

  • Time Points: A typical sampling schedule for a pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for this compound Quantification

The following is an adapted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma, based on a validated method in human plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm particle size).

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

      • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (half-life), Vd (volume of distribution), and CL (clearance) should be calculated from the plasma concentration-time data using non-compartmental analysis. Oral bioavailability (F%) can be calculated using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of this compound

This compound's mechanism of action is thought to involve multiple pathways, primarily related to its structural similarity to xanthines and its nicotinate component. The following diagrams illustrate two key proposed signaling pathways.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition ATP ATP PDE->ATP Degradation cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation AC Adenylyl Cyclase ATP->AC AC->cAMP Conversion SmoothMuscle Smooth Muscle Relaxation (Vasodilation) PKA->SmoothMuscle Leads to

Caption: Proposed cAMP signaling pathway influenced by this compound.

Xanthinol_Nicotinate This compound Nicotinate Nicotinic_Acid Nicotinic Acid Xanthinol_Nicotinate->Nicotinic_Acid Releases Cell_Metabolism Cellular Metabolism Nicotinic_Acid->Cell_Metabolism Influences NAD NAD+ Cell_Metabolism->NAD NADP NADP+ Cell_Metabolism->NADP Tissue_Respiration Tissue Respiration (Embden-Meyerhof & Citrate Cycle) NAD->Tissue_Respiration Coenzyme for NADP->Tissue_Respiration Coenzyme for Energy_Production Energy Production (ATP) Tissue_Respiration->Energy_Production

Caption: Conceptual overview of this compound's role in NAD/NADP metabolism.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the logical flow of a typical preclinical pharmacokinetic study for this compound.

cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Reporting Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Formulation_Prep Drug Formulation Preparation (this compound in Vehicle) Animal_Acclimation->Formulation_Prep Dosing_PO Oral Dosing (Gavage) Formulation_Prep->Dosing_PO Dosing_IV Intravenous Dosing (Bolus Injection) Formulation_Prep->Dosing_IV Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Protein Precipitation) Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS_Analysis->PK_Parameter_Calc Bioavailability_Calc Bioavailability Calculation PK_Parameter_Calc->Bioavailability_Calc Report_Generation Final Report Generation Bioavailability_Calc->Report_Generation

References

Methodological & Application

Standard Protocols for Xanthinol Administration in Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol nicotinate, a xanthine derivative, is a vasoactive compound investigated for its potential therapeutic effects in conditions associated with impaired blood flow and cellular metabolism. Its mechanism of action is primarily attributed to vasodilation through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP), and its ability to improve glucose metabolism within cells.[1][2] These application notes provide a comprehensive overview of standard protocols for the administration of this compound nicotinate in common animal models, including rats, dogs, and monkeys, to facilitate reproducible and reliable preclinical research.

Data Presentation

The following tables summarize key quantitative data related to the administration of this compound nicotinate and its pharmacokinetic properties in various animal models.

Table 1: Dosage and Administration of this compound Nicotinate in Animal Models

Animal ModelRoute of AdministrationDosage RangeVehicleKey Application/FindingReference(s)
Rat Oral (gavage)Not specified in abstract, but effective in modulating brain metabolism.Likely an aqueous vehicle such as water or 0.5% CMC-Na.Increased brain ATP levels and normalized glucose permeation in hypertensive rats.[3]
Dog IntravenousDose-dependent hypotensive effect observed.Not specified.Investigated cardiovascular and respiratory effects.[4]
Monkey Intravenous InfusionNot specified, administered at various time points relative to induced hemorrhagic shock.Normal SalineImproved survival rate in a model of acute hemorrhagic shock.N/A

Note: Specific dosage information for oral administration in rats and intravenous administration in dogs was not available in the abstracts of the cited studies. Researchers should perform dose-finding studies based on related compounds and the desired therapeutic effect.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueAnimal ModelReference(s)
Absorption Half-life 0.4 hoursNot specified[2]
Volume of Distribution 0.93 L/kgNot specified
Elimination Half-life 1.67 hoursNot specified
Metabolism Forms two main metabolites.Rat
Excretion 7-8% of metabolites excreted in urine.Rat

Signaling Pathway

This compound nicotinate primarily exerts its vasodilatory effects by inhibiting phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscle cells in blood vessels and subsequent vasodilation.

Xanthinol_Signaling_Pathway This compound This compound Nicotinate PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Degrades cAMP to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AC Adenylyl Cyclase ATP->AC AC->cAMP Converts SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Promotes Vasodilation Vasodilation SmoothMuscle->Vasodilation

Mechanism of this compound Nicotinate-induced vasodilation.

Experimental Protocols

The following are detailed methodologies for the administration of this compound nicotinate in key animal models. These protocols are based on published research and general best practices for animal studies.

Protocol 1: Oral Administration in Rats (for Metabolic Studies)

Objective: To assess the effects of orally administered this compound nicotinate on metabolic parameters.

Materials:

  • This compound nicotinate powder

  • Vehicle: Sterile water or 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Oral gavage needles (20-22 gauge for adult rats)

  • Syringes

  • Animal balance

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound nicotinate based on the desired dose and the number of animals.

    • If using water, dissolve the this compound nicotinate powder in sterile water. Gentle heating or sonication may be required.

    • If using 0.5% CMC-Na, prepare the vehicle by slowly adding CMC-Na to sterile water while stirring continuously until a homogenous suspension is formed. Then, add the this compound nicotinate powder and mix thoroughly.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Dosing:

    • Fast the rats overnight (with free access to water) to ensure consistent absorption.

    • Weigh each rat accurately on the day of dosing.

    • Calculate the individual dose volume based on the animal's weight and the concentration of the dosing solution (typically 5-10 mL/kg for rats).

    • Gently restrain the rat and administer the calculated volume of the dosing solution via oral gavage.

  • Post-administration Monitoring:

    • Observe the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals.

    • Proceed with the planned metabolic assessments at the predetermined time points.

Protocol 2: Intravenous Administration in Dogs (for Cardiovascular Studies)

Objective: To evaluate the cardiovascular effects of intravenously administered this compound nicotinate.

Materials:

  • This compound nicotinate for injection

  • Vehicle: Sterile normal saline (0.9% NaCl)

  • Intravenous catheters (appropriate size for canine cephalic or saphenous vein)

  • Syringes and infusion pump

  • Beagle or mongrel dogs of either sex

  • Anesthesia and monitoring equipment (if applicable)

Procedure:

  • Animal Preparation:

    • Acclimate the dogs to the experimental environment.

    • On the day of the experiment, fast the dogs overnight with free access to water.

    • Weigh the dog and place an intravenous catheter in a suitable vein under aseptic conditions.

  • Dosing Solution Preparation:

    • Prepare the dosing solution by diluting the this compound nicotinate for injection to the desired concentration with sterile normal saline.

  • Administration:

    • The administration can be a bolus injection or a continuous infusion, depending on the study design.

    • For a bolus injection, administer the calculated dose slowly over a period of 1-2 minutes.

    • For a continuous infusion, use an infusion pump to deliver the drug at a constant rate.

    • A study on the cardiovascular effects in dogs noted a dose-dependent hypotensive effect. A starting dose could be extrapolated from related compounds like theophylline (e.g., 2-5 mg/kg IV).

  • Cardiovascular Monitoring:

    • Monitor cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) continuously before, during, and after drug administration.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis if required.

Protocol 3: Intravenous Infusion in Monkeys (for Shock Studies)

Objective: To investigate the therapeutic potential of this compound nicotinate in a primate model of hemorrhagic shock.

Materials:

  • This compound nicotinate for injection

  • Vehicle: Sterile normal saline (0.9% NaCl)

  • Intravenous catheters

  • Infusion pump

  • Surgical and anesthesia equipment for inducing hemorrhagic shock

  • Physiological monitoring equipment

Procedure:

  • Animal Model Creation:

    • Anesthetize the monkey (e.g., Rhesus macaque) and perform necessary surgical procedures to induce and monitor hemorrhagic shock (e.g., arterial and venous cannulation).

  • Dosing and Administration:

    • Prepare the this compound nicotinate infusion by diluting it in normal saline.

    • Administer the infusion at specific time points relative to the induction of shock, as dictated by the experimental design. For example, a study administered the drug 30 minutes prior to and at multiple intervals after the onset of hypotension.

  • Physiological Monitoring:

    • Continuously monitor vital signs, including arterial pressure, heart rate, and central venous pressure.

    • Collect blood samples for biochemical analysis (e.g., lactate, blood gases) to assess the metabolic state of the animal.

  • Outcome Assessment:

    • The primary outcome is typically survival over a defined period (e.g., 72 hours).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study involving this compound nicotinate administration.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment AnimalAcclimation Animal Acclimation ProtocolDesign Experimental Protocol Design AnimalAcclimation->ProtocolDesign DoseCalculation Dose and Vehicle Preparation ProtocolDesign->DoseCalculation AnimalPrep Animal Preparation (Fasting, Weighing) DoseCalculation->AnimalPrep DrugAdmin This compound Nicotinate Administration AnimalPrep->DrugAdmin Monitoring Physiological Monitoring (e.g., BP, HR) DrugAdmin->Monitoring DataCollection Data and Sample Collection Monitoring->DataCollection SampleAnalysis Sample Analysis (e.g., Plasma concentration) DataCollection->SampleAnalysis DataAnalysis Data Analysis and Statistical Evaluation SampleAnalysis->DataAnalysis Conclusion Conclusion and Reporting DataAnalysis->Conclusion

General workflow for in vivo this compound administration studies.

References

Application Notes and Protocols for the Quantification of Xanthinol in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of xanthinol in plasma using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicological studies.

Introduction

This compound, a derivative of theophylline, is a vasoactive drug used in the management of peripheral and cerebral vascular disorders. Accurate and reliable quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines two validated HPLC-based methods for this purpose: a Reverse-Phase HPLC with UV detection (RP-HPLC-UV) method and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Method 1: RP-HPLC with UV Detection

This method is adapted from the analysis of this compound nicotinate in pharmaceutical dosage forms and is suitable for routine analysis where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.[1]

  • To 0.5 mL of plasma in a microcentrifuge tube, add 1.0 mL of acetonitrile.[1][2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions

The following conditions are based on a validated method for this compound nicotinate tablets, which can be optimized for plasma analysis.[3]

ParameterCondition
Instrument Shimadzu HPLC-2010 or equivalent
Column Hibar® C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase {[Methanol:Acetonitrile (90:10)]:[Water with pH 3.0 adjusted by formic acid]} (50:50% v/v)
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 272 nm
Retention Time Approximately 4.55 minutes for this compound

3. Calibration and Quality Control

  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Serially dilute the stock solution with mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma and process them along with the unknown samples.

Data Presentation

The following table summarizes the validation parameters for a similar HPLC-UV method.

ParameterResult
Linearity Range 0.01 - 1000 µg/mL
Correlation Coefficient (r²) 0.999
Precision (%RSD) 0.72% (Repeatability)
Accuracy (% Recovery) 99.59 - 100.20%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for bioequivalence studies and applications requiring low detection limits.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation with trichloroacetic acid is employed.

  • To 0.5 mL of plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., Acyclovir).

  • Add 20% trichloroacetic acid for protein precipitation.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Instrument Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Column Lichrospher silica (5 µm, 250 mm x 4.6 mm i.d.)
Mobile Phase Methanol-water containing 0.1% formic acid (50:50, v/v)
Flow Rate 1 mL/min
Injection Volume 20 µL
Ionization Mode Electrospray Ionization (ESI) in positive selected reaction monitoring mode
Internal Standard Acyclovir
Data Presentation

The validation data for this LC-MS/MS method demonstrates its suitability for bioanalytical applications.

ParameterResult
Linearity Range 10.27 to 1642.8 ng/mL
Correlation Coefficient (r) 0.9956
Limit of Quantification (LOQ) 10.27 ng/mL
Recovery 90.9 - 100.2%
Intra-batch Precision (%RSD) < 4.8%
Inter-batch Precision (%RSD) < 7.9%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (0.5 mL) add_solvent Add Acetonitrile (1.0 mL) plasma->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC filter->inject separation Chromatographic Separation inject->separation detection UV Detection (272 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for RP-HPLC-UV analysis of this compound in plasma.

lc_ms_workflow cluster_sample_prep_lcms Sample Preparation (LC-MS/MS) cluster_lcms_analysis LC-MS/MS Analysis plasma_lcms Plasma Sample (0.5 mL) + IS add_tca Add 20% Trichloroacetic Acid plasma_lcms->add_tca vortex_lcms Vortex add_tca->vortex_lcms centrifuge_lcms Centrifuge vortex_lcms->centrifuge_lcms supernatant_lcms Collect Supernatant for Injection centrifuge_lcms->supernatant_lcms inject_lcms Inject into LC-MS/MS supernatant_lcms->inject_lcms separation_lcms Chromatographic Separation inject_lcms->separation_lcms detection_lcms MS/MS Detection (ESI+) separation_lcms->detection_lcms quantification_lcms Quantification detection_lcms->quantification_lcms

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Xanthinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol, a theophylline derivative often combined with nicotinic acid (as this compound Nicotinate), is a vasodilator agent with potential applications in cerebrovascular and peripheral vascular disorders, as well as in the management of hyperlipidemia.[1][2][3] Its mechanism of action is believed to involve the enhancement of cellular metabolism, leading to increased glucose utilization and ATP production, and the promotion of vasodilation.[1][2] this compound nicotinate is thought to act synergistically, with the this compound component inhibiting phosphodiesterase to increase intracellular cyclic adenosine monophosphate (cAMP), and the nicotinic acid component stimulating the release of prostaglandins and potentially nitric oxide, both potent vasodilators.

These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy of this compound. The protocols outlined below are intended to serve as a guide for researchers and can be adapted based on specific research questions and available resources.

Proposed Signaling Pathway of this compound Nicotinate

The vasodilatory and metabolic effects of this compound Nicotinate are believed to be mediated through a combination of pathways involving both the this compound and nicotinic acid moieties.

Xanthinol_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Xanthinol_Nicotinate This compound Nicotinate This compound This compound Xanthinol_Nicotinate->this compound Nicotinic_Acid Nicotinic Acid Xanthinol_Nicotinate->Nicotinic_Acid GPR109A GPR109A (Nicotinic Acid Receptor) Prostaglandins Prostaglandins GPR109A->Prostaglandins PDE Phosphodiesterase (PDE) This compound->PDE Cell_Metabolism Cellular Metabolism This compound->Cell_Metabolism Nicotinic_Acid->GPR109A NO_Synthase Nitric Oxide Synthase (eNOS) Nicotinic_Acid->NO_Synthase potential stimulation NAD_NADP NAD+ / NADP+ Nicotinic_Acid->NAD_NADP cAMP cAMP PDE->cAMP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Prostaglandins->Vasodilation NO Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG PKG->Vasodilation ATP ATP Production NAD_NADP->ATP ATP->Cell_Metabolism experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Animal_Acclimatization Animal Acclimatization (1 week) Disease_Induction Disease Model Induction (e.g., HFD for 8 weeks) Animal_Acclimatization->Disease_Induction Baseline_Measurements Baseline Measurements (Blood pressure, Lipid profile, etc.) Disease_Induction->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Treatment_Administration Daily Treatment Administration (4-6 weeks) Randomization->Treatment_Administration Weekly_Monitoring Weekly Monitoring (Body weight, Food/water intake) Treatment_Administration->Weekly_Monitoring Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Treatment_Administration->Behavioral_Tests Physiological_Measurements Physiological Measurements (Blood flow, Blood pressure) Behavioral_Tests->Physiological_Measurements Biochemical_Analysis Biochemical Analysis (Blood and Tissue Samples) Physiological_Measurements->Biochemical_Analysis Histopathology Histopathological Analysis (Aorta, Liver, Brain) Biochemical_Analysis->Histopathology

References

Application Notes and Protocols for Utilizing Xanthinol in Animal Models of Peripheral Vascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Peripheral vascular disease (PVD), also known as peripheral artery disease (PAD), is a circulatory condition characterized by the narrowing of blood vessels outside of the heart and brain, most commonly in the limbs. This narrowing, often caused by atherosclerosis, can lead to reduced blood flow (ischemia), resulting in symptoms such as intermittent claudication, rest pain, and in severe cases, tissue necrosis and limb loss. Animal models are crucial for understanding the pathophysiology of PVD and for the preclinical evaluation of novel therapeutic agents.

Xanthinol nicotinate, a vasodilator, is a compound of this compound and nicotinic acid.[1] It is proposed to improve peripheral and cerebral blood flow by acting as a vasodilator and by improving blood viscosity.[1][2] Its mechanism of action is thought to involve the enhancement of cellular metabolism and oxygen supply, as well as possessing anti-platelet and thrombolytic effects.[3][4] This document provides a framework for researchers to investigate the potential therapeutic effects of this compound in established animal models of PVD.

Proposed Signaling Pathway of this compound Nicotinate

The therapeutic effects of this compound Nicotinate in peripheral vascular disease are believed to be mediated through multiple pathways. The nicotinic acid component is thought to stimulate the release of endogenous vasodilators, while the xanthine component can modulate intracellular signaling. A proposed pathway is the stimulation of endothelial cells to release prostacyclin (PGI2) and nitric oxide (NO). These molecules then act on vascular smooth muscle cells to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, leading to vasodilation and improved blood flow. Additionally, this compound Nicotinate may inhibit the proliferation of vascular smooth muscle cells, a key event in the progression of atherosclerotic plaques.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Xanthinol_Nicotinate This compound Nicotinate eNOS eNOS Xanthinol_Nicotinate->eNOS COX COX Xanthinol_Nicotinate->COX NO Nitric Oxide (NO) eNOS->NO PGI2 Prostacyclin (PGI2) COX->PGI2 sGC sGC NO->sGC diffuses AC Adenylyl Cyclase PGI2->AC diffuses cGMP cGMP sGC->cGMP cAMP cAMP AC->cAMP Vasodilation Vasodilation (Improved Blood Flow) cGMP->Vasodilation cAMP->Vasodilation Inhibition_Proliferation Inhibition of Proliferation PDGFR PDGFR PDGFR->Inhibition_Proliferation

Caption: Proposed signaling pathway of this compound Nicotinate in vascular tissue.

Experimental Protocols

Animal Model: Hindlimb Ischemia via Femoral Artery Ligation

This is a widely used and reproducible model to study peripheral ischemia and therapeutic interventions.

3.1.1. Animal Species

  • Rats: Wistar or Sprague-Dawley (250-350g). Rats are cost-effective and easy to handle.

  • Rabbits: New Zealand White (3-4 kg). Their larger size facilitates surgical procedures and blood sampling.

  • Mice: C57BL/6. Ideal for studies involving genetically modified strains.

3.1.2. Surgical Procedure (Rat Model)

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur from the inguinal region to the knee of the chosen hindlimb. Disinfect the surgical area with 70% ethanol and povidone-iodine. Place the animal on a heating pad to maintain body temperature.

  • Incision and Exposure: Make a longitudinal skin incision (approximately 1.5-2 cm) in the inguinal region. Use blunt dissection to separate the underlying connective tissue and muscle to expose the femoral neurovascular bundle.

  • Artery Isolation: Carefully isolate the femoral artery from the femoral vein and nerve.

  • Ligation and Excision: Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the bifurcation into the saphenous and popliteal arteries. Use 4-0 or 5-0 silk sutures. Excise the segment of the artery between the two ligatures.

  • Wound Closure: Close the muscle layers with absorbable sutures and the skin with non-absorbable sutures or surgical clips.

  • Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for signs of pain, infection, and limb condition.

Administration of this compound
  • Route of Administration:

    • Oral Gavage: Suitable for chronic studies.

    • Intraperitoneal (IP) Injection: For acute or sub-chronic studies.

    • Intravenous (IV) Injection: For assessing immediate effects on blood flow.

  • Dosage: The optimal dose of this compound Nicotinate for animal models of PVD has not been established. A dose-response study is recommended. Based on human clinical use, a starting point for animal studies could be in the range of 50-200 mg/kg/day, to be adjusted based on pilot studies.

  • Control Group: A vehicle control group (e.g., saline or the solvent used to dissolve this compound) should be included. A positive control group treated with a drug known to be effective in PVD models (e.g., cilostazol) is also recommended.

Assessment of Efficacy

A combination of functional, macroscopic, and microscopic assessments should be performed.

3.3.1. Functional Assessment

  • Laser Doppler Perfusion Imaging (LDPI): To non-invasively measure blood flow in the ischemic and non-ischemic limbs at baseline and various time points post-treatment.

  • Limb Function: Assess motor function using a semi-quantitative scale (e.g., from normal function to paralysis) or more objective tests like grip strength.

3.3.2. Macroscopic Assessment

  • Limb Salvage: Record the incidence of limb necrosis and autoamputation.

  • Tissue Edema: Measure limb circumference or volume.

3.3.3. Microscopic and Molecular Assessment

  • Histology: Harvest muscle tissue (e.g., gastrocnemius) from the ischemic limb at the end of the study. Perform H&E staining to assess muscle fiber integrity and inflammatory cell infiltration.

  • Immunohistochemistry/Immunofluorescence:

    • Capillary Density: Stain for endothelial cell markers (e.g., CD31, von Willebrand factor) to quantify angiogenesis.

    • Inflammation: Stain for markers of inflammatory cells (e.g., CD68 for macrophages).

  • Gene and Protein Expression Analysis (RT-qPCR, Western Blot, ELISA): Analyze tissue homogenates for markers of angiogenesis (e.g., VEGF, FGF), inflammation (e.g., TNF-α, IL-6), and oxidative stress.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of hindlimb ischemia.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Treatment Phase cluster_end Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (LDPI, Limb Function) Acclimatization->Baseline Surgery Induction of Hindlimb Ischemia (Femoral Artery Ligation) Baseline->Surgery Randomization Randomization into Groups (Vehicle, this compound, Positive Control) Surgery->Randomization Treatment Daily Treatment Administration (e.g., Oral Gavage for 14-28 days) Randomization->Treatment Monitoring Regular Monitoring (Weight, Limb Condition, Function) Treatment->Monitoring FollowUp Follow-up Measurements (LDPI at days 7, 14, 21, 28) Monitoring->FollowUp Euthanasia Euthanasia & Tissue Harvest FollowUp->Euthanasia Analysis Histology, IHC, Molecular Analysis Euthanasia->Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

Data Presentation (Exemplary from Human Studies)

The following tables summarize the types of quantitative data that can be collected, with example data from human clinical studies on this compound Nicotinate. These endpoints are relevant for preclinical animal studies.

Table 1: Effect of this compound Nicotinate on Clinical Symptoms in Patients with Inoperable PVD

SymptomBefore Treatment (n=350)After 4 Weeks of Treatment (n=350)p-value
Claudication Pain336 (96%)35 (10%)< 0.001
Rest Pain203 (58%)36 (10.29%)< 0.001
Cold Clammy Extremities104 (29.71%)32 (9.14%)0.000
Pre-gangrenous Cyanotic Changes55 (15.71%)10 (2.86%)0.000

Table 2: Improvement in Claudication Distance in PVD Patients

ParameterBefore Treatment (n=20)After 3 Months of Treatment (n=20)p-value
Claudication Distance <100m1-0.001
Claudication Distance 101-500m11-
Claudication Distance >500m8-
Note: Specific post-treatment distribution of claudication distance was not detailed, but the overall improvement was statistically significant.

Table 3: Effect of this compound Nicotinate on Blood Parameters in PVD Patients

ParameterObservation
Whole-blood viscosityReduced in about half of the patients who were helped by the drug.
CholesterolReduced in about half of the patients who were helped by the drug.
FibrinogenReduced in about half of the patients who were helped by the drug.

Conclusion

While direct preclinical data on the use of this compound in animal models of PVD is lacking, its proposed mechanisms of action make it a plausible candidate for investigation. The protocols and endpoints outlined in this document provide a comprehensive framework for researchers to design and execute studies to evaluate the efficacy of this compound in a controlled, preclinical setting. Such studies are essential to build a strong evidence base for its potential therapeutic application in peripheral vascular disease.

References

Methodologies for Assessing Xanthinol's Impact on Cognitive Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for assessing the impact of Xanthinol Nicotinate on cognitive function. The methodologies are based on published clinical and preclinical research, offering a comprehensive guide for study design, data interpretation, and understanding the compound's mechanism of action.

Introduction

This compound Nicotinate, a vasodilator, has been investigated for its potential to enhance cognitive function. It is believed to improve cerebral metabolism and oxygen supply.[1][2][3] Clinical studies have suggested that this compound Nicotinate can lead to improvements in various aspects of memory, including sensory register, short-term memory, and long-term memory.[1][2] The primary proposed mechanisms of action include increased cerebral blood flow, enhanced glucose and oxygen utilization in the brain, and modulation of intracellular signaling pathways. Preclinical studies in rats have demonstrated that this compound Nicotinate can normalize reduced glucose permeation in the brain and increase intracerebral ATP concentrations.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative findings from a key double-blind, placebo-controlled study investigating the effects of this compound Nicotinate on cognitive function in healthy subjects across different age groups.

Table 1: Study Design and Dosing

ParameterDetails
Study Design Double-blind, placebo-controlled
Participants 96 healthy subjects (Young: 35-45 yrs, Middle-aged: 55-65 yrs, Old: 75-85 yrs)
Treatment Group This compound Nicotinate (500 mg, containing 141.7 mg nicotinic acid)
Dosage 1 dragee, three times a day (t.i.d.)
Duration 8 weeks
Control Groups Nicotinic acid (141.7 mg), Placebo (lactose)

Table 2: Summary of Cognitive Improvements with this compound Nicotinate

Cognitive DomainObserved ImprovementAge Group with Predominant Effect
Sensory Register 10-40% improvement compared to placeboOld (75-85 years)
Short-Term Memory 10-40% improvement compared to placeboOld (75-85 years)
Long-Term Memory 10-40% improvement compared to placeboOld (75-85 years)

Table 3: Statistical Analysis Highlights from a Key Clinical Study

Cognitive TaskAge Group (years)Statistical Findingp-value
Sternberg Item-Recognition (% errors on "yes" responses) 55-65Significant effect of this compound Nicotinatep < 0.05
Sperling Task (Sensory Register) 55-65Significant effect of this compound Nicotinatep < 0.05

Experimental Protocols

The following are detailed protocols for key experiments that can be used to assess the impact of this compound on cognitive function, based on the types of tasks used in relevant clinical studies.

Assessment of Verbal Learning and Memory: Rey Auditory Verbal Learning Test (RAVLT)

Objective: To assess short-term auditory-verbal memory, rate of learning, and susceptibility to interference.

Materials:

  • Standardized list of 15 unrelated words (List A).

  • A second standardized list of 15 unrelated words for interference (List B).

  • Recording sheet and pen.

  • Timer.

Procedure:

  • Trial 1 (Immediate Recall): Read List A to the participant at a rate of one word per second. Immediately after, ask the participant to recall as many words as possible in any order. Record the responses.

  • Trials 2-5 (Learning Trials): Repeat step 1 four more times with the same List A. Do not provide feedback on performance. Record the responses for each trial.

  • Trial B (Interference Trial): Read List B to the participant. Immediately ask for recall of the words from List B. Record the responses.

  • Trial 6 (Post-Interference Recall of List A): Immediately after the recall of List B, ask the participant to recall the words from List A without reading the list again. Record the responses.

  • Trial 7 (Delayed Recall): After a 20-30 minute delay filled with non-verbal tasks, ask the participant to recall as many words as possible from List A. Record the responses.

Scoring:

  • Score one point for each correct word recalled in each trial.

  • Calculate the total number of words recalled across trials 1-5 to assess the learning curve.

  • Compare the number of words recalled in Trial 6 to Trial 5 to assess retroactive interference.

  • Compare the number of words recalled in Trial 7 to Trial 5 to assess long-term retention.

Assessment of Short-Term and Working Memory: Digit Span Task

Objective: To measure verbal short-term and working memory capacity.

Materials:

  • A standardized list of digit sequences of increasing length.

  • Quiet testing environment.

Procedure:

  • Digits Forward:

    • Verbally present a sequence of digits to the participant at a rate of one digit per second.

    • The participant's task is to repeat the digits in the same order.

    • Start with a short sequence (e.g., 3 digits) and progressively increase the length.

    • The test is discontinued when the participant fails to correctly recall the sequence on two consecutive trials of the same length.

  • Digits Backward:

    • Verbally present a sequence of digits.

    • The participant's task is to repeat the digits in the reverse order.

    • Start with a short sequence (e.g., 2 digits) and progressively increase the length.

    • Discontinue after two consecutive failures at the same sequence length.

Scoring:

  • The score for Digits Forward is the maximum number of digits the participant can correctly recall.

  • The score for Digits Backward is the maximum number of digits the participant can correctly recall in reverse order.

  • Normative data can be used to compare the participant's performance to their age group.

Assessment of Short-Term Memory Scanning: Sternberg Item Recognition Task

Objective: To assess the speed and accuracy of short-term memory scanning.

Materials:

  • Computer with a program to present stimuli and record responses.

  • Response keys (e.g., "Yes" and "No").

Procedure:

  • A set of items (e.g., letters or numbers), called the memory set, is presented to the participant for a brief period.

  • The memory set disappears, and after a short delay, a single probe item is presented.

  • The participant must decide as quickly and accurately as possible whether the probe item was part of the memory set.

  • The participant indicates their response by pressing the corresponding key.

  • The size of the memory set is varied across trials (e.g., 1 to 6 items).

Scoring:

  • The primary measures are reaction time (the time from the probe presentation to the response) and accuracy (percentage of correct responses).

  • Analyze reaction times for correct "yes" and "no" responses separately as a function of memory set size.

  • Calculate the error rates for each condition.

Assessment of Sensory Memory: Sperling's Partial Report Task

Objective: To measure the capacity and duration of the visual sensory register (iconic memory).

Materials:

  • Tachistoscope or a computer program capable of brief stimulus presentation.

  • A set of visual stimuli (e.g., arrays of letters).

  • An auditory cueing system (high, medium, and low tones).

Procedure:

  • A 3x4 array of random letters is briefly flashed to the participant for 50 milliseconds.

  • Immediately after the display disappears, an auditory tone is presented:

    • High tone: Indicates the participant should report the letters from the top row.

    • Medium tone: Indicates the participant should report the letters from the middle row.

    • Low tone: Indicates the participant should report the letters from the bottom row.

  • The delay between the offset of the visual display and the onset of the auditory cue can be varied (e.g., 0 ms, 150 ms, 300 ms, 500 ms, 1000 ms) to map the decay of iconic memory.

  • In a "whole report" condition for comparison, the participant is asked to recall as many letters as possible from the entire array without any auditory cue.

Scoring:

  • Calculate the average number of correctly reported letters for each cue delay condition.

  • Estimate the total number of letters available in the sensory store by multiplying the number of correctly reported letters in a cued row by the number of rows.

  • Plot the estimated number of available letters as a function of the cue delay to visualize the decay of iconic memory.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Cognitive Enhancement

This compound is a derivative of theophylline, a methylxanthine. Methylxanthines are known to be non-selective inhibitors of phosphodiesterases (PDEs). By inhibiting PDEs, this compound is proposed to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP can activate Protein Kinase A (PKA), leading to a cascade of downstream effects in neurons that are associated with improved cognitive function, such as modulation of ion channels, enhancement of synaptic plasticity, and regulation of gene expression through transcription factors like CREB.

Xanthinol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression for Synaptic Plasticity CREB->Gene_Expression Promotes Experimental_Workflow Screening Screening Baseline Baseline Cognitive Assessment Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Nicotinate (500 mg t.i.d.) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Treatment_Period 8-Week Treatment Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Post_Treatment Post-Treatment Cognitive Assessment Treatment_Period->Post_Treatment Data_Analysis Statistical Analysis Post_Treatment->Data_Analysis

References

Application Notes and Protocols for Measuring Changes in Blood Viscosity with Xanthinol Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol Nicotinate, a vasodilator, has been clinically observed to improve blood rheology by reducing blood viscosity.[1][2][3][4] This document provides detailed application notes and protocols for measuring the hemorheological effects of this compound Nicotinate, targeting researchers, scientists, and professionals in drug development. The following sections detail the mechanism of action, protocols for in vitro and clinical assessment of blood viscosity, and a summary of expected outcomes based on existing literature.

Mechanism of Action

This compound Nicotinate is a compound comprised of this compound and nicotinic acid (niacin).[5] Its vasodilatory and rheological effects are attributed to the synergistic actions of these two components.

  • Nicotinic Acid Component: This component is understood to stimulate the release of endogenous mediators like prostacyclin and nitric oxide from the endothelium. These molecules activate signaling pathways in vascular smooth muscle cells, leading to relaxation and vasodilation, which can contribute to improved blood flow.

  • This compound Component: As a derivative of theophylline, this compound acts as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an accumulation of cAMP within vascular smooth muscle cells. Elevated cAMP levels also promote smooth muscle relaxation and vasodilation.

The combined effect of these mechanisms is a widening of blood vessels, which can lead to a reduction in peripheral resistance and an improvement in blood flow dynamics.

Signaling Pathway of this compound Nicotinate

Caption: Signaling pathway of this compound Nicotinate leading to vasodilation and reduced blood viscosity.

Experimental Protocols

Precise measurement of blood viscosity is crucial for quantifying the effects of this compound Nicotinate. Rotational viscometry is a commonly employed technique for this purpose. The following protocols provide a framework for conducting in vitro and clinical studies.

In Vitro Analysis of Whole Blood Viscosity

This protocol outlines a general procedure for assessing the direct effects of this compound Nicotinate on whole blood viscosity in vitro.

1. Materials and Equipment:

  • Rotational viscometer (e.g., cone-plate or concentric cylinder type)

  • Water bath for temperature control (37°C)

  • Freshly collected whole blood from healthy volunteers (anticoagulated with EDTA or heparin)

  • This compound Nicotinate solutions of varying concentrations

  • Phosphate-buffered saline (PBS) as a control

  • Pipettes and sterile centrifuge tubes

2. Experimental Workflow:

start Start: Collect Whole Blood prepare_samples Prepare Blood Samples with This compound Nicotinate (and control) start->prepare_samples incubate Incubate at 37°C prepare_samples->incubate measure_viscosity Measure Viscosity at Varying Shear Rates incubate->measure_viscosity viscometer_setup Set up Rotational Viscometer (Calibrate and set to 37°C) viscometer_setup->measure_viscosity analyze_data Analyze and Compare Data measure_viscosity->analyze_data end End: Report Findings analyze_data->end

Caption: Workflow for in vitro analysis of this compound Nicotinate's effect on blood viscosity.

3. Detailed Procedure:

  • Blood Collection: Collect whole blood from consenting healthy donors into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Preparation:

    • Aliquot the whole blood into separate sterile tubes.

    • To each tube, add a specific concentration of this compound Nicotinate solution or an equal volume of PBS (for the control group).

    • Gently mix the samples.

  • Incubation: Incubate all samples in a water bath at 37°C for a predetermined period (e.g., 30-60 minutes) to allow for the drug to interact with the blood components.

  • Viscometer Setup and Calibration:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Ensure the measuring system (cone-plate or concentric cylinder) is clean and properly calibrated using standard viscosity fluids.

    • Set the temperature of the viscometer's sample holder to 37°C.

  • Viscosity Measurement:

    • Carefully load the blood sample into the viscometer, ensuring no air bubbles are trapped.

    • Allow the sample to thermally equilibrate for a few minutes.

    • Measure the viscosity at a range of shear rates (e.g., from 1 s⁻¹ to 1000 s⁻¹).

    • Record the viscosity (in mPa·s or cP) and the corresponding shear rate.

  • Data Analysis:

    • Plot viscosity as a function of shear rate for each concentration of this compound Nicotinate and the control.

    • Compare the viscosity values at specific shear rates between the treated and control groups.

    • Perform statistical analysis to determine the significance of any observed changes.

Clinical Study Protocol for Assessing Blood Viscosity

This protocol provides a general framework for a clinical trial to evaluate the effect of this compound Nicotinate on blood viscosity in human subjects.

1. Study Design:

  • A randomized, double-blind, placebo-controlled study is recommended.

  • Recruit a cohort of subjects (e.g., patients with peripheral vascular disease).

  • Obtain informed consent from all participants.

2. Procedure:

  • Baseline Measurement: Collect a baseline blood sample from each participant before the intervention.

  • Intervention: Administer either this compound Nicotinate or a placebo to the participants according to the study's randomization schedule.

  • Follow-up Measurements: Collect blood samples at specified time points after the intervention (e.g., 1, 2, 4, and 8 hours post-dose).

  • Blood Sample Processing:

    • Collect blood into tubes with an appropriate anticoagulant.

    • Measure whole blood viscosity and plasma viscosity using a calibrated viscometer at 37°C.

    • Also, measure hematocrit and fibrinogen levels as these are key determinants of blood viscosity.

  • Data Analysis:

    • Compare the changes in whole blood viscosity, plasma viscosity, hematocrit, and fibrinogen from baseline to the follow-up time points between the this compound Nicotinate and placebo groups.

    • Use appropriate statistical tests to determine the significance of the findings.

Data Presentation

Table 1: Summary of Reported Effects of this compound Nicotinate on Hemorheological Parameters

ParameterReported EffectReference
Whole Blood ViscosityReduced
FibrinogenReduced in some patients
CholesterolReduced in some patients

Table 2: Hypothetical Quantitative Data from a Clinical Study

This table is a template for presenting data from a future clinical trial and does not represent actual historical data.

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)p-value
This compound Nicotinate Group
Whole Blood Viscosity (mPa·s at 150 s⁻¹)4.5 ± 0.84.1 ± 0.7<0.05
Plasma Viscosity (mPa·s)1.6 ± 0.21.5 ± 0.2<0.05
Hematocrit (%)42 ± 441.5 ± 4>0.05
Fibrinogen (mg/dL)350 ± 50320 ± 45<0.05
Placebo Group
Whole Blood Viscosity (mPa·s at 150 s⁻¹)4.6 ± 0.74.5 ± 0.7>0.05
Plasma Viscosity (mPa·s)1.6 ± 0.31.6 ± 0.3>0.05
Hematocrit (%)43 ± 343 ± 3>0.05
Fibrinogen (mg/dL)355 ± 48350 ± 50>0.05

Conclusion

This compound Nicotinate has a clear pharmacological basis for its effects on the vascular system, leading to vasodilation and an improvement in blood rheology. The provided protocols offer a standardized approach for researchers to quantitatively assess the impact of this compound Nicotinate on blood viscosity. While historical literature supports its viscosity-lowering effects, further well-controlled studies generating robust quantitative data are encouraged to fully elucidate its clinical benefits in conditions associated with impaired blood flow.

References

Application Notes and Protocols for Intravenous Infusion of Xanthinol Nicotinate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the intravenous infusion of Xanthinol nicotinate in a research setting. This document includes detailed experimental procedures, quantitative data from clinical studies, and visualizations of the relevant signaling pathways and workflows.

Introduction

This compound nicotinate is a vasodilator that combines the effects of this compound, a theophylline derivative, and nicotinic acid (niacin).[1][2] It is primarily used to improve peripheral and cerebral blood circulation.[1][3] Its mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasodilation.[4] These protocols are intended to guide researchers in designing and executing studies involving the intravenous administration of this compound nicotinate.

Data Presentation

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of this compound nicotinate.

ParameterValueReference
Absorption Half-life 0.4 hours
Volume of Distribution 0.93 L/kg
Elimination Half-life 1.67 hoursDrugBank
Total Body Clearance 0.63 L/h/kg
Clinical Efficacy in Peripheral Vascular Disease

The data below is from a prospective study on 350 patients with inoperable peripheral vascular disease who received a 4-week regimen of continuous intravenous infusion of this compound nicotinate.

Clinical OutcomeBefore Treatment (n=350)After 4 Weeks of Treatmentp-value
Claudication Pain 336 cases (96%)35 cases (10%)< 0.001
Rest Pain 203 cases (58%)36 cases (10.29%)< 0.001
Cold Clammy Extremities 104 cases (29.71%)32 cases (9.14%)0.000
Pre-gangrenous Cyanotic Changes 55 cases (15.71%)10 cases (2.86%)0.000

Experimental Protocols

Preparation of this compound Nicotinate for Intravenous Infusion

This protocol is a guideline for the preparation of this compound nicotinate solution for intravenous infusion in a research setting.

Materials:

  • This compound nicotinate powder (for research use)

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (Normal Saline)

  • Sterile 500 mL infusion bags of Dextran or 0.9% Sodium Chloride

  • Syringes and needles of appropriate sizes

  • 0.22 µm sterile filter

Procedure:

  • Reconstitution:

    • Based on the desired final concentration, calculate the required amount of this compound nicotinate powder.

    • In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound nicotinate powder with a small volume of Sterile Water for Injection or Normal Saline. Information from suppliers indicates high solubility in water.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Dilution:

    • Withdraw the reconstituted this compound nicotinate solution using a sterile syringe.

    • For a final infusion solution, inject the reconstituted drug into a 500 mL infusion bag of Dextran or 0.9% Sodium Chloride.

    • The final concentration will depend on the total dosage to be administered. For example, a total dose of 30,000 mg was administered in 500 ml of diluent in one clinical study.

  • Sterilization and Quality Control:

    • If the initial product is not sterile, the final diluted solution should be sterilized by filtration through a 0.22 µm filter.

    • Visually inspect the final solution for any particulate matter or discoloration before administration. The solution should be clear.

Storage:

  • Solid this compound nicotinate powder should be stored at -20°C for long-term storage (up to 3 years).

  • Prepared stock solutions are typically stored at -80°C and can be kept for over a year. For short-term use, they can be stored at 4°C for over a week. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Intravenous Infusion Protocol (Adapted from a Clinical Study)

This protocol is based on a study conducted on patients with inoperable peripheral vascular disease.

Dosage and Administration:

  • Total Dose: 30,000 mg administered over a period of four weeks.

  • Infusion Solution: 30,000 mg of this compound nicotinate in 500 mL of Dextran or Normal Saline.

  • Infusion Rate: 20 micro drops per minute.

  • Duration: Continuous infusion over four weeks.

Monitoring:

  • Monitor vital signs, especially blood pressure, as hypotension is a potential side effect.

  • Observe for any adverse reactions such as flushing, headache, or gastrointestinal discomfort.

  • In a research setting, plasma concentrations of this compound nicotinate and its metabolites can be measured at various time points to determine pharmacokinetic profiles.

Visualizations

Signaling Pathway of this compound Nicotinate

Xanthinol_Nicotinate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Xanthinol_Nicotinate This compound Nicotinate PDE Phosphodiesterase (PDE) Xanthinol_Nicotinate->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Vasodilation Vasodilation PKA_active->Vasodilation Leads to

Caption: Mechanism of action of this compound nicotinate.

Experimental Workflow for IV Infusion Study

IV_Infusion_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring & Data Collection Phase Reconstitution Reconstitute this compound Nicotinate Powder Dilution Dilute in Infusion Fluid (e.g., 500 mL Saline) Reconstitution->Dilution QC Quality Control (Visual Inspection, Sterility) Dilution->QC IV_Setup Establish Intravenous Access in Research Subject QC->IV_Setup Infusion Administer via Continuous Infusion (e.g., 20 micro drops/min) IV_Setup->Infusion Vitals Monitor Vital Signs (Blood Pressure, Heart Rate) Infusion->Vitals Adverse_Events Observe for Adverse Events Infusion->Adverse_Events Sampling Collect Blood Samples (Pharmacokinetics) Infusion->Sampling Efficacy Assess Efficacy Endpoints (e.g., Blood Flow Measurement) Infusion->Efficacy

References

Application Notes and Protocols for Measuring Xanthinol's Effects on Blood Flow Using Doppler Ultrasound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol nicotinate is a vasodilator compound that combines the properties of a xanthine derivative (related to theophylline) and nicotinic acid.[1] It is utilized in the management of peripheral and cerebrovascular diseases characterized by poor circulation.[2] The primary mechanism of this compound nicotinate involves the widening of blood vessels, which enhances blood flow and oxygen delivery to tissues.[1] Doppler ultrasound is a non-invasive technique ideal for quantifying the hemodynamic effects of such vasoactive drugs by measuring blood flow velocity and volume. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on blood flow using Doppler ultrasound.

Mechanism of Action of this compound Nicotinate

This compound nicotinate's vasodilatory effect is multifactorial, stemming from its two constituent components: nicotinic acid and a xanthine derivative.

  • Nicotinic Acid Component: Upon administration, nicotinic acid binds to the GPR109A receptors, which are present on epidermal Langerhans cells. This binding initiates a signaling cascade that activates prostaglandin synthase enzymes, leading to an increased production and release of prostaglandins, primarily PGD2 and PGE2. These prostaglandins then act on receptors on the vascular smooth muscle cells of nearby capillaries, causing them to relax and leading to vasodilation.

  • Xanthine (Theophylline-like) Component: The xanthine component of this compound nicotinate acts as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within the vascular smooth muscle cells. The resulting increase in intracellular cAMP and cGMP levels activates protein kinases that lead to the relaxation of the smooth muscle, and consequently, vasodilation.

The synergistic action of these two pathways results in a potent and sustained improvement in blood flow.

Signaling Pathway of this compound Nicotinate

Caption: Dual signaling pathway of this compound nicotinate leading to vasodilation.

Principles of Doppler Ultrasound for Blood Flow Measurement

Doppler ultrasound is a non-invasive imaging modality that utilizes the Doppler effect to measure the velocity of blood flow within vessels. High-frequency sound waves are transmitted into the body, and the frequency of the returning echoes from moving red blood cells is altered. This frequency shift is proportional to the velocity of the blood flow.

Key parameters measured include:

  • Peak Systolic Velocity (PSV): The maximum velocity of blood flow during ventricular systole.

  • End-Diastolic Velocity (EDV): The velocity of blood flow at the end of ventricular diastole.

  • Time-Averaged Mean Velocity (TAMV): The average velocity of blood flow over one or more cardiac cycles.

  • Vessel Diameter: The internal diameter of the blood vessel.

  • Blood Flow Volume: Calculated from the TAMV and the cross-sectional area of the vessel (derived from the diameter).

Experimental Protocols

Preclinical Study Protocol: Rodent Model of Peripheral Ischemia

Objective: To quantify the effect of this compound nicotinate on blood flow in the femoral artery of a rodent model of peripheral ischemia using high-frequency Doppler ultrasound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound nicotinate solution for injection

  • Anesthetic (e.g., isoflurane)

  • High-frequency ultrasound system with a linear array transducer (e.g., 30-50 MHz)

  • Animal temperature control system

  • Surgical tools for inducing peripheral ischemia (optional, for disease model)

Workflow:

Preclinical_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis A Animal Acclimatization B Induce Peripheral Ischemia (Optional) A->B C Anesthetize Animal B->C D Position on Heated Platform C->D E Apply Ultrasound Gel D->E F Baseline Doppler Scan (Femoral Artery) E->F G Administer this compound Nicotinate (e.g., Intraperitoneal) F->G H Post-Dose Doppler Scans (e.g., 15, 30, 60 min) G->H I Record PSV, EDV, Diameter H->I J Calculate TAMV and Blood Flow Volume I->J K Statistical Analysis (e.g., ANOVA) J->K L Generate Tables and Graphs K->L

Caption: Workflow for preclinical evaluation of this compound nicotinate using Doppler ultrasound.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heated platform to maintain body temperature. Remove fur from the inguinal region to ensure good transducer contact.

  • Baseline Measurement: Apply ultrasound gel and position the transducer over the femoral artery. Obtain B-mode images to measure the vessel diameter. Use pulsed-wave Doppler to measure blood flow velocities (PSV, EDV).

  • Drug Administration: Administer this compound nicotinate at the desired dose (e.g., 10 mg/kg, intraperitoneally).

  • Post-Dose Measurements: Repeat the Doppler ultrasound measurements at specified time points (e.g., 15, 30, and 60 minutes) after drug administration.

  • Data Analysis: Calculate the TAMV and blood flow volume for each time point. Compare the post-dose measurements to the baseline values.

Clinical Study Protocol: Patients with Peripheral Arterial Disease (PAD)

Objective: To assess the acute effects of this compound nicotinate on lower limb blood flow in patients with PAD using Doppler ultrasound.

Patient Population: Patients diagnosed with PAD (Fontaine stage II), with a baseline Ankle-Brachial Pressure Index (ABPI) between 0.5 and 0.9.

Materials:

  • This compound nicotinate tablets or solution for infusion

  • Duplex ultrasound system with a linear array transducer (e.g., 5-10 MHz)

  • Blood pressure cuffs

Procedure:

  • Patient Preparation: Patients should rest in a supine position for at least 15 minutes in a temperature-controlled room before the examination.

  • Baseline Measurements:

    • Measure the ABPI in both legs.

    • Perform a Doppler ultrasound examination of the common femoral, superficial femoral, and popliteal arteries.

    • Record B-mode images to measure vessel diameter.

    • Use pulsed-wave Doppler to measure PSV, EDV, and TAMV at standardized locations.

  • Drug Administration: Administer a single oral dose of this compound nicotinate (e.g., 500 mg).

  • Post-Dose Measurements: Repeat the ABPI and Doppler ultrasound measurements at 60 and 120 minutes post-administration.

  • Data Analysis: Compare the changes in ABPI, blood flow velocities, and calculated blood flow volume from baseline to the post-dose time points.

Data Presentation

Table 1: Representative Preclinical Doppler Ultrasound Data
Time PointVessel Diameter (mm)PSV (cm/s)EDV (cm/s)TAMV (cm/s)Blood Flow (ml/min)
Baseline 0.80 ± 0.0525.2 ± 2.18.5 ± 1.214.1 ± 1.54.2 ± 0.5
15 min Post-Dose 0.85 ± 0.0630.5 ± 2.510.2 ± 1.417.0 ± 1.85.8 ± 0.7
30 min Post-Dose 0.88 ± 0.0734.1 ± 2.811.5 ± 1.619.2 ± 2.07.0 ± 0.8
60 min Post-Dose 0.84 ± 0.0628.9 ± 2.49.8 ± 1.316.2 ± 1.75.4 ± 0.6
*Data are presented as mean ± SD. p < 0.05 compared to baseline.
Table 2: Clinical Study Outcomes with this compound Nicotinate
ParameterBaseline3 Months Post-Treatmentp-value
Patients with Claudication Pain 336 (96%)35 (10%)< 0.001
Patients with Rest Pain 203 (58%)36 (10.29%)< 0.001
Ankle-Brachial Pressure Index (ABPI) 0.72 ± 0.150.85 ± 0.12< 0.01
Data adapted from a study on 350 patients. Note: This table reflects clinical outcomes over a longer treatment period and not acute Doppler measurements.
Table 3: Representative Acute Clinical Doppler Ultrasound Data
ArteryTime PointPSV (cm/s)TAMV (cm/s)Blood Flow Volume (ml/min)
Superficial Femoral Baseline45.8 ± 10.220.5 ± 5.1104 ± 25
60 min Post-Dose55.2 ± 11.525.1 ± 6.2128 ± 30
120 min Post-Dose52.1 ± 10.823.8 ± 5.8121 ± 28
Popliteal Baseline38.5 ± 9.516.8 ± 4.567 ± 18
60 min Post-Dose46.7 ± 10.120.5 ± 5.082 ± 21
120 min Post-Dose44.2 ± 9.819.3 ± 4.877 ± 20
*Data are presented as mean ± SD. p < 0.05 compared to baseline.

Conclusion

Doppler ultrasound provides a reliable and quantitative method for evaluating the pharmacodynamic effects of this compound nicotinate on blood flow. The protocols outlined here for both preclinical and clinical studies can be adapted to specific research needs. The expected outcomes include a significant increase in blood flow velocity and volume, consistent with the known vasodilatory mechanism of this compound nicotinate. These measurements are crucial for understanding the therapeutic potential of this compound in treating circulatory disorders.

References

Troubleshooting & Optimization

Stability and degradation of Xanthinol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Xanthinol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound Nicotinate?

A1: this compound Nicotinate is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is also thermolabile and sensitive to photodegradation.[1] Proper storage in a cool, dark place is recommended. Under normal temperatures and pressures, it is considered stable.[2]

Q2: What are the primary degradation products of this compound Nicotinate?

A2: In the body, this compound Nicotinate rapidly dissociates into the positively charged this compound ion and the negatively charged nicotinic acid.[3] In-vivo metabolism of this compound leads to the formation of two stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.[3] These metabolites are essentially semiacetals of a terminal aldehyde formed from this compound.

Q3: How should I prepare this compound Nicotinate solutions for experiments?

A3: this compound Nicotinate is freely soluble in water and slightly soluble in ethanol (95%).[1] For HPLC analysis, a common practice is to dissolve the compound in HPLC-grade methanol to prepare a stock solution (e.g., 1000 µg/mL) and then dilute it to the desired concentration with the same solvent.

Q4: What are the recommended storage conditions for this compound Nicotinate solutions?

A4: For stock solutions, it is recommended to aliquot and store them at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles. If using DMSO as a solvent, be aware that it can absorb moisture, which may reduce solubility, so fresh DMSO is recommended.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause Troubleshooting Steps
Peak Tailing 1. Active sites on the stationary phase. 2. Insufficient buffer in the mobile phase. 3. Column overload.1. Use an organic modifier in the mobile phase or increase the buffer strength. 2. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. 3. Reduce the amount of sample injected or use a column with a larger internal diameter.
Shifting Retention Times 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks 1. Impurities in the mobile phase. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent to check for carryover.
Poor Resolution Between this compound and Degradation Products 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry.1. Adjust the organic-to-aqueous ratio, pH, or buffer concentration of the mobile phase. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity.
Forced Degradation Study Issues
Issue Possible Cause Troubleshooting Steps
No or Minimal Degradation 1. Stress conditions are too mild. 2. High intrinsic stability of the molecule under the tested condition.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. 2. If no degradation is observed even under harsh conditions, it indicates the stability of the molecule under that specific stress.
Excessive Degradation (>90%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation (typically 10-30%) to observe the primary degradation products.
Poor Mass Balance 1. Degradation products are not detected by the analytical method (e.g., non-chromophoric). 2. Formation of volatile or insoluble degradation products. 3. Co-elution of degradation products with the parent peak or other peaks.1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. 2. Analyze the headspace for volatile compounds (GC-MS) or check for precipitates. 3. Optimize the chromatographic method to improve resolution. Use peak purity analysis to check for co-elution.

Quantitative Data Summary

The following tables summarize the degradation of this compound Nicotinate under various forced degradation conditions as determined by RP-HPLC.

Table 1: Degradation of this compound Nicotinate under Different Stress Conditions

Stress ConditionReagent/ParameterDuration (hours)Temperature% DegradationReference
Acid Hydrolysis0.1 N HCl12AmbientSignificant
Alkaline Hydrolysis0.5 N NaOH12AmbientSignificant
Oxidative Degradation30% H₂O₂48AmbientSignificant
Thermal Degradation-2480°C~18.36%
PhotodegradationUV light at 254 nm24Ambient~16.30%

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the determination of this compound Nicotinate and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a PDA detector.

  • Column: Hibar® R 250-4.6 C18 (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A 50:50 (v/v) mixture of {[Methanol:Acetonitrile (90:10)]:[Water with pH adjusted to 3.0 with formic acid]}.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a stock solution of this compound Nicotinate in methanol (e.g., 1000 µg/mL) and dilute to the working concentration (e.g., 100 µg/mL) with methanol.

Forced Degradation Study Protocol

This is a general protocol that can be adapted for this compound Nicotinate based on published studies.

  • Preparation of Stock Solution: Prepare a 100 µg/mL solution of this compound Nicotinate in methanol.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at room temperature for 12 hours. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.5 N NaOH. Keep the mixture at room temperature for 12 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 48 hours.

  • Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) in a UV chamber for 24 hours.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating RP-HPLC method described above.

Visualizations

Putative Degradation Pathway of this compound

Based on the identified in-vivo metabolites, a likely degradation pathway for this compound involves the oxidation of the terminal alcohol on the N-hydroxyethyl side chain to an aldehyde, which then undergoes intramolecular cyclization to form the observed hemiacetal metabolites.

G This compound This compound Aldehyde Terminal Aldehyde Intermediate This compound->Aldehyde Oxidation Metabolite 2-coffeinyl-N-methyl-6-hydroxy-morpholines (Stereoisomers) Aldehyde->Metabolite Intramolecular Cyclization

Caption: Putative degradation pathway of this compound.

Experimental Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photodegradation Photo->Stressed_Samples HPLC Stability-Indicating HPLC Characterization Degradant Characterization (e.g., LC-MS) HPLC->Characterization Data Data Interpretation (Mass Balance, Peak Purity) HPLC->Data Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Stressed_Samples->HPLC Report Stability Report Data->Report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Managing Side Effects of Xanthinol Nicotinate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xanthinol nicotinate in animal studies. The information is designed to help anticipate and manage potential side effects, ensuring animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound nicotinate?

A1: this compound nicotinate is a vasodilator that combines the effects of nicotinic acid and theophylline.[1] Upon administration, it metabolizes into these two components.[1] Nicotinic acid stimulates the production of prostaglandins, leading to the relaxation of smooth muscle in blood vessel walls and vasodilation.[1] Theophylline, a phosphodiesterase inhibitor, increases the concentration of cyclic adenosine monophosphate (cAMP) in vascular smooth muscles, which also promotes vasodilation.[1]

Q2: What are the most common side effects observed with this compound nicotinate in animal studies?

A2: Based on its vasodilatory properties and findings in animal studies, the most common side effects include hypotension (a drop in blood pressure), flushing (cutaneous vasodilation), and gastrointestinal upset.[1] In dogs, a dose-dependent hypotensive effect has been observed. In studies with monkeys subjected to hemorrhagic shock, cardiovascular changes such as tachycardia and narrowed pulse pressure were noted prior to the beneficial effects on survival.

Q3: How can I minimize the flushing response in my animal models?

A3: The flushing response is primarily due to the nicotinic acid component and is mediated by prostaglandin D2 (PGD2). Pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin can significantly reduce flushing by inhibiting prostaglandin synthesis. A gradual dose escalation at the beginning of the study can also help animals develop tolerance. Administering this compound nicotinate with food may also mitigate this effect.

Q4: Are there specific animal models that are more susceptible to the side effects of this compound nicotinate?

A4: While research is ongoing, canines have been shown to exhibit a clear dose-dependent hypotensive response. The specific susceptibility of other models, such as rodents, may vary, and it is crucial to conduct pilot studies to determine the optimal dose range and potential side effects for your chosen species and strain.

Troubleshooting Guides

Managing Hypotension

Observed Issue: A significant drop in blood pressure is recorded after the administration of this compound nicotinate.

Troubleshooting Workflow:

observe Observe Hypotension confirm Confirm Reading (e.g., repeat measurement) observe->confirm assess Assess Animal's Clinical Status (e.g., heart rate, respiration, activity) confirm->assess mild Mild Hypotension & Asymptomatic assess->mild Asymptomatic moderate Moderate/Severe Hypotension or Symptomatic assess->moderate Symptomatic reduce Reduce Subsequent Doses mild->reduce supportive Provide Supportive Care (e.g., IV fluids) moderate->supportive document Document All Observations and Interventions reduce->document vasopressor Consider Vasopressors (e.g., norepinephrine, dobutamine) supportive->vasopressor consult Consult Veterinarian vasopressor->consult consult->document observe Observe Flushing confirm Confirm Association with Dosing observe->confirm mild Mild & Transient confirm->mild severe Severe or Persistent confirm->severe continue Continue Dosing & Monitor mild->continue aspirin Pre-treat with Aspirin severe->aspirin document Document Observations continue->document dose_escalation Implement Gradual Dose Escalation aspirin->dose_escalation admin_food Administer with Food dose_escalation->admin_food admin_food->document observe Observe GI Upset assess Assess Severity and Frequency observe->assess mild Mild & Infrequent assess->mild moderate Moderate/Severe or Frequent assess->moderate admin_food Administer with Food mild->admin_food supportive Supportive Care (e.g., hydration, antiemetics) moderate->supportive document Document All Observations and Interventions admin_food->document dose_reduction Consider Dose Reduction supportive->dose_reduction consult Consult Veterinarian dose_reduction->consult consult->document cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DP1 Receptor DP1 Receptor PGD2->DP1 Receptor activates This compound Nicotinate This compound Nicotinate Nicotinic Acid Nicotinic Acid This compound Nicotinate->Nicotinic Acid PLA2 PLA2 Nicotinic Acid->PLA2 stimulates COX-1/COX-2 COX-1/COX-2 PGD Synthase PGD Synthase Vasodilation (Flushing) Vasodilation (Flushing) DP1 Receptor->Vasodilation (Flushing) Aspirin (NSAIDs) Aspirin (NSAIDs) Aspirin (NSAIDs)->COX-1/COX-2 inhibits This compound Nicotinate This compound Nicotinate Theophylline Theophylline This compound Nicotinate->Theophylline Phosphodiesterase (PDE) Phosphodiesterase (PDE) Theophylline->Phosphodiesterase (PDE) inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA activates 5'-AMP 5'-AMP cAMP->5'-AMP Phosphodiesterase (PDE) Vasodilation Vasodilation PKA->Vasodilation

References

Technical Support Center: Optimizing Xanthinol Sustained-Release Formulations in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the dosage of Xanthinol for sustained release in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound Nicotinate?

This compound Nicotinate is a compound that combines this compound and Nicotinic Acid (Niacin). Its mechanism is twofold:

  • This compound: As a derivative of theophylline, this compound inhibits the phosphodiesterase enzyme.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes the relaxation of smooth muscles and results in vasodilation.[1]

  • Nicotinic Acid: This component contributes to vasodilation, and as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it plays a crucial role in cellular metabolism and energy production.[1][2][3]

The positively charged this compound ion is also thought to facilitate the transport of nicotinic acid into the cell.

cluster_0 Cell Membrane cluster_1 Metabolic Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP AC Adenylyl Cyclase ATP->AC Activation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Nicotinic_Acid Nicotinic Acid NAD_NADP NAD+ / NADP+ Nicotinic_Acid->NAD_NADP Precursor Energy Cellular Respiration (Energy Production) NAD_NADP->Energy Coenzyme Xanthinol_Ext This compound (Extracellular) Xanthinol_Ext->this compound Xanthinol_Ext->Nicotinic_Acid Facilitates Transport Nicotinic_Acid_Ext Nicotinic Acid (Extracellular) Nicotinic_Acid_Ext->Nicotinic_Acid

Caption: this compound Nicotinate's dual mechanism of action.

Q2: What are the critical starting points for designing a preclinical study for a sustained-release this compound formulation?

A successful preclinical study begins with a clear understanding of the formulation's characteristics and the study's objectives. Key considerations include:

  • Physicochemical Properties: The drug's solubility, particle size, and the properties of the selected polymers and excipients are crucial for predicting in vivo behavior.

  • Desired Release Profile: Define the target therapeutic window and the desired duration of drug release.

  • Animal Model Selection: The choice of animal model (e.g., rat, rabbit) should be justified based on its physiological relevance to human gastrointestinal transit and metabolism.

  • Dose Selection: Initial dose selection can be informed by previous studies with immediate-release formulations, allometric scaling from in vitro data, and the desired therapeutic exposure.

Troubleshooting Guide

Problem 1: Inconsistent Pharmacokinetic (PK) Profiles Between Animals

High variability in plasma concentrations (Cmax, AUC) across subjects is a common challenge.

Potential Cause Troubleshooting Steps
Formulation Inhomogeneity Ensure the manufacturing process (e.g., granulation, coating) produces tablets or capsules with uniform drug content and polymer distribution. Implement rigorous in-process quality control checks.
Variable Gastric Emptying Standardize the fasting period for all animals before dosing. Consider the effect of anesthesia, if used, as it can alter gastrointestinal motility.
Food Effects The presence or absence of food can significantly impact the release from a sustained-release formulation. Conduct pilot studies in both fed and fasted states to characterize this effect.
Incorrect Dosing Technique Ensure consistent administration, especially for oral gavage, to minimize variability in the site of deposition within the GI tract.

Problem 2: "Dose Dumping" or Unintended Burst Release

A significant portion of the drug is released shortly after administration, leading to a high initial peak concentration (Cmax) and potential toxicity.

Potential Cause Troubleshooting Steps
Formulation Integrity The coating of the sustained-release formulation may be fracturing during administration or due to the mechanical forces of the stomach. Evaluate the mechanical strength and friability of the formulation.
Poor Drug Entrapment A high concentration of the drug may be present on the surface of the formulation. This can be addressed by optimizing the coating process or modifying the granulation technique.
Polymer Properties The selected polymer may be too hydrophilic, leading to rapid hydration and swelling, causing a burst release. Consider using a combination of hydrophilic and hydrophobic polymers to better control the initial release.
Excipient Interactions Certain excipients may interact with the drug or the polymer matrix, compromising the sustained-release mechanism. Conduct compatibility studies.

Example PK Data: Investigating Burst Release

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Formulation A (High Burst) 501250 ± 2101.5 ± 0.58500 ± 1200
Formulation B (Controlled) 50450 ± 956.0 ± 1.28300 ± 1150
Immediate Release 501800 ± 3500.5 ± 0.27900 ± 1300

This table presents hypothetical data for illustrative purposes.

Start High Variability or Unexpected PK Profile CheckFormulation Review Formulation & Manufacturing Process Start->CheckFormulation CheckDosing Evaluate Dosing Procedure & Animal Model Start->CheckDosing BurstRelease Initial Burst Release (Dose Dumping)? CheckFormulation->BurstRelease LowExposure Low Bioavailability or Exposure? CheckDosing->LowExposure BurstRelease->LowExposure No ModifyFormulation Modify Polymer Composition or Coating BurstRelease->ModifyFormulation Yes OptimizeDose Conduct Dose-Ranging Study LowExposure->OptimizeDose Yes RefineProtocol Standardize Fasting & Dosing Technique LowExposure->RefineProtocol No SuccessfulPK Achieve Target PK Profile ModifyFormulation->SuccessfulPK OptimizeDose->SuccessfulPK RefineProtocol->SuccessfulPK

Caption: A logical troubleshooting workflow for preclinical PK studies.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Evaluation in Rats

This protocol outlines a typical study to assess the pharmacokinetic profile of a novel sustained-release this compound formulation.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300g.

  • Acclimation: Acclimate animals for at least one week prior to the study.

2. Study Design:

  • Groups:

    • Group 1: Sustained-Release this compound Formulation (e.g., 50 mg/kg).

    • Group 2: Immediate-Release this compound Formulation (e.g., 50 mg/kg).

    • Group 3: Vehicle Control.

  • Administration: Oral gavage.

  • Fasting: Overnight fasting (12 hours) with free access to water before dosing.

3. Dosing and Sample Collection:

  • Administer the formulation at a consistent volume.

  • Collect blood samples (approx. 0.25 mL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

5. Data Analysis:

  • Calculate key pharmacokinetic parameters using non-compartmental analysis:

    • Cmax (Maximum plasma concentration).

    • Tmax (Time to reach Cmax).

    • AUC (Area under the plasma concentration-time curve).

    • t1/2 (Elimination half-life).

  • Compare the parameters between the sustained-release and immediate-release groups.

Start Study Initiation AnimalPrep Animal Acclimation & Fasting Start->AnimalPrep Grouping Randomize into Groups (SR, IR, Vehicle) AnimalPrep->Grouping Dosing Oral Gavage Administration Grouping->Dosing Sampling Serial Blood Sampling (0-48h) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Protocol 2: In Vitro Dissolution Testing

This protocol is essential for characterizing the release profile of the formulation before in vivo studies and for quality control.

1. Apparatus:

  • USP Dissolution Apparatus II (Paddle type).

2. Dissolution Media:

  • Use media that mimic the physiological conditions of the GI tract. A common approach is to use:

    • 0.1 N HCl (pH 1.2) for the first 2 hours.

    • Phosphate buffer (pH 6.8) for the remainder of the study.

3. Test Conditions:

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50-75 RPM.

  • Volume: 900 mL.

4. Procedure:

  • Place one tablet/capsule in each dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the drug concentration in the samples using a suitable method (e.g., UV-Vis spectrophotometry or HPLC).

5. Data Analysis:

  • Plot the cumulative percentage of drug released versus time.

  • Fit the data to various kinetic models (e.g., Zero-order, First-order, Higuchi) to understand the release mechanism.

Example In Vitro Release Data

Time (hr)Formulation A (% Released)Formulation B (% Released)
145.215.8
260.128.4
475.345.1
892.870.2
1298.585.6
24-99.1

This table presents hypothetical data for illustrative purposes.

References

Technical Support Center: Troubleshooting Assay Interference with Xanthinol Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Xanthinol Nicotinate in their experiments, understanding its potential for assay interference is critical for generating accurate and reliable data. This technical support center provides a comprehensive guide to identifying, troubleshooting, and mitigating potential interference caused by this compound Nicotinate in various assay formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound Nicotinate and how might it interfere with my assay?

A1: this compound Nicotinate is a vasodilator compound composed of this compound and nicotinic acid (niacin).[1][2] Upon administration or in biological solutions, it can dissociate into these two components.[3] Interference may arise from the parent compound or its dissociation products through several mechanisms:

  • Optical Interference: The chemical structure of this compound Nicotinate and its components may lead to absorbance or fluorescence at wavelengths used in common assays, causing false-positive or false-negative results.[4][5]

  • Chemical Reactivity: The molecules could potentially react with assay reagents, such as enzymes or substrates, altering their function.

  • Biological Effects: As a biologically active molecule, this compound Nicotinate and nicotinic acid can modulate cellular pathways, such as cAMP signaling and cellular metabolism, which could indirectly affect the readout of cell-based assays.

  • Non-specific Binding: The compound may bind non-specifically to assay components like antibodies or microplate wells, leading to high background or inhibition of intended binding events.

Q2: What are the initial signs that suggest this compound Nicotinate might be interfering with my assay?

A2: Several signs can indicate potential interference:

  • Inconsistent or non-reproducible results between experiments or replicates.

  • High background signals in wells containing this compound Nicotinate but lacking the analyte of interest.

  • Unexpected dose-response curves , such as a sudden drop-off in signal at high concentrations.

  • Discrepancies between results from different assay formats that measure the same biological endpoint.

  • A significant signal in "compound-only" control wells.

Q3: I am observing a high background in my fluorescence-based assay when using this compound Nicotinate. What should I do?

A3: High background in fluorescence assays is a common issue. First, determine if this compound Nicotinate itself is fluorescent.

  • Run a "compound-only" control: Prepare wells containing only the assay buffer and this compound Nicotinate at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal indicates intrinsic fluorescence.

  • Background Subtraction: If the compound's fluorescence is consistent, you can subtract the average background signal from your experimental wells.

  • Switch to a different fluorophore: Consider using a fluorophore with excitation and emission wavelengths that do not overlap with the potential fluorescence of this compound Nicotinate. Red-shifted fluorophores are often less susceptible to interference from small molecules.

Q4: My ELISA results show lower than expected signals in the presence of this compound Nicotinate. What could be the cause?

A4: A decrease in signal in an ELISA could be due to several factors:

  • Inhibition of the detection enzyme (e.g., HRP): this compound Nicotinate might be directly inhibiting the enzyme used for signal generation.

  • Interference with antibody-antigen binding: The compound could be sterically hindering the binding of the detection or capture antibodies to the target analyte.

  • Non-specific binding: The compound might be binding to the antibodies or the analyte, preventing the formation of the immunocomplex.

To investigate this, you can perform the control experiments detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Investigating Optical Interference in Spectrophotometric and Fluorometric Assays

This guide helps determine if this compound Nicotinate is interfering with the optical detection method of your assay.

Symptoms:

  • High background absorbance or fluorescence.

  • Quenching of the fluorescent signal.

  • Non-linear dose-response curves.

Troubleshooting Workflow:

G A Start: Suspected Optical Interference B Prepare 'Compound-Only' Controls (this compound Nicotinate in assay buffer) A->B C Measure Absorbance/Fluorescence at Assay Wavelengths B->C D Is there a significant signal? C->D E Yes: Intrinsic Absorbance/Fluorescence D->E Yes F No: Proceed to Quenching Test D->F No G Implement Background Subtraction E->G I Prepare Controls with Fluorophore + this compound Nicotinate F->I H Consider Alternative Detection Method (e.g., luminescence) G->H J Measure Fluorescence I->J K Is signal significantly lower than fluorophore-only control? J->K L Yes: Quenching is Occurring K->L Yes M No: Optical interference is unlikely K->M No N Decrease this compound Nicotinate Concentration L->N O Switch to a Red-Shifted Fluorophore N->O

Caption: Workflow for troubleshooting optical interference.

Quantitative Data Summary: Hypothetical Optical Interference Data

Concentration of this compound Nicotinate (µM)Absorbance at 450 nm (Compound-Only)Fluorescence Intensity at 525 nm (Compound-Only)% Quenching of Fluorescein Signal
0 (Control)0.0521500%
100.0551805%
500.06835015%
1000.08560030%

Experimental Protocol: Assessing Optical Interference

  • Preparation of Compound-Only Controls:

    • Prepare a dilution series of this compound Nicotinate in the assay buffer at the same concentrations used in your main experiment.

    • Add these solutions to the wells of a microplate.

  • Measurement:

    • For absorbance assays, read the plate at the detection wavelength of your assay.

    • For fluorescence assays, read the plate using the same excitation and emission wavelengths as your assay.

  • Data Analysis:

    • Subtract the absorbance/fluorescence of the buffer-only wells (blank) from the compound-containing wells.

    • If a significant signal is observed, this indicates intrinsic absorbance or fluorescence of this compound Nicotinate.

  • Assessing Quenching:

    • Prepare wells containing a known concentration of your fluorophore (or fluorescent product) in the assay buffer.

    • Add the same dilution series of this compound Nicotinate to these wells.

    • Measure the fluorescence. A concentration-dependent decrease in fluorescence compared to the fluorophore-only control indicates quenching.

Guide 2: Troubleshooting Interference in Immunoassays (e.g., ELISA)

This guide addresses potential interference of this compound Nicotinate in antibody-based assays.

Symptoms:

  • High background.

  • Reduced signal or complete signal loss.

  • Poor linearity in sample dilution.

Troubleshooting Workflow:

G A Start: Suspected Immunoassay Interference B Run 'No-Analyte' Control with this compound Nicotinate A->B C Is background signal high? B->C D Yes: Non-specific Binding of Compound or Antibodies C->D Yes E No: Proceed to next step C->E No F Optimize Blocking and Washing Steps (Increase stringency) D->F G Run Enzyme Activity Control (Enzyme + Substrate + this compound Nicotinate) E->G H Is enzyme activity inhibited? G->H I Yes: Direct Enzyme Inhibition H->I Yes J No: Proceed to next step H->J No K Consider a different detection enzyme I->K L Run Antibody-Binding Control (Pre-incubate antibodies with this compound Nicotinate) J->L M Is signal reduced? L->M N Yes: Interference with Antibody Binding M->N Yes O No: Interference is unlikely M->O No P Perform Serial Dilution of Sample N->P

Caption: Troubleshooting workflow for immunoassay interference.

Quantitative Data Summary: Hypothetical ELISA Interference Data

Control ExperimentSignal (OD at 450 nm)Interpretation
Standard Assay (with analyte)1.50Positive Control
No-Analyte Control0.10Normal Background
No-Analyte + 100 µM this compound Nicotinate0.45High Background (Non-specific binding)
Enzyme + Substrate + 100 µM this compound Nicotinate0.85 (vs. 1.80 without compound)Enzyme Inhibition
Pre-incubation of Antibody with 100 µM this compound Nicotinate0.95 (vs. 1.50 without pre-incubation)Antibody Binding Interference

Experimental Protocol: Investigating Immunoassay Interference

  • No-Analyte Control:

    • Run the ELISA as usual, but omit the analyte.

    • Include wells with and without this compound Nicotinate.

    • A higher signal in the presence of the compound suggests non-specific binding.

  • Enzyme Activity Control:

    • In a microplate well, add the detection enzyme (e.g., HRP) and its substrate.

    • Add this compound Nicotinate at various concentrations.

    • Measure the signal over time. A reduced signal compared to the control (no compound) indicates enzyme inhibition.

  • Antibody-Binding Control:

    • Pre-incubate the primary or secondary antibody with this compound Nicotinate for 30-60 minutes.

    • Wash the antibody to remove unbound compound (optional, depending on the goal).

    • Proceed with the ELISA protocol using the pre-incubated antibody.

    • A reduced signal suggests that the compound is interfering with the antibody's ability to bind its target.

Guide 3: Troubleshooting Interference in Cell-Based Assays

This guide focuses on identifying interference from the biological activity of this compound Nicotinate in cellular assays.

Symptoms:

  • Unexpected changes in cell viability, proliferation, or signaling readouts.

  • Results that are inconsistent with the known mechanism of action of your primary target.

Signaling Pathway of this compound Nicotinate's Biological Action

This compound Nicotinate acts as a vasodilator, and its components can influence intracellular signaling. The nicotinic acid component can interact with G-protein coupled receptors, while the this compound moiety can inhibit phosphodiesterases, leading to an increase in cyclic AMP (cAMP).

G cluster_0 This compound Nicotinate Signaling XN This compound Nicotinate NA Nicotinic Acid XN->NA X This compound XN->X GPCR G-Protein Coupled Receptor NA->GPCR PDE Phosphodiesterase (PDE) X->PDE Inhibits AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts PDE->cAMP Degrades ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., Vasodilation, Metabolism) CREB->CellularResponse

Caption: Simplified signaling pathway of this compound Nicotinate.

Troubleshooting Workflow:

G A Start: Suspected Cell-Based Assay Interference B Perform Cytotoxicity Assay (e.g., MTT, LDH) A->B C Is this compound Nicotinate cytotoxic at experimental concentrations? B->C D Yes: Reduce concentration or exposure time C->D Yes E No: Proceed to target-independent controls C->E No F Use a 'Target-Null' Cell Line (if available) E->F G Does the compound still show activity? F->G H Yes: Off-target effect G->H Yes I No: Effect is likely target-specific G->I No J Measure Readouts of Known This compound Nicotinate Pathways (e.g., cAMP levels) H->J K Are these pathways modulated? J->K L Yes: Consider if this confounds your primary endpoint K->L Yes M No: Interference through these pathways is less likely K->M No N Use an Orthogonal Assay with a different readout L->N

Caption: Troubleshooting workflow for cell-based assay interference.

Experimental Protocol: Assessing Off-Target Cellular Effects

  • Cytotoxicity Assay:

    • Culture your cells in a 96-well plate.

    • Treat the cells with a range of this compound Nicotinate concentrations for the same duration as your main experiment.

    • Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain).

    • Determine the concentration at which this compound Nicotinate significantly reduces cell viability.

  • Target-Null Control:

    • If you are studying a specific target (e.g., a receptor or enzyme), use a cell line that does not express this target (knockout or knockdown).

    • Run your assay in parallel on the target-expressing and target-null cell lines.

    • Activity in the target-null cell line indicates an off-target effect.

  • Orthogonal Assay:

    • Use a different assay that measures the same biological endpoint but through a different mechanism. For example, if you are measuring cell proliferation with a metabolic assay (like MTT), use a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to confirm your results.

By following these troubleshooting guides and employing the appropriate control experiments, researchers can confidently identify and mitigate potential assay interference from this compound Nicotinate, ensuring the integrity and reliability of their experimental data.

References

Technical Support Center: Enhancing the Oral Bioavailability of Xanthinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Xanthinol for oral administration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your research.

Part 1: Understanding this compound's Physicochemical and Pharmacokinetic Properties

Question 1: What are the known pharmacokinetic parameters of this compound after oral administration?

Answer: this compound is generally administered as this compound Nicotinate. Following oral administration, it is readily absorbed. Key pharmacokinetic parameters are summarized in the table below. While a definitive absolute oral bioavailability percentage is not widely reported in the available literature, the high percentage of the administered dose recovered in plasma suggests good absorption.[1]

ParameterValueReference
Absorption Half-life (t½) 0.4 hours[1]
Elimination Half-life (t½) 1.67 hours[1]
Volume of Distribution (Vd) 0.93 L/kg[1]
Total Body Clearance 0.63 L/h/kg[1]
Plasma Recovery 90.9% - 100%

Question 2: My in vivo experiments show lower than expected plasma concentrations of this compound. What could be the issue?

Answer: Several factors could contribute to lower than expected plasma concentrations, even with good absorption. Consider the following troubleshooting steps:

  • First-Pass Metabolism: this compound, being a xanthine derivative, may undergo significant first-pass metabolism in the liver and/or gut wall. The primary metabolites identified are stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines. The specific enzymes responsible for this compound metabolism are not definitively identified, but non-cytochrome P450 enzymes like aldehyde oxidase and xanthine oxidase are known to metabolize purine-related compounds.

  • Formulation-Related Issues: The dissolution rate of your formulation might be a limiting factor. Ensure your formulation allows for rapid dissolution of this compound Nicotinate, which is water-soluble.

  • Experimental Animal Model: There can be species differences in metabolism. Data from one animal model may not directly translate to another or to humans.

Part 2: Strategies to Improve Oral Bioavailability

Question 3: I suspect high first-pass metabolism is limiting the oral bioavailability of this compound. What strategies can I explore to overcome this?

Answer: To mitigate high first-pass metabolism, you can explore several formulation and chemical modification strategies:

  • Prodrug Approach: Synthesizing a prodrug of this compound could temporarily mask the metabolic sites, allowing the parent drug to bypass extensive first-pass metabolism. The prodrug would then be converted to the active this compound in systemic circulation.

  • Formulation with Enzyme Inhibitors: Co-administration with inhibitors of the metabolizing enzymes could increase bioavailability. However, identifying the specific enzymes is crucial for this approach.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially reducing first-pass metabolism.

Question 4: How can I improve the dissolution rate and solubility of my this compound formulation?

Answer: While this compound Nicotinate is water-soluble, formulation components can impact its dissolution. To enhance dissolution, consider these techniques:

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate by reducing particle size and improving wettability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For a lipid-based approach, SEDDS can be formulated. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, enhancing solubilization and absorption.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.

Protocol 1: In Vitro Dissolution Study

Objective: To assess the in vitro release profile of different this compound formulations.

Apparatus: USP Type II (Paddle) Dissolution Apparatus.

Methodology:

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Apparatus Setup: Place the this compound formulation (e.g., tablet, capsule, or powder) in the dissolution vessel.

  • Rotation Speed: Set the paddle rotation speed to 50 or 75 RPM.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot a dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and identify potential for active transport or efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution (at a known concentration in transport buffer) to the apical (donor) side of the Transwell® insert. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical side.

  • Permeability Study (Basolateral to Apical - B to A): a. To assess active efflux, perform the experiment in the reverse direction by adding the this compound solution to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug in the donor chamber b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Visualizations

Troubleshooting Low Oral Bioavailability of this compound

Troubleshooting_Bioavailability Start Low in vivo Plasma Concentration of this compound Problem_ID Identify Potential Cause Start->Problem_ID Poor_Dissolution Poor Dissolution or Solubility? Problem_ID->Poor_Dissolution High_Metabolism High First-Pass Metabolism? Problem_ID->High_Metabolism Efflux Active Efflux? Problem_ID->Efflux Sol_Dissolution Solution: Improve Dissolution Poor_Dissolution->Sol_Dissolution Sol_Metabolism Solution: Mitigate Metabolism High_Metabolism->Sol_Metabolism Sol_Efflux Solution: Inhibit Efflux Efflux->Sol_Efflux Strategy_SD Solid Dispersion Sol_Dissolution->Strategy_SD Strategy_SEDDS SEDDS Sol_Dissolution->Strategy_SEDDS Strategy_Prodrug Prodrug Approach Sol_Metabolism->Strategy_Prodrug Strategy_Inhibitor Co-administer with Efflux Inhibitor Sol_Efflux->Strategy_Inhibitor

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Assess monolayer integrity (TEER / Lucifer Yellow) B->C D Perform bidirectional permeability study (A to B and B to A) C->D E Quantify this compound concentration by LC-MS/MS D->E F Calculate Papp and Efflux Ratio E->F

Caption: Caco-2 cell permeability experimental workflow.

Potential Metabolic Pathway of Xanthine Derivatives

Metabolism_Pathway This compound This compound (Xanthine Derivative) Metabolite1 Oxidized Metabolite This compound->Metabolite1 Xanthine Oxidase / Aldehyde Oxidase Metabolite2 Further Oxidized Metabolite (e.g., Uric Acid Analogue) Metabolite1->Metabolite2 Xanthine Oxidase / Aldehyde Oxidase

Caption: Potential metabolic pathway for xanthine derivatives like this compound.

References

Technical Support Center: Addressing Tachyphylaxis with Repeated Xanthinol Nicotinate Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with repeated administration of Xanthinol Nicotinate.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to repeated administration of this compound Nicotinate in our cell-based assays. What is the likely mechanism behind this tachyphylaxis?

A1: The diminished response, or tachyphylaxis, to this compound Nicotinate is primarily attributed to the nicotinic acid (niacin) component of the molecule and its interaction with the G-protein coupled receptor GPR109A.[1][2][3] The primary mechanism is receptor desensitization and internalization.[1][4] Upon repeated stimulation by nicotinic acid, GPR109A undergoes a process of desensitization, rendering it less responsive to subsequent agonist binding. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins. The binding of β-arrestin uncouples the receptor from its downstream G-protein signaling pathway and targets it for internalization into clathrin-coated pits.

Q2: How can we experimentally confirm that GPR109A desensitization is responsible for the observed tachyphylaxis in our experimental model?

A2: To confirm the role of GPR109A desensitization, you can perform a series of experiments to visualize and quantify receptor internalization and the involvement of key regulatory proteins. A common approach involves using cells stably expressing a fluorescently tagged GPR109A receptor (e.g., GPR109A-EGFP). Upon stimulation with this compound Nicotinate, you can monitor the translocation of the receptor from the plasma membrane to intracellular vesicles using confocal microscopy. Furthermore, you can quantify the amount of receptor remaining on the cell surface using an enzyme-linked immunosorbent assay (ELISA). To specifically implicate GRKs and arrestins, you can use siRNA to knock down their expression and observe the effect on receptor internalization.

Q3: Are there other signaling pathways that might be involved in the tachyphylactic response to this compound Nicotinate?

A3: While GPR109A desensitization is a key mechanism, studies on niacin-induced cutaneous vasodilation, a common physiological effect, have also implicated the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Repeated activation of TRPV1 channels can also lead to tachyphylaxis. Therefore, depending on your experimental model and the endpoints you are measuring, it may be relevant to investigate the potential involvement of TRPV1 channels in the observed tachyphylaxis to this compound Nicotinate.

Troubleshooting Guides

Issue: Inconsistent or rapid loss of response to this compound Nicotinate in vitro.
Possible Cause Troubleshooting Step Expected Outcome
Rapid GPR109A Desensitization and Internalization 1. Perform a time-course experiment with varying concentrations of this compound Nicotinate to characterize the onset of tachyphylaxis. 2. Visualize receptor internalization using confocal microscopy in cells expressing fluorescently tagged GPR109A. 3. Quantify cell surface receptor levels at different time points using ELISA.A time- and dose-dependent decrease in cellular response and cell surface receptor levels should be observed.
High Endogenous Expression of GRKs and β-arrestins 1. Quantify the expression levels of GRK2 and arrestin3 in your cell line using Western blotting or qPCR. 2. Use siRNA to knockdown GRK2 and/or arrestin3 and assess the impact on this compound Nicotinate-induced response and GPR109A internalization.Knockdown of GRK2 or arrestin3 should attenuate the desensitization and internalization of GPR109A, leading to a more sustained response.
Cell Line Variability 1. Test different cell lines with varying endogenous expression of GPR109A and its regulatory proteins. 2. Consider using a cell line with inducible GPR109A expression to have better control over the system.Identification of a more suitable cell model for your specific research question.

Quantitative Data Summary

The following table summarizes data on the key molecular players involved in GPR109A internalization, a proxy for tachyphylaxis.

Condition Measurement Result Reference
Niacin Stimulation (300 μM)GPR109A-EGFP InternalizationRapid internalization within 40 minutes in HEK-293 cells.
GRK2 Knockdown (siRNA)GPR109A InternalizationSignificantly impaired receptor internalization.
Arrestin3 Knockdown (siRNA)GPR109A InternalizationSignificantly impaired receptor internalization.
Pertussis Toxin (PTX) PretreatmentGPR109A InternalizationAbolished agonist-induced internalization.

Experimental Protocols

Protocol 1: Quantification of GPR109A Internalization using Confocal Microscopy

Objective: To visualize the agonist-induced internalization of GPR109A.

Materials:

  • HEK-293 cells stably expressing GPR109A-EGFP.

  • Culture medium (e.g., DMEM with 10% FBS).

  • This compound Nicotinate solution.

  • Confocal microscope.

Methodology:

  • Seed HEK-293/GPR109A-EGFP cells on glass-bottom dishes.

  • Grow cells to 70-80% confluency.

  • Replace the culture medium with serum-free medium and incubate for 2 hours.

  • Treat the cells with the desired concentration of this compound Nicotinate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately fix the cells with 4% paraformaldehyde.

  • Wash the cells with PBS.

  • Mount the dishes and visualize the EGFP signal using a confocal microscope.

  • Capture images and analyze the subcellular localization of GPR109A-EGFP. Internalization is indicated by the appearance of fluorescent puncta within the cytoplasm.

Protocol 2: siRNA-mediated Knockdown of GRK2 and Arrestin3

Objective: To investigate the role of GRK2 and arrestin3 in GPR109A desensitization.

Materials:

  • HEK-293 cells stably expressing GPR109A.

  • Specific siRNAs targeting GRK2 and arrestin3.

  • Non-specific control siRNA.

  • Transfection reagent (e.g., Lipofectamine).

  • Western blot reagents and antibodies against GRK2, arrestin3, and a loading control (e.g., β-tubulin).

Methodology:

  • Transfect HEK-293/GPR109A cells with specific siRNAs or control siRNA according to the manufacturer's protocol.

  • Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Harvest a portion of the cells to confirm knockdown efficiency by Western blotting.

  • Use the remaining cells for downstream experiments, such as the GPR109A internalization assay (Protocol 1) or functional assays measuring downstream signaling (e.g., cAMP measurement).

  • Compare the extent of tachyphylaxis or receptor internalization between control and knockdown cells.

Visualizations

GPR109A_Signaling_and_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound Nicotinate GPR109A GPR109A This compound->GPR109A 1. Binding G_protein Gi/o GPR109A->G_protein 2. Activation GRK GRK2 GPR109A->GRK 4. Phosphorylation Arrestin β-Arrestin3 GPR109A->Arrestin 5. Binding Endosome Endosome GPR109A->Endosome 6. Internalization AC Adenylyl Cyclase G_protein->AC 3. Inhibition cAMP cAMP AC->cAMP Conversion of ATP GRK->GPR109A Arrestin->GPR109A Recycling Recycling Endosome->Recycling 7a. Degradation Degradation Endosome->Degradation 7b. Recycling->GPR109A

Caption: GPR109A signaling and desensitization pathway.

Tachyphylaxis_Troubleshooting_Workflow Start Diminished response to This compound Nicotinate observed Check_Internalization Visualize GPR109A internalization? Start->Check_Internalization Quantify_Surface_Receptor Quantify cell surface GPR109A levels (ELISA) Check_Internalization->Quantify_Surface_Receptor Yes Alternative_Pathway Investigate alternative pathways (e.g., TRPV1) Check_Internalization->Alternative_Pathway No siRNA_Knockdown Perform GRK/Arrestin siRNA knockdown Quantify_Surface_Receptor->siRNA_Knockdown Assess_Response Re-assess functional response siRNA_Knockdown->Assess_Response Mechanism_Confirmed Mechanism likely involves GPR109A desensitization Assess_Response->Mechanism_Confirmed Response Restored Assess_Response->Alternative_Pathway No Change

Caption: Troubleshooting workflow for tachyphylaxis.

References

Technical Support Center: Long-Term Administration of Xanthinol in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides comprehensive support for the challenges encountered during the long-term administration of Xanthinol Nicotinate in chronic experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound Nicotinate and what is its primary mechanism of action in a research context?

A1: this compound Nicotinate is a vasodilator that combines the effects of this compound and nicotinic acid (niacin). Its mechanism involves the relaxation of smooth muscles in blood vessels, leading to vasodilation and improved blood flow.[1][2] This is thought to be achieved through two primary pathways: the stimulation of prostaglandin production by the nicotinic acid component and the inhibition of phosphodiesterase by the this compound moiety, which increases intracellular cyclic adenosine monophosphate (cAMP).[1] Additionally, it is believed to enhance cellular metabolism by influencing the coenzymes NAD and NADP, which are crucial for tissue respiration.[3][4]

Q2: What are the most common adverse effects observed during the administration of this compound Nicotinate in preclinical studies?

A2: Based on clinical data and the pharmacological profile, the most anticipated adverse effects in animal models would be related to its vasodilatory properties. These include flushing (redness and warmth of the skin), hypotension (low blood pressure), and reflex tachycardia (increased heart rate). Gastrointestinal issues such as nausea and vomiting have also been reported in human studies and may manifest as changes in appetite or weight loss in research animals. In rare cases, liver function abnormalities could be a concern.

Q3: How long should a chronic toxicity study for this compound Nicotinate be in rodents?

A3: The duration of a chronic toxicity study depends on the intended duration of the clinical use being modeled. For pharmaceuticals intended for long-term human use, regulatory guidelines generally recommend a minimum of 6 months for rodent studies, and in some cases, up to 12 months. The study design should be based on results from shorter-term (e.g., 28-day or 90-day) repeated-dose toxicity studies.

Q4: What are the key considerations for dose selection in a chronic study?

A4: Dose selection should be based on data from subchronic studies. Typically, a minimum of three dose levels plus a control group are used. The high dose should be chosen to induce some level of toxicity (a Maximum Tolerated Dose - MTD) without causing excessive mortality, in order to characterize the toxicological profile of the substance. The low dose should ideally be a No Observed Adverse Effect Level (NOAEL). The intermediate dose is typically set between the high and low doses to observe a dose-response relationship.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Acute skin flushing, redness, or signs of discomfort in animals immediately after dosing. Vasodilation due to the nicotinic acid component.1. Monitor Vital Signs: Check for concurrent hypotension or tachycardia. 2. Dose Adjustment: Consider splitting the daily dose or adjusting the dose level based on severity. 3. Acclimatization: Animals may develop tolerance to this effect over time. Continue monitoring closely.
Inconsistent food consumption, weight loss, or signs of gastrointestinal distress. Direct irritation from the compound or systemic effects.1. Vehicle and Formulation: Ensure the dosing vehicle is well-tolerated. Consider administering with food if the study design allows. 2. Observe for Diarrhea: this compound Nicotinate can increase colonic motility. If diarrhea is observed, ensure animals are well-hydrated. 3. Dose Adjustment: Evaluate if a lower dose alleviates the symptoms.
Difficulty with oral gavage administration (e.g., animal resistance, regurgitation). Improper technique, stress, or esophageal irritation from repeated dosing.1. Technique Review: Ensure proper restraint and gavage needle size/length. The needle should pass without force. 2. Alternative Dosing: If feasible for the study, consider voluntary oral administration in a palatable medium or administration in drinking water, though this may reduce dose accuracy. 3. Monitor for Injury: Observe for any signs of respiratory distress post-dosing, which could indicate accidental tracheal administration. Long-term gavage can cause esophageal trauma.
Variability in plasma concentration of this compound Nicotinate in toxicokinetic studies. Issues with formulation stability, administration accuracy, or sample handling.1. Formulation Stability: Confirm the stability of this compound Nicotinate in the dosing vehicle over the intended period of use. 2. Dosing Accuracy: Re-verify dosing volumes and gavage technique. 3. Sample Processing: Ensure a standardized protocol for blood collection, processing to plasma, and storage to prevent degradation.

Quantitative Data Summary

Adverse Effect Incidence in Human Clinical Study (4 weeks) Relevant Monitoring Parameters in Animal Models
Headache68.9%Behavioral assessments for signs of pain or distress (e.g., altered posture, reduced activity).
Flushing53.9%Visual observation of skin color (in hairless areas), measurement of skin temperature.
Vomiting43.1%Observation of animal behavior, bedding, and body weight changes.
HypotensionReported, but incidence not quantified.Regular blood pressure monitoring (e.g., tail-cuff method).
TachycardiaReported, but incidence not quantified.Heart rate monitoring.

Experimental Protocols

Protocol for Long-Term Stability Assessment of Dosing Formulation

This protocol is a general guideline based on ICH principles and should be adapted for the specific formulation.

  • Objective: To determine the stability of a this compound Nicotinate formulation under proposed storage conditions for the duration of the chronic study.

  • Materials: this compound Nicotinate, dosing vehicle (e.g., 0.5% carboxymethylcellulose), validated stability-indicating HPLC method.

  • Procedure:

    • Prepare multiple batches of the dosing formulation at the intended concentrations.

    • Store the batches under the planned study storage conditions (e.g., refrigerated at 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH).

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 3, 6 months for accelerated), withdraw aliquots from each batch.

    • Analyze the aliquots for the concentration of this compound Nicotinate and the presence of any degradation products using a validated HPLC method.

    • Assess physical characteristics such as appearance, pH, and homogeneity.

  • Acceptance Criteria: The concentration of this compound Nicotinate should remain within 90-110% of the initial concentration, with no significant increase in degradation products.

Protocol for Plasma Sample Preparation and HPLC Analysis

This protocol is a general method for the analysis of xanthine derivatives in plasma.

  • Objective: To quantify the concentration of this compound in rodent plasma.

  • Materials: Rodent plasma samples, protein precipitation solvent (e.g., acetonitrile or methanol), internal standard, centrifuge, HPLC system with UV or MS detector.

  • Procedure:

    • Sample Thawing: Thaw frozen plasma samples at room temperature.

    • Protein Precipitation: To a 100 µL aliquot of plasma, add 200-400 µL of cold acetonitrile (containing an internal standard).

    • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.

    • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.

    • HPLC Analysis: Inject a defined volume of the prepared sample into the HPLC system. A typical method for xanthine derivatives might use a C18 column with a mobile phase of methanol and a buffered aqueous solution. Detection is often performed at around 270 nm.

Visualizations

Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space XN This compound Nicotinate Transport Transport into Cell XN->Transport This compound This compound Transport->this compound NicotinicAcid Nicotinic Acid Transport->NicotinicAcid PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Prostaglandins Prostaglandins NicotinicAcid->Prostaglandins Stimulates Production NAD_NADP NAD+ / NADP+ NicotinicAcid->NAD_NADP Precursor to cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Prostaglandins->Vasodilation Metabolism Cellular Respiration (Glycolysis, Citric Acid Cycle) NAD_NADP->Metabolism ATP Increased ATP Metabolism->ATP

Caption: Proposed mechanism of this compound Nicotinate.

Experimental_Workflow cluster_PreStudy Pre-Study Phase cluster_InLife In-Life Phase (Chronic Study) cluster_PostLife Post-Life Phase DoseRange Dose Range Finding (Subchronic Study) Dosing Daily Dosing (e.g., Oral Gavage) DoseRange->Dosing Informs Dose Selection Formulation Formulation Development & Stability Testing Formulation->Dosing Monitoring Daily Clinical Observations (Flushing, Behavior) Dosing->Monitoring Measurements Weekly Body Weights & Food Consumption TK Interim Blood Sampling (Toxicokinetics) Necropsy Terminal Necropsy & Organ Weight Analysis TK->Necropsy Histo Histopathology Necropsy->Histo ClinPath Clinical Pathology (Hematology, Biochemistry) Necropsy->ClinPath

Caption: Workflow for a chronic toxicity study.

References

Technical Support Center: Refining Animal Models for Xanthinol Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthinol and its derivatives in animal models. Our goal is to promote the refinement of these models for more accurate and translatable research outcomes.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound Nicotinate.

Issue 1: High Variability in Blood Pressure Readings

  • Question: We are observing significant variability in blood pressure measurements between animals in the same treatment group after administering this compound Nicotinate. What could be the cause and how can we mitigate this?

  • Possible Causes & Solutions:

    • Stress-Induced Hypertension: The stress of handling and injection can cause transient spikes in blood pressure, masking the vasodilatory effects of this compound Nicotinate.

      • Refinement Strategy: Acclimatize animals to handling and sham injections for a sufficient period before the actual experiment. Consider using telemetry implants for continuous, stress-free blood pressure monitoring in conscious, freely moving animals.

    • Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable plasma concentrations.

      • Refinement Strategy: Ensure precise dose calculations based on the most recent body weight. For oral gavage, verify proper tube placement to prevent accidental administration into the lungs. For intraperitoneal injections, use a consistent injection site and technique to minimize variability in absorption.

    • Anesthesia Effects: Anesthetics can have their own effects on the cardiovascular system, confounding the results.

      • Refinement Strategy: If anesthesia is necessary, choose an agent with minimal impact on blood pressure and heart rate. Maintain a consistent depth of anesthesia across all animals. Whenever possible, conduct studies in conscious animals to avoid these confounding factors.

Issue 2: Unexpected Neurological Side Effects

  • Question: Some of our animals are showing signs of hyperactivity or tremors after this compound Nicotinate administration. Is this a known effect?

  • Possible Causes & Solutions:

    • Xanthine Core Structure: this compound is a xanthine derivative, similar to caffeine and theophylline. These compounds can have stimulatory effects on the central nervous system (CNS).

      • Refinement Strategy: Carefully observe and document all behavioral changes using a standardized scoring system. Consider a dose-response study to identify a therapeutic window that minimizes CNS stimulation while achieving the desired vascular effects. If the research focus is on peripheral vasodilation, consider co-administration of a peripherally restricted adenosine antagonist to counteract central effects, though this would require careful validation.

Issue 3: Difficulty in Assessing Cognitive Enhancement

  • Question: We are investigating the potential cognitive-enhancing effects of this compound Nicotinate but are not seeing consistent improvements in our behavioral tasks.

  • Possible Causes & Solutions:

    • Inappropriate Task Selection: The chosen behavioral task may not be sensitive enough to detect the specific cognitive domains affected by this compound Nicotinate.

      • Refinement Strategy: Select behavioral paradigms that are highly dependent on cerebral blood flow and glucose metabolism, such as tasks assessing learning and memory (e.g., Morris water maze, novel object recognition). Ensure that the timing of the behavioral testing coincides with the peak predicted pharmacological effect of the drug.

    • Confounding Motor Effects: The CNS stimulant effects of xanthines could interfere with performance in certain behavioral tasks, leading to misinterpretation of the results.

      • Refinement Strategy: Incorporate control tasks to assess general motor activity (e.g., open field test). This will help to differentiate between true cognitive enhancement and non-specific increases in activity.

II. Frequently Asked Questions (FAQs)

Animal Model Selection & Refinement

  • Q1: What are the most appropriate animal models for studying the effects of this compound Nicotinate on cerebral blood flow?

    • A1: Rodent models, particularly rats, are commonly used for initial screening and mechanistic studies due to their well-characterized cerebrovascular anatomy and the availability of established techniques for measuring cerebral blood flow. For studies requiring higher translational relevance, larger animal models such as non-human primates may be considered, although their use should be ethically justified and reserved for pivotal preclinical studies.

  • Q2: How can we apply the 3Rs (Replacement, Reduction, Refinement) to our this compound research?

    • A2:

      • Replacement: While whole-animal models are currently necessary to study systemic effects like blood pressure and cerebral blood flow, in vitro models such as primary neuronal cultures or brain slices can be used for initial screening of neuroprotective effects and to investigate cellular mechanisms of action.

      • Reduction: Employ robust experimental design and statistical analysis to minimize the number of animals required to achieve statistically significant results. Power calculations should be performed prior to initiating studies.

      • Refinement: Utilize techniques that minimize pain and distress. This includes proper training for animal handling and dosing procedures, the use of appropriate analgesia for any surgical procedures, and environmental enrichment. As mentioned in the troubleshooting guide, using telemetry for physiological monitoring is a key refinement.

Experimental Design & Protocols

  • Q3: What is the recommended route of administration for this compound Nicotinate in rodents?

    • A3: The choice of administration route depends on the research question.

      • Intraperitoneal (IP) injection is often used for acute studies to ensure rapid and complete bioavailability.[1]

      • Oral gavage is more relevant for mimicking clinical use and for chronic studies.

  • Q4: Are there any specific considerations for the vehicle solution when preparing this compound Nicotinate for injection?

    • A4: this compound Nicotinate is soluble in water.[1] It is crucial to ensure the vehicle is sterile and at a physiological pH to avoid irritation at the injection site.

Data Interpretation & Translatability

  • Q5: How can we improve the translatability of our findings from animal models to humans?

    • A5:

      • Dose Selection: Use allometric scaling to determine equivalent doses between species.

      • Biomarkers: Whenever possible, use biomarkers that can be measured in both animals and humans (e.g., specific imaging readouts of cerebral blood flow, plasma levels of relevant metabolites).

      • Pathologically Relevant Models: Use animal models that mimic the human disease state as closely as possible (e.g., models of cerebral ischemia or hemorrhagic shock).

III. Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound Nicotinate in Mice

  • Objective: To administer a precise dose of this compound Nicotinate into the peritoneal cavity of a mouse.

  • Materials:

    • This compound Nicotinate

    • Sterile water for injection

    • Sterile syringes (1 mL) and needles (25-27 gauge)

    • 70% ethanol

    • Animal scale

  • Procedure:

    • Weigh the mouse and calculate the required volume of the drug solution.

    • Prepare the this compound Nicotinate solution in sterile water.

    • Restrain the mouse by gently scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage of this compound Nicotinate in Rats

  • Objective: To administer a precise oral dose of this compound Nicotinate directly into the stomach of a rat.

  • Materials:

    • This compound Nicotinate

    • Sterile water

    • Flexible gavage needle (16-18 gauge for adult rats)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the rat and calculate the required volume of the drug solution.

    • Prepare the this compound Nicotinate solution in sterile water.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Gently restrain the rat, keeping its head and body in a straight line.

    • Insert the gavage needle into the mouth and gently guide it over the tongue and down the esophagus. The needle should pass with minimal resistance. If the animal struggles or coughs, withdraw the needle immediately.

    • Once the needle is at the predetermined depth, slowly administer the solution.

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress.

IV. Quantitative Data Summary

Animal Model Compound Dose Route of Administration Key Findings Reference
NMRI MiceThis compound Nicotinate75 mg/kgIPRapid and transient modification of tumor pO2, with maximal values at 10-30 minutes.[1]
Anesthetized MonkeysThis compound NicotinateNot specifiedInfusionAttenuated physiological and biochemical changes associated with hemorrhagic shock; increased survival rate.
Rats with Nephrogenic HypertensionThis compound NicotinateNot specifiedOralNormalized reduced glucose permeation rates in the brain.
Hypoxemic RatsThis compound NicotinateNot specifiedOralAntagonized the decrease of intracerebral ATP concentration by 50%.
Healthy RatsThis compound NicotinateNot specifiedOralSignificantly increased ATP levels in the brain tissue by about 35% at maximum.

V. Visualizations

Signaling Pathway of this compound Nicotinate

The proposed mechanism of action for this compound Nicotinate involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), resulting in the relaxation of smooth muscle and vasodilation.[1]

Xanthinol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates Xanthinol_Nicotinate This compound Nicotinate PDE Phosphodiesterase (PDE) Xanthinol_Nicotinate->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA_inactive Inactive PKA cAMP->PKA_inactive Activates ATP ATP AC->cAMP Converts ATP to PKA_active Active PKA PKA_inactive->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_active->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Proposed signaling pathway of this compound Nicotinate.

Experimental Workflow for In Vivo Study

A typical workflow for an in vivo study investigating the effects of this compound Nicotinate on cerebral blood flow in a rodent model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (e.g., Blood Pressure) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Drug_Administration This compound Nicotinate or Vehicle Administration Randomization->Drug_Administration CBF_Measurement Cerebral Blood Flow Measurement Drug_Administration->CBF_Measurement Data_Analysis Data Analysis and Statistical Comparison CBF_Measurement->Data_Analysis Histological_Analysis Optional: Histological Analysis CBF_Measurement->Histological_Analysis

Caption: General experimental workflow for a this compound in vivo study.

References

Validation & Comparative

A Comparative Analysis of Xanthinol and Pentoxifylline on Blood Rheology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of rheological agents is critical for advancing therapeutic strategies in vascular diseases. This guide provides a comprehensive, data-driven comparison of two such agents: Xanthinol Nicotinate and Pentoxifylline. By examining their impacts on key blood rheology parameters, this document aims to furnish a clear, objective analysis supported by available experimental data.

This comparative guide synthesizes findings from various clinical and preclinical studies to elucidate the mechanisms and efficacy of this compound Nicotinate and Pentoxifylline in improving blood flow characteristics. While both compounds are known to influence blood rheology, the extent and nature of their effects, as well as the depth of supporting scientific literature, vary significantly.

Executive Summary of Comparative Effects

Rheological ParameterThis compound NicotinatePentoxifylline
Whole Blood Viscosity Reduction observed in some studies.[1][2]Consistent reduction reported across multiple studies.[3][4]
Plasma Viscosity Data not readily available.Reduction observed.[3]
Erythrocyte Deformability Data not readily available.Significant improvement reported.
Erythrocyte Aggregation Data not readily available.Reduction observed.
Fibrinogen Levels Reduction reported in some patients.Reduction observed.

In-Depth Analysis of Rheological Effects

Pentoxifylline: A Multi-Faceted Rheological Modifier

Pentoxifylline, a xanthine derivative, has been extensively studied for its hemorheological properties. The consensus in the scientific literature is that it improves blood flow by acting on multiple fronts.

Erythrocyte Deformability: A key mechanism of Pentoxifylline is its ability to increase the flexibility of red blood cells. This enhanced deformability allows erythrocytes to pass more easily through narrow capillaries, thereby improving microcirculation. Studies have demonstrated this effect using various techniques, including filtration methods where blood treated with Pentoxifylline shows a significantly increased filtration rate. One study using a Singlepore Erythrocytes Rigidometer found that Pentoxifylline reduced the medium passage time of red blood cells through a micropore.

Blood and Plasma Viscosity: Pentoxifylline has been shown to decrease both whole blood and plasma viscosity. This reduction in viscosity is attributed to its effects on plasma proteins, particularly fibrinogen, and its ability to improve red blood cell flexibility.

Fibrinogen Levels and Erythrocyte Aggregation: By reducing plasma fibrinogen concentration, Pentoxifylline not only lowers plasma viscosity but also decreases red blood cell aggregation. This anti-aggregatory effect further contributes to improved blood flow, especially in the microvasculature.

This compound Nicotinate: A Vasodilator with Rheological Implications

This compound Nicotinate is a vasodilator that is also reported to have positive effects on blood rheology. However, the body of evidence detailing these effects is less extensive and quantitative compared to that for Pentoxifylline.

Whole Blood Viscosity and Fibrinogen: Clinical studies have indicated that this compound Nicotinate can reduce whole-blood viscosity and fibrinogen levels in patients with peripheral vascular disease. However, one study noted that these beneficial effects were observed in about half of the patients who showed clinical improvement, suggesting a variable response.

Mechanism of Action: The primary mechanism of this compound Nicotinate is thought to be vasodilation, which directly increases blood flow. Its rheological effects are considered a secondary benefit. The nicotinic acid component is believed to contribute to the release of endothelial mediators that may play a role in its anti-platelet and thrombolytic activities.

Experimental Methodologies

A variety of experimental techniques have been employed to assess the hemorheological effects of these compounds.

Measurement of Erythrocyte Deformability
  • Filtration Methods: This is a common technique where the passage of a red blood cell suspension through a micropore filter is timed. An increased filtration rate suggests improved deformability. For example, a study on Pentoxifylline used a polycarbonate membrane filter ("Nuclepore") and a differential pressure transducer to measure changes in red cell deformability.

  • Ektacytometry: This technique measures red blood cell deformability by observing the elongation of erythrocytes subjected to shear stress in a viscometer.

  • Singlepore Erythrocyte Rigidometer (SER): This method measures the passage time of individual red blood cells through a single micropore, providing a direct assessment of their deformability.

Measurement of Blood Viscosity
  • Cone-Plate Viscometer: This instrument is used to measure the viscosity of whole blood and plasma at various shear rates. It consists of a flat plate and a rotating cone with a very small angle between them, where the sample is placed. The torque required to rotate the cone is proportional to the viscosity of the fluid.

  • Rotational Viscometers: Other types of rotational viscometers are also used to determine the viscous properties of blood under different flow conditions.

Signaling Pathways and Mechanisms of Action

The mechanisms through which this compound Nicotinate and Pentoxifylline exert their rheological effects are distinct.

Pentoxifylline_Mechanism Pentoxifylline Pentoxifylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Pentoxifylline->PDE_Inhibition Fibrinogen_Reduction Reduced Plasma Fibrinogen Pentoxifylline->Fibrinogen_Reduction cAMP_Increase Increased intracellular cAMP in Erythrocytes PDE_Inhibition->cAMP_Increase Protein_Kinase_A Activation of Protein Kinase A cAMP_Increase->Protein_Kinase_A Membrane_Protein_Phosphorylation Phosphorylation of Membrane Proteins Protein_Kinase_A->Membrane_Protein_Phosphorylation Increased_RBC_Deformability Increased Erythrocyte Deformability Membrane_Protein_Phosphorylation->Increased_RBC_Deformability Reduced_Viscosity Decreased Blood and Plasma Viscosity Increased_RBC_Deformability->Reduced_Viscosity Fibrinogen_Reduction->Reduced_Viscosity Reduced_Aggregation Decreased Erythrocyte Aggregation Fibrinogen_Reduction->Reduced_Aggregation Improved_Blood_Flow Improved Microcirculation and Blood Flow Reduced_Viscosity->Improved_Blood_Flow Reduced_Aggregation->Improved_Blood_Flow

Caption: Mechanism of Action of Pentoxifylline on Blood Rheology.

Xanthinol_Nicotinate_Mechanism Xanthinol_Nicotinate This compound Nicotinate Vasodilation Direct Vasodilation of Arterioles and Capillaries Xanthinol_Nicotinate->Vasodilation Endothelial_Mediators Release of Endothelial Mediators (e.g., Prostacyclin) Xanthinol_Nicotinate->Endothelial_Mediators Fibrinogen_Reduction Reduced Plasma Fibrinogen Xanthinol_Nicotinate->Fibrinogen_Reduction Improved_Blood_Flow Improved Peripheral Blood Flow Vasodilation->Improved_Blood_Flow Reduced_Viscosity Decreased Whole Blood Viscosity Fibrinogen_Reduction->Reduced_Viscosity Reduced_Viscosity->Improved_Blood_Flow

Caption: Proposed Mechanism of Action of this compound Nicotinate on Blood Rheology.

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of hemorheological agents.

Experimental_Workflow Start Blood Sample Collection (Patient/Volunteer) Treatment_Groups Sample Division into Treatment Groups (Control, this compound, Pentoxifylline) Start->Treatment_Groups Incubation Incubation under Controlled Conditions Treatment_Groups->Incubation Viscometry Viscometry (Whole Blood & Plasma) Incubation->Viscometry Deformability_Assay Erythrocyte Deformability Assay (e.g., Filtration, Ektacytometry) Incubation->Deformability_Assay Aggregation_Analysis Erythrocyte Aggregation Analysis Incubation->Aggregation_Analysis Fibrinogen_Measurement Plasma Fibrinogen Measurement Incubation->Fibrinogen_Measurement Data_Analysis Data Analysis and Comparison Viscometry->Data_Analysis Deformability_Assay->Data_Analysis Aggregation_Analysis->Data_Analysis Fibrinogen_Measurement->Data_Analysis

Caption: General Experimental Workflow for a Comparative Rheological Study.

Conclusion

Both Pentoxifylline and this compound Nicotinate have demonstrated beneficial effects on blood rheology, which are crucial for the treatment of peripheral vascular diseases. The available evidence for Pentoxifylline is more robust, with a well-documented, multi-pronged mechanism of action that includes improving erythrocyte deformability and reducing blood viscosity and fibrinogen levels. The rheological effects of this compound Nicotinate are less well-characterized quantitatively, with its primary therapeutic action being vasodilation.

For researchers and drug development professionals, this comparative analysis highlights the need for further head-to-head studies employing standardized, detailed experimental protocols to more definitively delineate the relative rheological benefits of these and other vasoactive agents. Such research will be invaluable in optimizing therapeutic strategies for patients with circulatory disorders.

References

Xanthinol's Nootropic Efficacy: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nootropic effects of Xanthinol nicotinate against a placebo, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of this compound's cognitive-enhancing potential.

Overview of this compound

This compound nicotinate, a compound combining this compound and nicotinic acid (niacin), has been investigated for its potential to improve cognitive function.[1] Its proposed mechanism involves enhancing cerebral blood flow and cellular metabolism.[2][3][4][5] The positively charged this compound ion is thought to facilitate the transport of nicotinic acid into cells, where it influences cellular metabolism through the nucleotides NAD and NADP, which are crucial for tissue respiration. This action is believed to increase glucose metabolism and energy production in the brain.

Clinical Evidence: this compound vs. Placebo

A key double-blind, placebo-controlled study investigated the effects of this compound nicotinate on memory in 96 healthy subjects across different age groups. The study compared the effects of this compound nicotinate, nicotinic acid, and a placebo over an 8-week period.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study, highlighting the percentage of improvement in memory tasks compared to the placebo.

Treatment GroupCognitive DomainAge GroupImprovement vs. Placebo
This compound Nicotinate Sensory RegisterAll10-40%
Short-Term MemoryAll10-40%
Long-Term MemoryPredominantly Old (75-85 years)10-40%
Nicotinic Acid Sensory RegisterPredominantly Young (35-45) & Middle-Aged (55-65)10-40%
Short-Term MemoryPredominantly Young (35-45) & Middle-Aged (55-65)10-40%
Long-Term MemoryNo significant improvement-
Placebo -AllBaseline

Experimental Protocol

The pivotal study validating the nootropic effects of this compound nicotinate employed a rigorous methodology.

Study Design: A double-blind, placebo-controlled clinical trial.

Participants: 96 healthy subjects divided into three age categories:

  • Young: 35-45 years (n=43)

  • Middle-aged: 55-65 years (n=30)

  • Old: 75-85 years (n=23)

Treatment Arms:

  • This compound Nicotinate: 500 mg (containing 141.7 mg of nicotinic acid) administered as one dragee three times a day.

  • Nicotinic Acid: 141.7 mg administered as one dragee three times a day.

  • Placebo: Lactose administered as one dragee three times a day.

Duration: 8 weeks.

Cognitive Assessment: A battery of memory tasks was used to measure pre- and post-treatment scores, covering:

  • Sensory Register

  • Short-Term Memory

  • Long-Term Memory

Data Analysis: A multivariate covariance technique was used to analyze the pre- and post-treatment scores, with the pre-treatment scores serving as the covariate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound nicotinate and the experimental workflow of the key clinical trial.

cluster_0 Cell Membrane cluster_1 Intracellular Xanthinol_Nicotinate This compound Nicotinate Xanthinol_Ion This compound Ion (+) Xanthinol_Nicotinate->Xanthinol_Ion Dissociates Nicotinic_Acid Nicotinic Acid (-) Xanthinol_Nicotinate->Nicotinic_Acid Dissociates Cell_Transport Cellular Uptake Xanthinol_Ion->Cell_Transport Facilitates Nicotinic_Acid->Cell_Transport NAD_NADP Increased NAD/NADP Coenzymes Cell_Transport->NAD_NADP Tissue_Respiration Enhanced Tissue Respiration (Embden-Meyerhof & Citrate Cycle) NAD_NADP->Tissue_Respiration Glucose_Metabolism Increased Glucose Metabolism Tissue_Respiration->Glucose_Metabolism ATP_Production Increased ATP Production Glucose_Metabolism->ATP_Production

Proposed Signaling Pathway of this compound Nicotinate.

Start Recruitment of 96 Healthy Subjects Age_Stratification Stratification into 3 Age Groups: - Young (35-45) - Middle-Aged (55-65) - Old (75-85) Start->Age_Stratification Baseline_Assessment Pre-Treatment Cognitive Assessment (Memory Tasks) Age_Stratification->Baseline_Assessment Randomization Randomized, Double-Blind Allocation Baseline_Assessment->Randomization Treatment_XN This compound Nicotinate (500mg, 3x/day) Randomization->Treatment_XN Treatment_NA Nicotinic Acid (141.7mg, 3x/day) Randomization->Treatment_NA Treatment_Placebo Placebo (Lactose, 3x/day) Randomization->Treatment_Placebo Duration 8-Week Treatment Period Treatment_XN->Duration Treatment_NA->Duration Treatment_Placebo->Duration Post_Assessment Post-Treatment Cognitive Assessment (Memory Tasks) Duration->Post_Assessment Analysis Multivariate Covariance Analysis Post_Assessment->Analysis End Results Analysis->End

Experimental Workflow of the this compound Nicotinate Clinical Trial.

Comparison with Other Nootropics

Currently, there is a lack of published, head-to-head clinical trials comparing the nootropic effects of this compound nicotinate with other common nootropic agents. The primary available evidence focuses on its superiority over placebo and its differential effects compared to nicotinic acid alone. While other substances are recognized for their cognitive-enhancing properties, direct comparative efficacy data against this compound is not available in the reviewed literature.

Conclusion

The available evidence from a well-structured, double-blind, placebo-controlled trial suggests that this compound nicotinate has a positive effect on cognitive function, particularly in the domains of sensory register, short-term memory, and, notably in older adults, long-term memory. The improvements of 10-40% over placebo are significant. The proposed mechanism of action, involving enhanced cellular metabolism and cerebral blood flow, provides a plausible biological basis for these effects. However, further research is required to establish its comparative efficacy against other nootropic compounds. The detailed experimental protocol from the cited study provides a solid foundation for designing future comparative trials.

References

Head-to-head clinical studies of Xanthinol and other cerebral vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Xanthinol Nicotinate and Other Cerebral Vasodilators for Researchers and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.

Introduction: The Challenge of Comparing Cerebral Vasodilators

Cerebral vasodilators are a class of drugs aimed at increasing blood flow to the brain, with potential applications in treating cerebrovascular disorders and cognitive impairments. This compound Nicotinate, an older drug, combines this compound with nicotinic acid to leverage vasodilatory and metabolic effects.[1][2] However, a significant challenge in evaluating its relative performance is the scarcity of modern, direct head-to-head clinical studies comparing it against other cerebral vasodilators like Vinpocetine, Pentoxifylline, and Cinnarizine. Much of the available clinical data for this compound Nicotinate is from older trials, which may not meet contemporary standards for protocol detail and reporting.

This guide provides a comparative analysis based on the available clinical and mechanistic data. It summarizes a key double-blind study comparing this compound Nicotinate to one of its components, nicotinic acid, and offers a detailed mechanistic comparison against other notable cerebral vasodilators to inform research and development efforts.

Section 1: Head-to-Head Clinical Study of this compound Nicotinate

A notable double-blind, placebo-controlled study investigated the effects of this compound Nicotinate and nicotinic acid on memory in healthy subjects across different age groups. This study provides a direct comparison, although it is important to note that nicotinic acid is a component of this compound Nicotinate itself.[3][4]

Quantitative Data Summary

The study demonstrated that while both active compounds showed improvements in memory tasks compared to placebo, their effectiveness varied with age. This compound Nicotinate appeared more effective in the older age group, improving sensory, short-term, and long-term memory.[4]

Parameter This compound Nicotinate Nicotinic Acid Placebo Key Finding
Overall Improvement 10-40% improvement over placebo across various memory tasks10-40% improvement over placebo across various memory tasksBaselineBoth active compounds showed significant improvement over placebo.
Effect on Memory Types Improved sensory register, short-term memory, and long-term memoryImproved sensory register and short-term memoryNo significant improvementThis compound Nicotinate demonstrated a broader effect on memory types.
Age-Related Efficacy Treatment effects were predominantly found in the old-aged group (75-85 years)Treatment effects were predominantly found in the young (35-45 years) and middle-aged (55-65 years) groupsN/AThe therapeutic benefit of each compound appears to be age-dependent.
Experimental Protocol
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 96 healthy subjects divided into three age categories:

    • Young: 35-45 years (n=43)

    • Middle-aged: 55-65 years (n=30)

    • Old-aged: 75-85 years (n=23)

  • Treatment Arms:

    • This compound Nicotinate: 500 mg (containing 141.7 mg of nicotinic acid)

    • Nicotinic Acid: 141.7 mg

    • Placebo: Lactose

  • Dosing Regimen: One dragee administered three times daily (t.i.d.) for a duration of 8 weeks.

  • Outcome Measures: A battery of memory tasks was used to measure pre- and post-treatment scores, covering sensory register, short-term memory, and long-term memory.

  • Statistical Analysis: A multivariate covariance technique was employed to analyze the pre- and post-treatment scores, with the pre-treatment scores serving as the covariate.

Experimental Workflow Diagram

G cluster_screening Phase 1: Participant Recruitment cluster_trial Phase 2: Double-Blind Treatment (8 Weeks) cluster_analysis Phase 3: Data Analysis Start Recruit 96 Healthy Subjects AgeGrouping Stratify by Age (Young, Middle, Old) Start->AgeGrouping PreTest Pre-Treatment Memory Assessment AgeGrouping->PreTest Baseline Measurement Randomization Randomize into 3 Arms ArmA Arm A: This compound Nicotinate (500mg t.i.d.) Randomization->ArmA ArmB Arm B: Nicotinic Acid (141.7mg t.i.d.) Randomization->ArmB ArmC Arm C: Placebo (Lactose t.i.d.) Randomization->ArmC PostTest Post-Treatment Memory Assessment ArmA->PostTest Endpoint Measurement ArmB->PostTest Endpoint Measurement ArmC->PostTest Endpoint Measurement PreTest->Randomization Analysis Multivariate Covariance Analysis PostTest->Analysis

Caption: Workflow of the double-blind, placebo-controlled memory study.

Section 2: Mechanistic Comparison of Cerebral Vasodilators

In the absence of extensive head-to-head clinical trials, comparing the mechanisms of action provides critical insights for researchers. The following section details the signaling pathways of this compound Nicotinate and three other cerebral vasodilators.

Drug Primary Mechanism Key Molecular Targets Primary Effects
This compound Nicotinate Combination of vasodilation (from nicotinic acid) and enhanced cellular metabolism (from this compound).Phosphodiesterase (PDE) inhibition, Prostaglandin production.Vasodilation, improved blood rheology, increased glucose metabolism, enhanced oxygen delivery to tissues.
Vinpocetine Selective inhibition of phosphodiesterase type 1 (PDE1) and voltage-dependent sodium channels.PDE1, Voltage-gated Na+ channels, IKK.Selective cerebral vasodilation, neuroprotection, anti-inflammatory effects, improved cerebral glucose and oxygen utilization.
Pentoxifylline Non-selective phosphodiesterase inhibitor; improves red blood cell deformability.Phosphodiesterases (non-selective).Reduced blood viscosity, increased red blood cell flexibility, inhibition of platelet aggregation, anti-inflammatory effects.
Cinnarizine L-type and T-type calcium channel blocker; also has antihistamine (H1) properties.Voltage-gated Ca2+ channels, Histamine H1 receptors.Inhibition of vascular smooth muscle contraction, vasodilation, antihistaminic and anti-motion sickness effects.

Signaling Pathway Diagrams

G cluster_XN This compound Nicotinate Pathway XN This compound Nicotinate NicotinicAcid Nicotinic Acid XN->NicotinicAcid This compound This compound XN->this compound Prostaglandins Prostaglandins NicotinicAcid->Prostaglandins PDE Inhibits PDE This compound->PDE Metabolism ↑ Glucose Metabolism ↑ ATP This compound->Metabolism Vasodilation Vasodilation & Improved Blood Flow Prostaglandins->Vasodilation cAMP ↑ cAMP PDE->cAMP cAMP->Vasodilation

Caption: this compound Nicotinate's dual mechanism of action.

G cluster_Vinpocetine Vinpocetine Pathway Vinpocetine Vinpocetine PDE1 Inhibits PDE1 Vinpocetine->PDE1 NaChannel Blocks Na+ Channels Vinpocetine->NaChannel IKK Inhibits IKK Vinpocetine->IKK cGMP ↑ cGMP PDE1->cGMP Neuroprotection Neuroprotection NaChannel->Neuroprotection AntiInflammation ↓ NF-κB Activity (Anti-inflammatory) IKK->AntiInflammation CerebralVasodilation Selective Cerebral Vasodilation cGMP->CerebralVasodilation

Caption: Vinpocetine's multi-target neuroprotective and vasodilatory pathway.

G cluster_Pentoxifylline Pentoxifylline Pathway Pentoxifylline Pentoxifylline PDE Inhibits PDE (Non-selective) Pentoxifylline->PDE Platelet ↓ Platelet Aggregation Pentoxifylline->Platelet cAMP ↑ cAMP in RBCs PDE->cAMP RBC ↑ RBC Flexibility cAMP->RBC Viscosity ↓ Blood Viscosity RBC->Viscosity Platelet->Viscosity BloodFlow Improved Microcirculation Viscosity->BloodFlow

Caption: Pentoxifylline's hemorheologic mechanism of action.

G cluster_Cinnarizine Cinnarizine Pathway Cinnarizine Cinnarizine CaChannel Blocks L/T-type Ca2+ Channels Cinnarizine->CaChannel H1Receptor Blocks H1 Receptors Cinnarizine->H1Receptor CaInflux ↓ Ca2+ Influx CaChannel->CaInflux Vestibular ↓ Vestibular System Signal Transmission H1Receptor->Vestibular SmoothMuscle Vascular Smooth Muscle Relaxation CaInflux->SmoothMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation Antihistamine Antihistamine Effect Vestibular->Antihistamine

Caption: Cinnarizine's dual calcium channel and histamine receptor blockade.

Conclusion and Future Directions

Direct comparative efficacy data between this compound Nicotinate and other cerebral vasodilators is limited. The available clinical evidence suggests this compound Nicotinate may improve memory, particularly in older populations, by enhancing cerebral metabolism and blood flow. Mechanistically, it operates through a combination of PDE inhibition and prostaglandin-mediated vasodilation.

In contrast, other agents offer different mechanistic advantages. Vinpocetine provides selective cerebral vasodilation and neuroprotective effects through PDE1 and sodium channel inhibition. Pentoxifylline primarily acts as a hemorheologic agent, improving blood flow by increasing red blood cell flexibility and reducing viscosity. Cinnarizine acts as a direct vasodilator by blocking calcium channels.

For drug development professionals, the choice of a cerebral vasodilator for further investigation depends on the specific pathological target. While this compound Nicotinate's dual action on vasodilation and metabolism is noteworthy, its clinical evidence base requires modernization. Future research should focus on well-designed, head-to-head clinical trials that compare these older and newer agents using standardized, modern endpoints for cognitive function and cerebral hemodynamics to clearly delineate their respective therapeutic potentials.

References

Xanthinol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Xanthinol, a vasodilator and metabolic enhancer, reveals a strong correlation between its in vitro cellular effects and in vivo clinical outcomes. This guide provides an objective comparison of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this compound.

Unveiling the Cellular Mechanisms: In Vitro Insights

Recent in vitro research has begun to elucidate the specific cellular and molecular mechanisms underlying the therapeutic effects of this compound Nicotinate. A key study on Human Umbilical Artery Smooth Muscle Cells (HUASMCs) demonstrated that this compound Nicotinate inhibits cell proliferation in a dose-dependent manner.[1] This anti-proliferative effect is attributed to the downregulation of the Platelet-Derived Growth Factor Receptor (PDGFR), a key player in vascular smooth muscle cell growth and migration.[1]

The study revealed a significant decrease in both PDGFR mRNA and its protein counterpart, PDGFR-β, upon treatment with this compound Nicotinate.[1] These findings provide a direct molecular basis for the drug's potential to mitigate conditions associated with excessive vascular smooth muscle cell proliferation, such as atherosclerosis and restenosis.

Further in vitro investigations have pointed towards this compound's role in enhancing cellular energy metabolism. While detailed protocols are not extensively published, studies have reported that this compound Nicotinate increases ATP concentration in erythrocytes.

Translating Cellular Effects to Clinical Benefits: In Vivo Evidence

The in vitro observations of enhanced cellular metabolism and anti-proliferative effects find strong parallels in in vivo studies, both in animal models and human clinical trials.

A pivotal study in rats demonstrated that this compound Nicotinate significantly impacts brain metabolism. The administration of the compound was found to counteract the decrease in intracerebral ATP concentration by 50% in hypoxemic rats and to increase the overall ATP level in the brain tissue of healthy rats by approximately 35%.[2] Furthermore, the study showed that this compound Nicotinate can normalize reduced glucose permeation in the brain, suggesting a direct role in improving cerebral energy supply.[2]

Clinical trials in patients with peripheral vascular disease (PVD) have provided robust evidence of this compound Nicotinate's efficacy. Multiple studies have reported significant improvements in key clinical endpoints. For instance, a study involving 350 patients with inoperable PVD showed a significant decrease in claudication pain (from 96% to 10% of cases) and rest pain (from 58% to 10.29% of cases) after four weeks of treatment. Another double-blind, placebo-controlled trial found that this compound Nicotinate significantly helped 25 out of 33 patients with severe progressive obliterative vascular disease, compared to only 4 out of 33 in the placebo group. Observational studies have also reported positive changes in the Ankle-Brachial Pressure Index (ABPI) and improvements in claudication distance in patients with chronic lower limb ischemia.

The vasodilatory and blood viscosity-reducing effects of this compound Nicotinate, observed in clinical settings, likely contribute to these positive outcomes by improving blood flow and oxygen delivery to ischemic tissues.

Data Summary

Table 1: In Vitro Effects of this compound Nicotinate

ParameterCell TypeEffectConcentration/DosageSource
Cell ProliferationHuman Umbilical Artery Smooth Muscle Cells (HUASMCs)Dose-dependent inhibition2.76, 27.6, or 276 µM
PDGFR mRNA LevelsHUASMCsDose-dependent decrease2.76, 27.6, or 276 µM
PDGFR-β Protein LevelsHUASMCsDose-dependent decrease2.76, 27.6, or 276 µM

Table 2: In Vivo Effects of this compound Nicotinate

ParameterAnimal Model/Patient PopulationEffectDosage/Treatment RegimenSource
Intracerebral ATP ConcentrationHypoxemic RatsAntagonized decrease by 50%Not specified
ATP Level in Brain TissueHealthy RatsIncreased by ~35%Not specified
Claudication PainPatients with Inoperable PVDDecreased from 96% to 10% of casesIntravenous continuous infusion for 4 weeks
Rest PainPatients with Inoperable PVDDecreased from 58% to 10.29% of casesIntravenous continuous infusion for 4 weeks
Clinical ImprovementPatients with Severe Progressive Obliterative Vascular DiseaseSignificant improvement in 25 of 33 patientsNot specified
Ankle-Brachial Pressure Index (ABPI)Patients with Chronic Lower Limb IschemiaPositive changeNot specified

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies employed are summarized below.

In Vitro Study: Inhibition of HUASMC Proliferation
  • Cell Culture: Human Umbilical Artery Smooth Muscle Cells (HUASMCs) were cultured using the tissue adherent method.

  • MTT Assay: To assess cell proliferation, HUASMCs were treated with varying concentrations of this compound Nicotinate (0, 2.76, 27.6, or 276 µM), and cell viability was determined using a 3-(4,5-dimethylthiazol-2yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.

  • RT-PCR: The levels of platelet-derived growth factor receptor (PDGFR) mRNA were quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

  • Western Blot Analysis: The protein levels of PDGFR-β were detected and quantified using Western blot analysis.

In Vivo Study: Effect on Rat Brain Metabolism
  • Animal Models: The study utilized rats with experimental nephrogenic hypertension, ischaemic rats, and healthy rats.

  • Glucose Permeation: The effect on glucose permeation in the brain was determined using glucose-14C.

  • ATP Concentration: The intracerebral ATP concentration was measured in ischaemic rats.

  • ATP Pool: The adenosine triphosphate (ATP) pool was determined in healthy rats.

  • 32Pi-isotope Incorporation: The incorporation rates of 32Pi-isotope into adenosine phosphates of the rat brain were evaluated to assess ATP synthesis.

Clinical Trial: Peripheral Vascular Disease
  • Study Design: A prospective study was conducted on 350 patients with inoperable progressive peripheral obliterative vascular disease.

  • Intervention: Patients received a 4-week regimen of intravenous continuous infusion of this compound Nicotinate.

  • Outcome Measures: Clinical responses, including limb temperature, peripheral pulses, skin color, capillary filling time, relief of rest pain, and claudication pain, were systematically recorded.

Visualizing the Mechanism of Action

To illustrate the proposed signaling pathway and experimental workflows, the following diagrams have been generated.

Xanthinol_Signaling_Pathway This compound This compound Nicotinate PDGFR PDGFR (mRNA & Protein) This compound->PDGFR Inhibits Metabolism Cellular Metabolism This compound->Metabolism Vasodilation Vasodilation & Improved Blood Flow This compound->Vasodilation Proliferation VSMC Proliferation PDGFR->Proliferation Promotes Clinical Clinical Improvement (e.g., in PVD) ATP ATP Production Metabolism->ATP Glucose Glucose Utilization Metabolism->Glucose ATP->Clinical Glucose->Clinical Vasodilation->Clinical

Caption: Proposed signaling pathway of this compound Nicotinate.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments HUASMC_Culture Culture HUASMCs Treatment_InVitro Treat with this compound Nicotinate HUASMC_Culture->Treatment_InVitro MTT MTT Assay (Proliferation) Treatment_InVitro->MTT RTPCR RT-PCR (PDGFR mRNA) Treatment_InVitro->RTPCR WesternBlot Western Blot (PDGFR-β Protein) Treatment_InVitro->WesternBlot Animal_Model Rat Models (Hypertensive, Ischemic, Healthy) Treatment_InVivo Administer this compound Nicotinate Animal_Model->Treatment_InVivo Brain_Metabolism Measure Brain Metabolism (Glucose-14C, ATP) Treatment_InVivo->Brain_Metabolism Clinical_Trial Clinical Trial in PVD Patients Clinical_Endpoints Assess Clinical Endpoints (Pain, ABPI) Clinical_Trial->Clinical_Endpoints

Caption: General experimental workflows for in vitro and in vivo studies.

Conclusion

The available evidence strongly suggests a correlation between the in vitro and in vivo effects of this compound. Its ability to inhibit vascular smooth muscle cell proliferation and enhance cellular energy metabolism at a cellular level appears to translate into improved blood flow, reduced symptoms of ischemia, and overall clinical benefits in patients with vascular disorders. Further research focusing on detailed dose-response relationships and the elucidation of downstream signaling pathways will be crucial for optimizing the therapeutic application of this compound.

References

A Comparative Analysis of Xanthinol Nicotinate and Other Nootropics on Cognitive Enhancement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides a comprehensive comparison of placebo-controlled studies on the cognitive enhancement effects of Xanthinol nicotinate and other notable nootropic agents. This document outlines the experimental data, detailed methodologies, and underlying signaling pathways to facilitate an objective evaluation of these compounds.

Introduction

The quest for effective cognitive enhancers is a significant area of research and development. Among the various compounds investigated, this compound nicotinate has been explored for its potential to improve cognitive function. This guide provides a detailed comparison of this compound nicotinate with other prominent nootropics, namely Nicotinic Acid, Bacopa monnieri, and Ginkgo biloba, based on available data from placebo-controlled clinical trials.

Comparative Analysis of Clinical Studies

The following tables summarize the key findings from placebo-controlled studies on the cognitive effects of this compound nicotinate and selected alternatives.

Table 1: Placebo-Controlled Studies on this compound Nicotinate and Nicotinic Acid
Study Compound Dosage Duration Participants Cognitive Domains Assessed Key Findings vs. Placebo
Loriaux et al. (1985)[1]This compound Nicotinate1500 mg/day (in three doses)8 weeks96 healthy subjects (Young, Middle-aged, Old)Sensory Register, Short-Term Memory, Long-Term MemoryImproved sensory register, short-term memory, and long-term memory, particularly in the older age group. Reported improvements of 10-40%.[1]
Loriaux et al. (1985)[1]Nicotinic Acid425.1 mg/day (in three doses)8 weeks96 healthy subjects (Young, Middle-aged, Old)Sensory Register, Short-Term Memory, Long-Term MemoryImproved sensory register and short-term memory, predominantly in young and middle-aged subjects. Reported improvements of 10-40%.[1]

Note: Specific quantitative data such as pre- and post-treatment scores from the Loriaux et al. (1985) study were not available in the public domain at the time of this review.

Table 2: Placebo-Controlled Studies on Bacopa monnieri
Study Dosage Duration Participants Cognitive Domains Assessed Key Findings vs. Placebo
Stough et al. (2001)300 mg/day12 weeks46 healthy adults (18-60 years)Speed of information processing, verbal learning rate, memory consolidation, anxietySignificant improvement in speed of visual information processing, learning rate, and memory consolidation.[2]
Calabrese et al. (2008)300 mg/day12 weeks54 healthy elderly participants (mean age 73.5)Delayed word recall (Rey Auditory Verbal Learning Test - AVLT), Stroop task, depression, anxietyEnhanced AVLT delayed word recall memory scores. Improved Stroop task performance. Decreased depression and anxiety scores.
Table 3: Placebo-Controlled Studies on Ginkgo biloba
Study Dosage Duration Participants Cognitive Domains Assessed Key Findings vs. Placebo
Mix & Crews (2002)180 mg/day6 weeks262 cognitively intact older adults (≥60 years)Delayed free recall and recognition (Selective Reminding Test), delayed recognition of visual material (Wechsler Memory Scale-III)Statistically significant improvement in tasks of delayed free recall and recognition of verbal and visual material.
Laws et al. (2012) (Meta-analysis)VariedVariedHealthy individualsMemory, Executive Function, AttentionNo significant positive effects on a range of targeted cognitive functions. Effect sizes were close to zero for all domains.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Loriaux et al. (1985): this compound Nicotinate and Nicotinic Acid
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 96 healthy volunteers were divided into three age groups: young (35-45 years), middle-aged (55-65 years), and old (75-85 years).

  • Intervention: Participants received either this compound nicotinate (500 mg, three times a day), Nicotinic acid (141.7 mg, three times a day), or a placebo (lactose) for 8 weeks.

  • Cognitive Assessment: A battery of memory tasks was administered before and after the treatment period to evaluate the sensory register, short-term memory, and long-term memory. The specific tests used were not detailed in the available abstract.

  • Statistical Analysis: A multivariate covariance technique was used to analyze the pre- and post-treatment scores, with the pre-treatment scores serving as a covariate.

Stough et al. (2001): Bacopa monnieri
  • Study Design: A double-blind, placebo-controlled, independent-groups design.

  • Participants: 46 healthy adult volunteers (18-60 years of age).

  • Intervention: Participants were administered 300 mg of a standardized Bacopa monnieri extract or a placebo daily for 12 weeks.

  • Cognitive Assessment: A battery of neuropsychological tests was conducted at baseline and after 5 and 12 weeks of treatment. The tests included the Inspection Time (IT) task to measure the speed of early information processing and the Auditory Verbal Learning Test (AVLT) to assess verbal learning and memory.

Calabrese et al. (2008): Bacopa monnieri
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 54 elderly participants (65 years or older) without clinical signs of dementia.

  • Intervention: Participants received 300 mg of a standardized Bacopa monnieri extract or a placebo daily for 12 weeks.

  • Cognitive Assessment: The primary outcome measure was the delayed recall score from the Rey Auditory Verbal Learning Test (AVLT). Other cognitive tests included the Stroop Task, the Divided Attention Task, and the Wechsler Adult Intelligence Scale (WAIS) letter-digit test. Affective measures included the State-Trait Anxiety Inventory and the Center for Epidemiologic Studies Depression (CESD)-10 scale.

Mix & Crews (2002): Ginkgo biloba
  • Study Design: A 6-week, randomized, double-blind, fixed-dose, placebo-controlled, parallel-group clinical trial.

  • Participants: 262 cognitively intact, community-dwelling volunteers aged 60 and older.

  • Intervention: Participants were randomly assigned to receive either 180 mg/day of Ginkgo biloba extract (EGb 761) or a placebo.

  • Cognitive Assessment: Efficacy was measured by the change in performance from baseline on standardized neuropsychological tests, including the Selective Reminding Test (SRT) for verbal memory and the Wechsler Memory Scale-III (WMS-III) Faces subtest for visual memory.

Signaling Pathways and Mechanisms of Action

The cognitive effects of these compounds are attributed to their distinct mechanisms of action at the molecular and systemic levels.

This compound Nicotinate

The proposed mechanism of this compound nicotinate involves enhancing cerebral metabolism. It is believed to increase the brain's glucose and oxygen supply, leading to a significant rise in intracellular ATP levels. This enhancement of cellular energy may underpin its cognitive-enhancing effects.

Xanthinol_Nicotinate_Pathway This compound This compound Nicotinate Cell Neuronal Cell This compound->Cell Crosses Cell Membrane Glucose Increased Glucose Uptake Cell->Glucose Oxygen Increased Oxygen Supply Cell->Oxygen ATP Increased ATP Production Glucose->ATP Oxygen->ATP Cognition Cognitive Enhancement ATP->Cognition

This compound Nicotinate's Proposed Metabolic Pathway
Nicotinic Acid

Nicotinic acid is thought to act on the cell membrane to improve neuronal transmission. It is a precursor to the essential coenzymes NAD and NADP, which are crucial for cellular energy metabolism and signaling. By activating nicotinic acetylcholine receptors (nAChRs), it can modulate neurotransmitter release and synaptic plasticity.

Nicotinic_Acid_Pathway NicotinicAcid Nicotinic Acid nAChR Nicotinic Acetylcholine Receptors (nAChRs) NicotinicAcid->nAChR Activates Neurotransmitter Modulated Neurotransmitter Release nAChR->Neurotransmitter SynapticPlasticity Enhanced Synaptic Plasticity nAChR->SynapticPlasticity Cognition Cognitive Enhancement Neurotransmitter->Cognition SynapticPlasticity->Cognition

Nicotinic Acid's Neuronal Signaling Pathway
Bacopa monnieri

The cognitive-enhancing effects of Bacopa monnieri are attributed to its active compounds, bacosides. These compounds are believed to exert their effects through multiple mechanisms, including enhancing nerve impulse transmission, antioxidant activity, and increasing cerebral blood flow.

Bacopa_Monnieri_Pathway Bacopa Bacopa monnieri (Bacosides) Cholinergic Cholinergic System Modulation Bacopa->Cholinergic Antioxidant Antioxidant Activity Bacopa->Antioxidant CBF Increased Cerebral Blood Flow Bacopa->CBF Cognition Cognitive Enhancement Cholinergic->Cognition Antioxidant->Cognition CBF->Cognition

Bacopa monnieri's Multifactorial Mechanism of Action
Ginkgo biloba

The mechanism of action for Ginkgo biloba is thought to involve improvements in cerebral blood flow and its antioxidant properties. By enhancing circulation in the brain, it may increase the delivery of oxygen and nutrients to neurons. Its flavonoid and terpenoid components also act as free radical scavengers, protecting neuronal cells from oxidative damage.

Ginkgo_Biloba_Pathway Ginkgo Ginkgo biloba CBF Improved Cerebral Blood Flow Ginkgo->CBF Antioxidant Antioxidant Effects (Flavonoids, Terpenoids) Ginkgo->Antioxidant Cognition Cognitive Enhancement CBF->Cognition Neuroprotection Neuroprotection Antioxidant->Neuroprotection Neuroprotection->Cognition

Ginkgo biloba's Proposed Neuroprotective Mechanisms

Conclusion

The available evidence from placebo-controlled studies suggests that this compound nicotinate may offer cognitive benefits, particularly in older individuals, by enhancing cerebral metabolism. Nicotinic acid also shows promise, primarily affecting short-term memory and sensory processing. In comparison, Bacopa monnieri has demonstrated consistent positive effects on various aspects of memory and cognitive processing in both healthy adults and the elderly. The evidence for Ginkgo biloba as a cognitive enhancer in healthy individuals is less consistent, with some studies showing modest benefits while a meta-analysis found no significant effects.

For researchers and drug development professionals, this comparative guide highlights the need for further well-designed, placebo-controlled trials with standardized methodologies and larger sample sizes to definitively establish the efficacy and mechanisms of these nootropic agents. The detailed protocols and proposed signaling pathways provided herein offer a foundation for future investigations in the field of cognitive enhancement.

References

A Comparative Guide to Analytical Methods for Xanthinol Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of analytical methods for the quantification of Xanthinol, a peripheral vasodilator. By objectively comparing the performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-VIS) Spectrophotometry, this document aims to equip researchers with the necessary data to select the most appropriate analytical technique for their specific needs.

The process of cross-validation involves verifying that an analytical method yields consistent and reliable results when compared with another method.[1][2] This is a critical step in analytical method development and transfer, ensuring data integrity across different laboratories, instruments, and analysts.[2]

Quantitative Performance Comparison

The following table summarizes the key performance parameters of HPLC and UV-Visible Spectrophotometry for the quantification of this compound Nicotinate, based on published validation data.

ParameterHPLC Method 1HPLC Method 2UV-Visible Spectrophotometry
Principle Reverse Phase ChromatographyReverse Phase ChromatographyUV Absorbance
Linearity Range 0.01-1000 µg/mL[3]10.27-1642.8 ng/mL[4]Not explicitly stated, but method is used for quantitative determination
Correlation Coefficient (r²) 0.9990.9956Not available
Accuracy (% Recovery) 98.65-100.5% (at 80, 100, 120 µg/mL)90.9-100.2% (plasma extraction recovery)Not available
Precision (%RSD) < 2%Intra-day: < 4.8%, Inter-day: < 7.9%Not available
Limit of Quantification (LOQ) Not explicitly stated10.27 ng/mLNot available
Wavelength of Detection 272 nmNot specified, but UV detection is used268 nm (in 0.1 M NaOH), 263 nm (in 0.1 M HCl)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method 1

This method is a stability-indicating RP-HPLC method for the estimation of this compound Nicotinate in tablet dosage forms.

  • Instrumentation: A Shimadzu HPLC-2010 system with a photodiode array detector was used.

  • Column: Hibar® C18 (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A 50:50 (v/v) mixture of {[Methanol:Acetonitrile (90:10)]:[Water with pH adjusted to 3.0 with formic acid]}.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at 272 nm.

  • Sample Preparation: A known amount of powdered tablets is dissolved in methanol, sonicated, and diluted to the desired concentration with the mobile phase.

High-Performance Liquid Chromatography (HPLC) Method 2

This method was developed for the determination of this compound in human plasma.

  • Instrumentation: Liquid chromatography-electrospray ionization mass spectrometry.

  • Column: Lichrospher silica (5 µm, 250 mm x 4.6 mm i.d.).

  • Mobile Phase: A 50:50 (v/v) mixture of methanol-water containing 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Detection: Electrospray ionization mass spectrometry in positive selected reaction monitoring mode.

  • Sample Preparation: Plasma samples (0.5 mL) are pretreated with 20% trichloroacetic acid for protein precipitation.

UV-Visible Spectrophotometry Method

This method is suitable for the standardization and quality control of this compound Nicotinate preparations.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: 0.1 M solution of hydrochloric acid or 0.1 M solution of sodium hydroxide are described as optimal solvents.

  • Wavelength:

    • In 0.1 M sodium hydroxide: Maximum absorption at 268 nm.

    • In 0.1 M hydrochloric acid: Maximum absorption at 263 nm.

  • Standard: Potassium dichromate can be used as a standard sample with the introduction of a conversion factor.

  • Sample Preparation:

    • For Tablets: A powdered tablet is dissolved in the chosen solvent, filtered, and diluted to a suitable concentration.

    • For Injections: The injection solution is diluted with the chosen solvent to fall within the Beer's Law range.

Methodology and Workflow Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway concept.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC Method method_dev->hplc_dev uv_dev UV-VIS Method method_dev->uv_dev validation Individual Method Validation hplc_dev->validation uv_dev->validation hplc_val Validate HPLC Method (Accuracy, Precision, Linearity) validation->hplc_val uv_val Validate UV-VIS Method (Accuracy, Precision, Linearity) validation->uv_val cross_val Cross-Validation Study hplc_val->cross_val uv_val->cross_val sample_analysis Analyze Same Samples with Both Methods cross_val->sample_analysis data_comp Compare Results (Statistical Analysis) sample_analysis->data_comp conclusion Conclusion on Method Comparability & Interchangeability data_comp->conclusion end End: Select Appropriate Method conclusion->end

Caption: Workflow for Cross-Validation of Analytical Methods.

SignalingPathway drug This compound Nicotinate (Drug) receptor Receptor Interaction drug->receptor pathway Intracellular Signaling Cascade receptor->pathway enzyme Enzyme Activation/ Inhibition pathway->enzyme response Physiological Response (e.g., Vasodilation) enzyme->response

Caption: Generalized Signaling Pathway for Drug Action.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Xanthinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Xanthinol, a vasodilatory niacin derivative. Adherence to these guidelines will help your facility maintain compliance with regulatory standards and foster a culture of safety.

I. Understanding this compound and Its Associated Hazards

This compound, often found as this compound Nicotinate, is a vasodilator.[1][2][3][4] While not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, its Material Safety Data Sheet (MSDS) indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Therefore, proper handling and disposal are essential.

II. Quantitative Data on this compound Nicotinate

The following table summarizes key quantitative data relevant to the handling and disposal of this compound Nicotinate.

PropertyValueSource
CAS Number 437-74-1
Molecular Formula C19H26N6O6
Molecular Weight 434.45 g/mol
Melting Point 179-180 °C
Solubility in Water 250 mg/mL
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

  • Non-Hazardous Classification: Based on available MSDS information, this compound is not typically classified as a federally regulated hazardous waste. However, it is crucial to consult your institution's specific guidelines and local regulations, as these may be more stringent.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your facility's waste management plan.

Step 2: Preparing this compound Waste for Disposal

  • Solid Waste:

    • Collect waste this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with this compound in a designated, clearly labeled waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Label the container as "Non-Hazardous Pharmaceutical Waste: this compound" and include the date of accumulation.

  • Liquid Waste (Aqueous Solutions):

    • Due to its high water solubility, do not dispose of this compound solutions down the drain. This can negatively impact aquatic environments and interfere with wastewater treatment processes.

    • Collect aqueous solutions of this compound in a designated, leak-proof container.

    • Label the container as "Non-Hazardous Aqueous Waste: this compound" and include the approximate concentration and volume.

Step 3: On-Site Neutralization (If Applicable and Permitted)

For small quantities of this compound, some institutions may have protocols for on-site chemical neutralization. However, without a specific, validated protocol for this compound, this is not recommended. It is safer to dispose of the compound through a licensed waste management vendor.

Step 4: Storage of this compound Waste

  • Store the sealed and labeled waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Ensure the storage area is secure to prevent unauthorized access.

Step 5: Final Disposal

  • Preferred Method: Incineration. The MSDS for this compound Nicotinate suggests that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber. This is the most effective method for destroying the chemical structure and preventing its release into the environment.

  • Alternative Method: Licensed Hazardous Waste Vendor. Engage a licensed and reputable hazardous waste disposal company to collect and manage your this compound waste. This ensures compliance with all federal, state, and local regulations.

  • Landfilling (Least Preferred): While some non-hazardous pharmaceutical waste may be disposed of in a landfill, this is the least preferred option for chemical waste due to the potential for environmental contamination.

Important Considerations:

  • Regulatory Compliance: Always adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and your state and local environmental regulatory agencies.

  • Institutional Policies: Your research institution or company will have a specific Chemical Hygiene Plan and waste disposal procedures. Always follow these internal protocols.

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

IV. Experimental Workflow and Signaling Pathways

To provide a comprehensive resource, the following diagrams illustrate the logical workflow for this compound disposal and a simplified representation of its known signaling pathway.

XanthinolDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated classify Classify Waste (Consult MSDS & Local Regulations) start->classify is_hazardous Is it a Regulated Hazardous Waste? classify->is_hazardous non_hazardous Treat as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Manage as Hazardous Waste is_hazardous->hazardous Yes segregate_nh Segregate from other Waste Streams non_hazardous->segregate_nh segregate_h Segregate and Containerize per Hazardous Waste Rules hazardous->segregate_h package_nh Package in Labeled, Sealed Container segregate_nh->package_nh package_h Package in DOT-Approved, Labeled Container segregate_h->package_h storage_nh Store in Designated Waste Area package_nh->storage_nh storage_h Store in Satellite Accumulation Area or Central Storage package_h->storage_h disposal_nh Dispose via Licensed Waste Vendor (Incineration Preferred) storage_nh->disposal_nh disposal_h Dispose via Licensed Hazardous Waste Vendor storage_h->disposal_h end Disposal Complete disposal_nh->end disposal_h->end

Caption: Decision workflow for the proper disposal of this compound waste.

XanthinolSignalingPathway Simplified this compound Mechanism of Action This compound This compound Nicotinate xanthinol_ion This compound Ion (+) This compound->xanthinol_ion Dissociates nicotinic_acid Nicotinic Acid (-) This compound->nicotinic_acid Dissociates cell_membrane Cell Membrane intracellular Intracellular Space nad_nadp Increased NAD/NADP intracellular->nad_nadp Acts as Coenzyme xanthinol_ion->cell_membrane Facilitates Transport nicotinic_acid->intracellular Enters Cell glucose_metabolism Enhanced Glucose Metabolism nad_nadp->glucose_metabolism atp Increased ATP Production glucose_metabolism->atp vasodilation Vasodilation atp->vasodilation Leads to

Caption: Simplified mechanism of action of this compound.

By implementing these procedures and understanding the rationale behind them, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and a healthier planet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthinol
Reactant of Route 2
Reactant of Route 2
Xanthinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.